molecular formula C20H19N5O B1191580 AZD9291-345

AZD9291-345

カタログ番号: B1191580
分子量: 345.39776
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.

特性

分子式

C20H19N5O

分子量

345.39776

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

外観

white solid powder

同義語

AZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

製品の起源

United States
Foundational & Exploratory

Structural and Mechanistic Divergence: A Comparative Analysis of AZD9291 and AZD9291-345

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted oncology, I frequently consult with research teams utilizing AZD9291-345 as a synthetic intermediate or a biochemical control compound when profiling Osimertinib (AZD9291). While both molecules share a conserved pharmacophore, their structural divergence at the periphery fundamentally alters their binding kinetics, physicochemical properties, and utility in assay design.

This whitepaper deconstructs the structural differences between the clinical-grade irreversible inhibitor AZD9291 and its truncated analog AZD9291-345, providing causality-driven insights into how these differences dictate experimental workflows.

Core Structural Dissection

Osimertinib (AZD9291) is a third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its architecture is rationally designed to achieve three goals: anchor to the kinase hinge region, project into the solvent channel for solubility, and covalently bind to the Cys797 residue[1].

AZD9291-345 is a structurally simplified analog. While it retains the core ATP-competitive binding motif, it lacks the specialized functional groups that give Osimertinib its irreversible mechanism of action and optimized pharmacokinetic profile.

Quantitative Structural Comparison
Structural FeatureAZD9291 (Osimertinib)AZD9291-345 (Analog)Mechanistic Consequence
Molecular Weight 499.6 g/mol 345.4 g/mol Significant reduction in steric bulk and altered cellular permeability.
C1 Substituent AcrylamidePrimary Amine (-NH 2​ )Critical: Dictates Irreversible (Covalent) vs. Reversible binding[2].
C2 Substituent N-methyl-N-(2-dimethylaminoethyl)aminoHydrogen (-H)Critical: Dictates solvent channel engagement and aqueous solubility[1].
C4 Substituent Methoxy (-OCH 3​ )Methoxy (-OCH 3​ )Conserved steric fit within the hydrophobic ATP pocket.
C5 Substituent Indole-PyrimidineIndole-PyrimidineConserved hydrogen bonding to the Met793 hinge residue[2].
Binding Mode Irreversible (Covalent)Reversible (Non-covalent)Sustained target inhibition vs. transient, equilibrium-driven inhibition[3].
Structural Modularity Visualization

StructuralDivergence cluster_AZD AZD9291 (Osimertinib) MW: 499.6 cluster_345 AZD9291-345 (Analog) MW: 345.4 Core Indole-Pyrimidine Core (Hinge Binder: Met793) Scaffold Methoxy-Phenyl Scaffold Core->Scaffold C-N Linkage W_AZD Acrylamide Warhead (Irreversible Cys797 Binder) Scaffold->W_AZD C1 Substitution S_AZD Dimethylaminoethyl Tail (Solvent Channel Motif) Scaffold->S_AZD C2 Substitution W_345 Primary Amine (-NH2) (Reversible Binder) Scaffold->W_345 C1 Substitution S_345 Hydrogen (-H) (Truncated Motif) Scaffold->S_345 C2 Substitution

Modular structural comparison between AZD9291 and AZD9291-345 highlighting key substitutions.

Mechanistic Implications of Structural Variances

Understanding the causality behind these structural choices is paramount for researchers developing next-generation TKIs or designing resistance-profiling assays.

The Covalent Warhead (C1 Position)

Osimertinib features an electrophilic acrylamide group at the C1 position of its central phenyl ring. This Michael acceptor is spatially optimized to undergo a nucleophilic attack by the sulfhydryl group of the Cys797 residue located at the lip of the EGFR ATP-binding pocket[2]. This forms a permanent covalent bond, rendering the kinase permanently inactive.

Conversely, AZD9291-345 features an unreacted primary amine (-NH 2​ ) at this exact position. Lacking the double bond required for Michael addition, AZD9291-345 acts strictly as a reversible inhibitor[3]. In drug development, AZD9291-345 is an invaluable tool for isolating the non-covalent binding affinity of the pyrimidine-indole core from the covalent binding kinetics driven by the acrylamide.

The Solvent Channel Motif (C2 Position)

At the C2 position, Osimertinib possesses an N-methyl-N-(2-dimethylaminoethyl)amino tail. This basic, flexible moiety projects outward into the solvent-exposed channel of the kinase. Its primary function is not to increase binding affinity, but to drastically enhance aqueous solubility and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1]. AZD9291-345 lacks this tail entirely, featuring only a hydrogen atom. As a result, AZD9291-345 is significantly more lipophilic, which alters its behavior in aqueous assay buffers and reduces its cellular permeability compared to the clinical drug.

Experimental Workflows: Profiling Covalent vs. Reversible Inhibition

To empirically validate the mechanistic differences between AZD9291 and AZD9291-345, we employ a self-validating system of biochemical and cellular assays. Every step in these protocols is designed to prove causality: structural truncation dictates binding kinetics, which dictates the assay readout.

Protocol 1: Intact Mass Spectrometry for Covalent Adduct Verification

Objective: Confirm that AZD9291 forms an irreversible adduct with EGFR, whereas AZD9291-345 does not. Causality: Covalent bonds withstand denaturing conditions, resulting in a permanent mass shift (+499 Da). Non-covalent interactions (AZD9291-345) are disrupted during ionization, yielding only the native protein mass.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant EGFR kinase domain (harboring L858R/T790M) to 2 µM in a non-nucleophilic buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Compound Incubation: Add a 10-fold molar excess (20 µM) of either AZD9291 or AZD9291-345. Incubate at room temperature for 60 minutes.

  • Self-Validating Control: Maintain an Apo-EGFR (DMSO vehicle only) sample to establish the baseline mass calibration.

  • Quenching & Denaturation: Quench the reaction with 0.1% Formic Acid. This denaturing step is critical; it forces reversible binders (AZD9291-345) to dissociate, ensuring only true covalent bonds remain intact.

  • Desalting: Pass the samples through C4 ZipTips to remove salts that cause ion suppression.

  • LC-ESI-TOF MS Analysis: Analyze the intact mass.

    • Expected Result: AZD9291 will show a distinct peak shifted by +499 Da. AZD9291-345 will perfectly match the Apo-EGFR baseline mass.

Protocol 2: Cellular Washout Assay for Target Residence Time

Objective: Assess the duration of EGFR inhibition post-drug removal in living cells. Causality: Irreversible inhibitors (AZD9291) permanently inactivate their target; signaling only recovers upon de novo protein synthesis. Reversible inhibitors (AZD9291-345) rapidly dissociate upon washout, leading to immediate signaling recovery.

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 cells (EGFR L858R/T790M) in 6-well plates and culture until 80% confluent.

  • Drug Exposure: Treat cells with 100 nM of AZD9291 or AZD9291-345 for 2 hours to achieve steady-state target engagement.

  • Washout Phase: Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound drug. Add fresh, drug-free media.

  • Time-Course Lysis: Lyse cells at 0, 4, 8, and 24 hours post-washout using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Self-Validating Controls:

    • Continuous Exposure Arm: Cells left in drug for 24 hours (proves the compound is actively inhibiting the kinase).

    • Total EGFR Blotting: Proves that any loss of p-EGFR signal is due to kinase inhibition, not target degradation.

  • Immunoblotting: Run lysates on SDS-PAGE. Probe for p-EGFR (Y1068), Total EGFR, and GAPDH.

    • Expected Result: AZD9291-treated cells will show suppressed p-EGFR up to 24 hours post-washout. AZD9291-345-treated cells will show a rapid rebound of p-EGFR phosphorylation within 4 hours.

Conclusion

The structural evolution from the AZD9291-345 analog to the clinical candidate AZD9291 represents a masterclass in rational drug design. By appending an acrylamide warhead at the C1 position and a dimethylaminoethyl tail at the C2 position, researchers transformed a reversible, lipophilic hinge-binder into an irreversible, highly soluble, mutant-selective therapeutic. For application scientists, utilizing both compounds in tandem provides a rigorous, self-validating framework for deconvoluting kinase inhibitor pharmacodynamics.

References

  • Title: Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M Source: MedChemComm (NIH / PMC) URL: [Link]

  • Title: Inhibition of Osimertinib-Resistant Epidermal Growth Factor Receptor EGFR-T790M/C797S Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Sources

AZD9291 (Osimertinib): Characterizing the High-Affinity Covalent Binding to the EGFR T790M Resistance Mutation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

This guide provides a detailed examination of the binding affinity and molecular interactions between AZD9291 (Osimertinib) and the Epidermal Growth Factor Receptor (EGFR) harboring the T790M resistance mutation. It is intended for researchers, clinical scientists, and drug development professionals engaged in the study of targeted cancer therapies. We will explore the mechanistic basis for the T790M challenge, the unique covalent chemistry of AZD9291, and the robust methodologies for quantifying its potent and selective inhibition.

Part 1: The Clinical and Molecular Challenge of the T790M "Gatekeeper" Mutation

The development of first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib marked a paradigm shift in treating non-small cell lung cancer (NSCLC) patients with activating EGFR mutations (e.g., Exon 19 deletions, L858R).[1] However, acquired resistance inevitably develops, with the T790M mutation in exon 20 being the culprit in 50-60% of cases.[1][2][3]

The threonine-to-methionine substitution at position 790, the "gatekeeper" residue of the ATP-binding pocket, confers resistance primarily by increasing the receptor's affinity for ATP to near wild-type levels.[1][4][5] This enhanced ATP competitiveness reduces the potency of ATP-competitive inhibitors, effectively outcompeting them and restoring downstream signaling for cell proliferation and survival.[1][6]

The EGFR Signaling Axis

Under normal conditions, ligand binding (e.g., EGF) induces EGFR dimerization and autophosphorylation of its intracellular kinase domain.[7][8] This initiates critical downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which drive cell proliferation and survival.[3][7][9] In EGFR-mutant NSCLC, these pathways are constitutively active.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Dimer Ligand->EGFR Binding Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS PI3K PI3K Autophosphorylation->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression AZD9291 AZD9291 (Osimertinib) AZD9291->Autophosphorylation Inhibits caption EGFR signaling and the point of AZD9291 inhibition.

EGFR signaling and the point of AZD9291 inhibition.

Part 2: AZD9291 - A Covalent Inhibitor Engineered for T790M

To overcome T790M-mediated resistance, a new class of inhibitors was required. AZD9291 is a third-generation, irreversible EGFR TKI designed specifically to target both sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[10][11]

The Covalent Binding Mechanism

The key to AZD9291's high potency and irreversible action is its chemical structure, which includes a reactive acrylamide group.[12] This group forms a specific covalent bond with the Cysteine-797 residue located within the ATP-binding site of the EGFR kinase domain.[10][12][13] This permanent, irreversible binding physically blocks the ATP-binding pocket, halting receptor autophosphorylation and shutting down downstream oncogenic signaling.[12][13][14]

Structural Basis for High Affinity and Selectivity

The profound affinity of AZD9291 for the T790M mutant is not solely due to the covalent bond. Its unique structure allows for optimal non-covalent interactions prior to the final bond formation.

  • Hinge Interaction: The pyrimidine core of AZD9291 forms two critical hydrogen bonds with the hinge region residue Met-793.[10][15]

  • Gatekeeper Interaction: Molecular dynamics simulations and crystal structures reveal that the inhibitor's indole group interacts extensively with the Met-790 gatekeeper residue in the T790M mutant.[16][17] This interaction is less favorable with the smaller threonine residue in WT EGFR, providing a structural basis for its selectivity.[16] The indole ring adopts a "flipped" conformation when binding to the T790M mutant compared to the WT receptor, allowing for favorable van der Waals interactions with the methionine.[18]

This combination of optimized non-covalent positioning followed by irreversible covalent linkage explains its superior potency against T790M-positive tumors.[16][17]

cluster_t790m EGFR T790M ATP Pocket cluster_azd9291 AZD9291 Structure ATP_Pocket_T790M ATP Binding Site Met-793 (Hinge) Met-790 (Gatekeeper) Cys-797 AZD9291 AZD9291 Pyrimidine Core Indole Group Acrylamide Group AZD9291:p->ATP_Pocket_T790M:m793 H-Bonds AZD9291:i->ATP_Pocket_T790M:m790 van der Waals Interactions AZD9291:a->ATP_Pocket_T790M:c797 Covalent Bond (Irreversible) caption Key molecular interactions of AZD9291 with EGFR T790M.

Key molecular interactions of AZD9291 with EGFR T790M.

Part 3: Quantifying Binding Affinity and Cellular Potency

Determining the binding affinity and functional potency of an irreversible inhibitor like AZD9291 requires specific biochemical and cellular assays. Because inhibition is time-dependent, simple IC50 values must be interpreted with care and are often reported as "apparent" IC50s for a given incubation time.[10][11] For irreversible inhibitors, the kinetic constant kinact/KI is the most accurate measure of potency.[19]

Quantitative Data Summary

The selectivity of AZD9291 is evident when comparing its inhibitory concentrations against mutant versus wild-type EGFR.

Assay Type EGFR Form Cell Line Apparent IC50 (nM) Source
Biochemical (Enzyme) L858R/T790M-1[10][17]
Biochemical (Enzyme) L858R-12[10][17]
Cellular (p-EGFR) L858R/T790MH1975~15[10][17][20]
Cellular (p-EGFR) ex19del/T790MPC-9VanR~6[17][20]
Cellular (p-EGFR) ex19delPC-9~13-17[10][20]
Cellular (p-EGFR) L858RH3255~54[10][20]
Cellular (p-EGFR) Wild-TypeA431~1684-1865[20]
Cellular (p-EGFR) Wild-TypeLoVo~480[20]

These values demonstrate that AZD9291 is approximately 200-fold more potent against the T790M mutant enzyme than wild-type EGFR.[21]

Experimental Protocols

3.2.1 Biochemical Kinase Assay (Determination of Apparent IC50)

This assay measures the direct inhibition of purified, recombinant EGFR T790M enzyme activity.

  • Principle: Measures the transfer of phosphate from ATP to a peptide substrate by the EGFR kinase. Inhibition is quantified by a decrease in signal (e.g., luminescence, fluorescence).

  • Protocol Outline:

    • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2), recombinant human EGFR (L858R/T790M) enzyme, ATP, and a suitable peptide substrate (e.g., Y12-Sox).[22]

    • Compound Dilution: Perform serial dilutions of AZD9291 in DMSO to create a concentration gradient.

    • Enzyme Incubation: In a 384-well plate, pre-incubate the EGFR enzyme with the diluted AZD9291 or DMSO control for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[23]

    • Initiate Reaction: Start the kinase reaction by adding a mix of ATP and the peptide substrate.

    • Detection: Monitor the reaction kinetically using a plate reader. For an endpoint assay (e.g., ADP-Glo™), stop the reaction and add detection reagents to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

    • Data Analysis: Plot the initial reaction velocity or endpoint signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the apparent IC50 value.

3.2.2 Cellular Phospho-EGFR Inhibition Assay

This assay validates the biochemical potency in a more physiologically relevant context by measuring the inhibition of EGFR autophosphorylation within cancer cells.

  • Principle: Uses an antibody-based method (ELISA or Western Blot) to detect the phosphorylated (active) form of EGFR in cell lysates after treatment with the inhibitor.

  • Protocol Outline:

    • Cell Culture: Culture NSCLC cells harboring the EGFR T790M mutation (e.g., NCI-H1975) in appropriate media until they reach ~80% confluency.

    • Plating: Seed cells into 96-well plates and allow them to adhere overnight.

    • Serum Starvation (Optional): To reduce basal signaling, cells may be serum-starved for several hours.

    • Inhibitor Treatment: Treat cells with a serial dilution of AZD9291 for a fixed time (e.g., 2 hours).[11]

    • Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation status.[7]

    • Detection (ELISA): Transfer lysates to an ELISA plate coated with a capture antibody for total EGFR. Detect phosphorylated EGFR using a primary antibody specific for phospho-tyrosine residues (e.g., pY1068) and a secondary HRP-conjugated antibody. Add substrate and measure absorbance.

    • Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal or total protein concentration. Plot the normalized signal against the inhibitor concentration to calculate the IC50.

cluster_workflow Cell-Based p-EGFR Inhibition Workflow Start Start Plate_Cells 1. Plate H1975 Cells (EGFR L858R/T790M) Start->Plate_Cells Treat 2. Treat with Serial Dilutions of AZD9291 (2h) Plate_Cells->Treat Lyse 3. Lyse Cells with Inhibitor-Supplemented Buffer Treat->Lyse ELISA 4. Perform Sandwich ELISA for Phospho-EGFR (pY1068) Lyse->ELISA Analyze 5. Read Absorbance & Normalize Signal ELISA->Analyze Calculate 6. Plot Dose-Response Curve & Calculate IC50 Analyze->Calculate End End Calculate->End caption Workflow for a cell-based phospho-EGFR inhibition assay.

Workflow for a cell-based phospho-EGFR inhibition assay.

Part 4: Conclusion and Authoritative Grounding

AZD9291 (Osimertinib) demonstrates exceptional binding affinity and inhibitory potency against the EGFR T790M resistance mutation. This efficacy is rooted in a sophisticated molecular design that combines optimized, selective non-covalent interactions with an irreversible covalent bond at Cys-797.[10][13][16] This dual mechanism effectively overcomes the increased ATP affinity conferred by the T790M mutation, leading to profound and sustained inhibition of oncogenic signaling.[10][24] The methodologies outlined herein provide a robust framework for quantifying this activity, underpinning the rational drug design that led to a new standard of care for T790M-positive NSCLC patients.[2][25]

References

  • Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. [Link]

  • Shen, Y., et al. (2021). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). Cancers. [Link]

  • AZD9291 binding mode and structure. ResearchGate. [Link]

  • T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO. [Link]

  • Yun, C.-H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. [Link]

  • What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. [Link]

  • Oronsky, B., et al. (2017). Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer. Clinical Ovarian and Other Gynecologic Cancer. [Link]

  • Camidge, D. R., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. [Link]

  • El-Gamal, M. I., et al. (2022). EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer. Frontiers in Oncology. [Link]

  • Sakurada, A., et al. (2012). Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non-Small-Cell Lung Cancer. Journal of Biomedicine and Biotechnology. [Link]

  • What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse. [Link]

  • EGFR Pathway and YAP in Non-Small Cell Lung Cancer. Assay Genie. [Link]

  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]

  • de Wit, M., et al. (2017). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research. [Link]

  • Lin, Y., et al. (2014). Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review. Translational Lung Cancer Research. [Link]

  • CONFIDENTIAL Page 1 FOR DESIGNING CLINICAL TRIALS USING AZD9291. Dana-Farber/Harvard Cancer Center. [Link]

  • Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry. [Link]

  • Gmach, L., et al. (2020). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Comparison of the binding modes of osimertinib and lazertinib when bound to EGFR as WT or the T790M gatekeeper mutation. ResearchGate. [Link]

  • Packer, M. J., et al. (2017). Refinement of Covalent EGFR Inhibitor AZD9291 to Eliminate Off-target Activity. ACS Medicinal Chemistry Letters. [Link]

  • Shan, Y., et al. (2020). Structural Basis of AZD9291 Selectivity for EGFR T790M. Journal of Medicinal Chemistry. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • Clinical activity of the mutant-selective EGFR inhibitor AZD9291 in patients with EGFR inhibitor—resistant non-small cell lung cancer. Annals of Translational Medicine. [Link]

  • EGFR and tyrosine kinase inhibitor interactions probed by hydrogen-deuterium exchange and mass spectrometry (HDX). bioRxiv. [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • Park, H., et al. (2023). Structural analysis of the macrocyclic inhibitor BI-4020 binding to EGFR kinase. Biochemistry. [Link]

  • Discovery of selective irreversible inhibitors for EGFR-T790M. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, H., et al. (2016). Molecular Dynamics Analysis of Binding of Kinase Inhibitors to WT EGFR and the T790M Mutant. Journal of Chemical Theory and Computation. [Link]

  • Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Blog. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. [Link]

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Academia.edu. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. [Link]

  • Lee, B. S., et al. (2016). AZD9291 Overcomes T790 M-mediated Resistance Through Degradation of EGFR(L858R/T790M) in Non-Small Cell Lung Cancer Cells. Journal of Biological Chemistry. [Link]

  • Structural Basis of AZD9291 Selectivity for EGFR T790M. Journal of Medicinal Chemistry. [Link]

  • Zhou, W., et al. (2017). Structural insights into drug development strategy targeting EGFR T790M/C797S. Oncogene. [Link]

  • Eberlein, C. A., et al. (2015). Acquired resistance to mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS signaling in preclinical models. Cancer Research. [Link]

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Okayama University. [Link]

Sources

In Vivo Pharmacokinetics and Bioavailability of AZD9291: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Osimertinib, also known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its high selectivity for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, underpins its clinical efficacy and favorable safety profile.[2][3] A comprehensive understanding of the in vivo pharmacokinetics (PK) and bioavailability of AZD9291 is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the methodologies and considerations for assessing the PK profile of AZD9291 in a preclinical setting. For the purpose of this guide, we will refer to a hypothetical preclinical study designated "AZD9291-345" to illustrate the practical application of these principles.

The disposition of a drug within a biological system—its absorption, distribution, metabolism, and excretion (ADME)—collectively defines its pharmacokinetic profile.[4] These parameters are critical for determining dosing regimens, predicting therapeutic efficacy, and understanding potential toxicities.[4][5] In the context of AZD9291, in vivo studies are essential to characterize its behavior in a complex biological environment before advancing to human trials.[4][6]

Experimental Design for an In Vivo Pharmacokinetic Study (AZD9291-345)

The design of an in vivo PK study requires careful consideration of several factors to ensure the generation of robust and reproducible data.[7] The primary objective of study "AZD9291-345" is to determine the key pharmacokinetic parameters of AZD9291 following oral and intravenous administration in a relevant animal model.

Rationale for Experimental Choices
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) bearing NSCLC xenografts are commonly used models for evaluating the efficacy of oncology drugs like AZD9291.[8] These models allow for the assessment of drug exposure at the site of action (the tumor). For general PK studies, healthy rodents such as Sprague-Dawley rats are also frequently utilized.[9] The choice of species should consider metabolic similarities to humans. While there are species-specific differences in the metabolism of osimertinib, with murine Cyp2d playing a significant role in mice and CYP3A4 being the major human enzyme, rodent models are still valuable for preclinical assessment.[10]

  • Dose Selection and Formulation: The dose levels for the PK study should be selected based on prior in vitro efficacy data and in vivo dose-range finding toxicity studies.[7] It is crucial to evaluate doses that are expected to be pharmacologically active.[11] For oral administration, AZD9291 can be formulated in a vehicle such as 1% polysorbate 80 in water.[12] For intravenous administration, a solution in a vehicle like 30% dimethylacetamide and 70% water may be used.[12]

  • Administration Routes: Both intravenous (IV) and oral (PO) routes are essential for determining absolute bioavailability. The IV route provides a direct measure of systemic circulation, while the oral route is the intended clinical route of administration for AZD9291.[4]

  • Sampling Time Points: Blood samples should be collected at multiple time points post-dose to accurately define the plasma concentration-time curve. This includes frequent sampling during the initial absorption phase and extended sampling to capture the elimination phase.[8] A typical schedule might include pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.[8]

Experimental Workflow Diagram

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct (AZD9291-345) cluster_analysis Bioanalysis & Data Interpretation A Animal Acclimatization (e.g., 7 days) C Randomization into Groups (IV and PO) A->C B Dose Formulation (IV and PO) B->C D Dose Administration (Single IV or PO dose) C->D E Serial Blood Sampling (Specified time points) D->E F Plasma Processing (Centrifugation) E->F G Sample Storage (-80°C) F->G H LC-MS/MS Analysis (Quantification of AZD9291) G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Data Reporting (PK parameters, Bioavailability) I->J

Caption: General workflow for an in vivo pharmacokinetic study.

Detailed Experimental Protocols

Protocol 1: In Vivo Dosing and Sample Collection
  • Animal Preparation: Acclimatize animals for at least one week prior to the study. On the day of dosing, weigh each animal to determine the precise dose volume.

  • Dose Administration:

    • Oral (PO): Administer AZD9291 via oral gavage at the predetermined dose (e.g., 4.5 mg/kg).[9]

    • Intravenous (IV): Administer AZD9291 via tail vein injection at the predetermined dose (e.g., 2 mg/kg).[12]

  • Blood Collection: At each specified time point, collect approximately 50-100 µL of blood from each animal via a suitable method (e.g., saphenous vein puncture). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.[13]

Protocol 2: Bioanalytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like osimertinib in biological matrices due to its high sensitivity and specificity.[13][14]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (IS) (e.g., a stable isotope-labeled version of AZD9291 or another suitable compound like sorafenib).[9][15]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column (e.g., Waters XTerra MS C18) for separation.[9] The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or 0.1% ammonia) and an organic component (e.g., acetonitrile).[9][15] A gradient elution is employed to separate the analyte from matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification.[13] The MRM transitions for osimertinib would be optimized for the specific instrument, but a common precursor ion is m/z 500.2768, with a product ion of m/z 72.0810.[9]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.[13]

    • Determine the concentration of AZD9291 in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Data Analysis and Interpretation

Following the quantification of AZD9291 in plasma samples, key pharmacokinetic parameters are calculated using non-compartmental analysis.

Key Pharmacokinetic Parameters
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of drug absorption.
Tmax Time to reach CmaxProvides information on the rate of drug absorption.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time period.
AUC (0-inf) Area under the plasma concentration-time curve from time 0 extrapolated to infinityRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeThe time required for the plasma concentration of the drug to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Metabolism of AZD9291

AZD9291 is metabolized in vivo, primarily through oxidation and dealkylation, with CYP3A enzymes playing a major role in humans.[1][16] Two significant metabolites, AZ5104 (des-methyl osimertinib) and AZ7550, have been identified.[1][2] AZ5104 is also pharmacologically active and contributes to the overall efficacy of the drug.[12] When conducting a comprehensive PK study, it is often beneficial to also quantify the major active metabolites to understand their contribution to the overall pharmacodynamic effect.[12][17] The formation of these metabolites can be influenced by factors such as co-administered drugs that induce or inhibit CYP enzymes.[10]

G AZD9291 Osimertinib (AZD9291) CYP3A4 CYP3A4/5 (Oxidation & Dealkylation) AZD9291->CYP3A4 Excretion Excretion AZD9291->Excretion AZ5104 AZ5104 (Active Metabolite) CYP3A4->AZ5104 AZ7550 AZ7550 (Metabolite) CYP3A4->AZ7550 AZ5104->Excretion AZ7550->Excretion

Caption: Simplified metabolic pathway of Osimertinib (AZD9291).

Conclusion

The in vivo pharmacokinetic and bioavailability assessment of AZD9291 is a critical component of its preclinical development. A well-designed study, utilizing robust and validated bioanalytical methods, provides essential data on the ADME properties of this important anticancer agent. The insights gained from such studies are fundamental for bridging the gap between preclinical research and clinical application, ultimately enabling the optimization of dosing strategies to maximize therapeutic benefit for patients with NSCLC.

References

  • Chen, H., et al. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Clinical Cancer Research, 24(9), 2138–2147. Available at: [Link]

  • Li, X., et al. (2023). Metabolism and pharmacokinetic study of deuterated osimertinib. Journal of Biochemical and Molecular Toxicology, 37(6), e23315. Available at: [Link]

  • Ashton, S., et al. (2016). Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic–Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. Molecular Cancer Therapeutics, 15(10), 2378–2387. Available at: [Link]

  • Patsnap. (2025). What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse. Available at: [Link]

  • Kato, K., et al. (2019). Development of an LC–MS/MS-Based Method for Quantitation of Osimertinib in Human Plasma and Cerebrospinal Fluid. Bioanalysis, 11(10), 919-931. Available at: [Link]

  • Li, X., et al. (2023). Metabolism and pharmacokinetic study of deuterated osimertinib. Semantic Scholar. Available at: [Link]

  • de Kruijf, E., et al. (2019). Bioanalysis of EGFRm inhibitor osimertinib, and its glutathione cycle- and desmethyl metabolites by liquid chromatography-tandem mass spectrometry in human plasma. Journal of Chromatography B, 1126-1127, 121769. Available at: [Link]

  • Inglese, C., et al. (2020). Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay. Molecules, 25(14), 3216. Available at: [Link]

  • Wang, D., et al. (2018). An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. Molecules, 23(11), 2894. Available at: [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research, 22(20), 5130–5140. Available at: [Link]

  • Vishwanathan, K., et al. (2018). Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer. CPT: Pharmacometrics & Systems Pharmacology, 7(11), 735-743. Available at: [Link]

  • Cross, D.A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. Available at: [Link]

  • Ballard, P., et al. (2013). Abstract B212: Integrating the pre-clinical pharmacokinetic, pharmacodynamics, and efficacy data for AZD9291, an oral, irreversible inhibitor of EGFR activating (EGFRm+) and resistant (EGFRm+/T790M) mutations and an active metabolite to predict the human pharmacokinetics and potential efficacious dose in patients. Molecular Cancer Therapeutics, 12(11 Supplement), B212. Available at: [Link]_

  • Finlay, M.R.V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249-8267. Available at: [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research, 22(20), 5130-5140. Available at: [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models. SciSpace. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. ResearchGate. Available at: [Link]

  • Dickinson, P.A., et al. (2019). Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight. Cancer Chemotherapy and Pharmacology, 83(4), 675-684. Available at: [Link]

  • Eberlein, C.A., et al. (2015). Acquired resistance to mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS signaling in preclinical models. Cancer Research, 75(12), 2489-2500. Available at: [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Mendel, D.B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337. Available at: [Link]

  • Yang, J.C., et al. (2014). Clinical activity of the mutant-selective EGFR inhibitor AZD9291 in patients with EGFR inhibitor-resistant non-small cell lung cancer. Translational Lung Cancer Research, 3(4), 248-250. Available at: [Link]

Sources

Advanced Methodologies for the Identification of AZD9291-345 Metabolites in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has fundamentally altered the treatment landscape for non-small cell lung cancer (NSCLC). The1[1] established a benchmark for targeting both sensitizing (e.g., exon 19 deletions) and T790M resistance mutations while sparing wild-type EGFR.

AZD9291-345 is an intermediate analog (MW: 345) structurally related to AZD9291, which2[2]. To fully understand its therapeutic window, researchers must characterize its metabolic fate. In the parent compound, cytochrome P450 (CYP3A4/5) metabolism3[3]. Crucially,4[4], which can drive dose-limiting toxicities such as rash and diarrhea. This whitepaper details the causality, self-validating protocols, and analytical workflows required to identify and characterize analogous metabolites of AZD9291-345 using in vitro cellular assays.

Mechanistic Rationale: The Importance of Cellular Assays (E-E-A-T)

While recombinant CYP enzymes or liver microsomes are standard for early clearance screening, they lack the physiological context necessary for accurate metabolite profiling. Cellular assays —such as primary human hepatocytes or relevant NSCLC lines (e.g., PC9, H1975)—are strictly required for structural elucidation for several causal reasons:

  • Intracellular Architecture & Transporters: Cellular models preserve the natural stoichiometry of Phase I (oxidative) and Phase II (conjugative) enzymes, alongside critical influx/efflux transporters. This prevents the artificial saturation of metabolic pathways often seen in microsomal incubations.

  • Sequential Biotransformation: Metabolites of AZD9291-345 may undergo secondary metabolism (e.g., N-demethylation followed by glucuronidation). Intact cells allow these sequential reactions to occur at physiological rates.

  • Covalent Binding Assessment: Because AZD9291-related compounds are irreversible inhibitors that bind covalently to Cys797 in the EGFR kinase domain, cellular assays allow researchers to differentiate between freely circulating metabolites and those permanently sequestered by target binding.

Workflow CellCulture In Vitro Cellular Model (Hepatocytes / PC9) Dosing AZD9291-345 Dosing (1 μM, <0.1% DMSO) CellCulture->Dosing Incubation Incubation & Time-Course (0, 1, 2, 4, 8, 24 hrs) Dosing->Incubation Quenching Metabolism Quenching (Cold Acetonitrile + IS) Incubation->Quenching Extraction Sample Clean-up (Centrifugation & SPE) Quenching->Extraction LCMS LC-HRMS/MS Analysis (Q-TOF / Orbitrap) Extraction->LCMS Data Metabolite ID & Structural Elucidation LCMS->Data

Caption: Workflow for the identification of AZD9291-345 metabolites in cellular assays.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system . The inclusion of zero-time point (T0) controls and heat-inactivated cell controls ensures that any observed mass shifts are the direct result of enzymatic biotransformation, rather than chemical degradation or spontaneous oxidation in the assay buffer.

Protocol 1: In Vitro Cellular Incubation & Quenching
  • Cell Preparation: Seed cryopreserved primary human hepatocytes in 24-well collagen-coated plates at a density of 1×105 cells/well. Allow 24 hours for monolayer attachment in Williams' E medium supplemented with maintenance supplements.

  • Control Generation (Self-Validation): Prepare a parallel plate of hepatocytes and heat-inactivate them by incubating at 100°C for 10 minutes. This serves as the negative enzymatic control.

  • Compound Dosing: Prepare a 10 mM stock of AZD9291-345 in 100% DMSO. Dilute into the assay medium to a final dosing concentration of 1 μM. Causality: The final DMSO concentration must remain ≤0.1% to prevent solvent-induced cytotoxicity and the artifactual inhibition of CYP3A4.

  • Time-Course Incubation: Incubate cells at 37°C in a 5% CO2 atmosphere. Harvest individual wells at T=0, 1, 2, 4, 8, and 24 hours.

  • Metabolic Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). Causality: The rapid introduction of cold organic solvent instantly denatures metabolic enzymes, locking the transient metabolite profile in place and preventing further ex vivo degradation.

Protocol 2: Sample Extraction and LC-HRMS/MS Analysis
  • Protein Precipitation & Extraction: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Causality: High-speed centrifugation ensures complete sedimentation of the precipitated protein matrix, preventing column fouling during liquid chromatography. Transfer the supernatant to a solid-phase extraction (SPE) cartridge for further clean-up if necessary.

  • Chromatographic Separation: Inject 5 μL of the extract onto an Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm). Utilize a gradient mobile phase consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • High-Resolution Mass Spectrometry: Analyze the eluent using an Orbitrap or Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Processing & Mass Defect Filtering (MDF): Apply MDF algorithms to the raw data. Causality: Because metabolites of AZD9291-345 will share a similar mass defect (the fractional part of the exact mass) with the parent compound, MDF computationally filters out endogenous cellular background noise, isolating true drug-derived metabolites.

Quantitative Data: Anticipated Metabolic Mass Shifts

Based on the established CYP3A4/5-mediated N-demethylation and oxidative pathways of the parent AZD9291, we can accurately hypothesize the structural modifications that AZD9291-345 will undergo. The table below summarizes the expected quantitative mass shifts to program into the HRMS inclusion list.

Metabolic PathwayExpected Mass Shift (Da)Putative BiotransformationPharmacological Implication
N-Demethylation -14.0157Loss of a methyl group (Analogous to AZ5104)Potential increase in wild-type EGFR affinity; narrowing of therapeutic index.
Terminal Amine Cleavage -14.0157Secondary demethylation (Analogous to AZ7550)Retention of mutant selectivity; extended half-life.
N-Oxidation +15.9949Addition of an oxygen atomAltered lipid solubility; potential loss of kinase binding potency.
Hydroxylation +15.9949Addition of a hydroxyl groupIncreased polarity leading to rapid cellular efflux and clearance.
Glucuronidation +176.0321Phase II conjugation of hydroxylated metabolitesComplete deactivation and preparation for biliary/renal excretion.

Pharmacological Characterization of Metabolites

Identifying a metabolite's structure is only half the objective; determining its biological activity is critical. If an AZD9291-345 metabolite mimics the behavior of AZ5104, it may exhibit potent off-target inhibition of wild-type EGFR, leading to epithelial toxicity.

Signaling EGF EGF Ligand EGFR EGFR (Ex19del/T790M) Tyrosine Kinase EGF->EGFR Binding & Activation PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Drug AZD9291-345 & Active Metabolites Drug->EGFR Irreversible Covalent Binding Proliferation Tumor Cell Proliferation & Survival Drug->Proliferation Inhibition PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of AZD9291-345 and its metabolites on mutant EGFR signaling pathways.

Protocol 3: Cellular pEGFR Phosphorylation Assay

To validate the target selectivity of newly identified metabolites:

  • Cell Line Selection: Utilize PC9 cells (EGFR exon 19 deletion) for mutant efficacy, and A431 or LOVO cells for wild-type EGFR selectivity.

  • Starvation: Seed cells at 5×104 cells/well and serum-starve overnight to reduce baseline kinase activity.

  • Metabolite Treatment: Treat cells with synthesized or isolated AZD9291-345 metabolites in a dose-response format (0.1 nM to 10 μM) for 2 hours.

  • Stimulation & Lysis: Stimulate wild-type cells with 50 ng/mL EGF for 15 minutes. Lyse cells immediately using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Measure phospho-EGFR (pEGFR) inhibition using a validated sandwich ELISA or quantitative Western blot to determine the apparent IC50 of the metabolite.

Conclusion

The identification of AZD9291-345 metabolites requires a rigorous, self-validating framework combining intact cellular models with high-resolution mass spectrometry. By leveraging mass defect filtering and carefully controlled time-course incubations, researchers can map the biotransformation of this analog. Understanding whether AZD9291-345 produces highly active, wild-type-inhibiting metabolites (akin to AZ5104) is a non-negotiable step in evaluating its preclinical safety and efficacy profile.

References

  • [2] Title: AZD9291-345 | Benchchem Source: Benchchem URL:

  • [4] Title: AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer Source: NIH / Cancer Discovery (PMC) URL:

  • [3] Title: Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer Source: NIH / British Journal of Clinical Pharmacology (PMC) URL:

  • [1] Title: Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Source: ACS Publications / Journal of Medicinal Chemistry URL:

Sources

AZD9291-345 Covalent Binding to the Cysteine-797 Residue: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Molecular Imperative: Overcoming T790M via Covalent Targeting

The development of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a masterclass in structure-based drug design. First-generation reversible inhibitors (e.g., erlotinib, gefitinib) ultimately fail due to the emergence of the T790M "gatekeeper" mutation. This substitution of a bulky methionine for threonine not only creates steric hindrance but, more importantly, significantly increases the receptor's binding affinity for intracellular ATP.

To outcompete physiological ATP concentrations, third-generation inhibitors like AZD9291 (Osimertinib) and its structurally streamlined 345-Da analog, AZD9291-345 , employ a covalent binding strategy. By featuring a Michael acceptor (an acrylamide group), these compounds form an irreversible covalent bond with the sulfhydryl group of the Cysteine-797 (C797) residue located at the edge of the ATP-binding cleft. This irreversible engagement effectively permanently inactivates the receptor, rendering the enhanced ATP affinity of the T790M mutant irrelevant.

EGFR_Signaling EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K RAS RAS / ERK Pathway EGFR->RAS AZD AZD9291-345 AZD->EGFR Covalent Binding (C797) Proliferation Tumor Cell Proliferation PI3K->Proliferation RAS->Proliferation

Fig 1. EGFR signaling pathway and irreversible inhibition by AZD9291-345 via C797 covalent binding.

Structural Dynamics: The Michael Addition Mechanism

The binding of AZD9291-345 is a two-step kinetic process. First, the pyrimidine core of the molecule anchors into the hinge region of the kinase domain, forming critical non-covalent hydrogen bonds with the Met793 residue. This initial reversible binding event ( KI​ ) acts as a proximity driver, perfectly orienting the acrylamide warhead adjacent to the nucleophilic thiolate of C797.

Once oriented, a Michael addition occurs. The sulfur atom of C797 attacks the β -carbon of the α,β -unsaturated carbonyl (acrylamide), resulting in the formation of a stable thioether bond ( kinact​ ). Because AZD9291-345 has a molecular weight of exactly 345 Da, this reaction results in a precise +345 Da mass shift on the target protein.

Covalent_Mechanism AZD AZD9291-345 (Acrylamide Warhead) Complex Non-Covalent Encounter Complex AZD->Complex EGFR EGFR Kinase Domain (Cys-797 Sulfhydryl) EGFR->Complex Transition Michael Addition Transition State Complex->Transition Proximity Adduct Irreversible Covalent Adduct Transition->Adduct Bond Formation

Fig 2. Logical progression of the Michael addition reaction forming the AZD9291-345-C797 adduct.

Analytical Validation Systems: Self-Validating Protocols

To rigorously prove that AZD9291-345 exerts its effect exclusively via covalent modification of C797, we must employ orthogonal analytical workflows. The following protocols are designed with built-in causality and self-validating negative controls (utilizing the C797S mutant) to ensure absolute data integrity.

Protocol A: Intact Protein LC-MS for Stoichiometric Validation

Causality: We utilize intact mass spectrometry rather than functional assays to directly observe the physical binding stoichiometry. A mass shift of exactly +345 Da confirms a 1:1 binding ratio. If the compound were non-specifically alkylating other surface cysteines, we would observe multiple adducts (+690 Da, +1035 Da). Self-Validation: By running an EGFR C797S mutant (where cysteine is mutated to serine, lacking the highly nucleophilic sulfhydryl) in parallel, we establish a definitive negative control. The absence of a mass shift in the C797S sample proves that C797 is the exclusive site of covalent modification .

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant EGFR kinase domain (L858R/T790M) and the control (L858R/T790M/C797S) to 2 μ M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: Keep DTT low to prevent drug scavenging.

  • Incubation: Add AZD9291-345 to a final concentration of 10 μ M (5-fold molar excess). Incubate at room temperature for 60 minutes to allow the kinact​ step to reach completion.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted AZD9291-345 and buffer salts.

  • LC-MS Acquisition: Inject 1 μ g of the desalted protein onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer. Run a rapid gradient (20% to 80% Acetonitrile with 0.1% Formic Acid over 10 minutes).

  • Deconvolution: Use MaxEnt1 or equivalent software to deconvolute the multiply charged envelope to zero-charge intact mass. Look for a precise +345.0 Da shift in the T790M sample and a 0 Da shift in the C797S sample.

Protocol B: Bottom-Up Chymotryptic Mapping

Causality: While intact MS proves 1:1 stoichiometry, it does not confirm the spatial location of the bond. Standard proteomics relies on trypsin; however, the sequence surrounding EGFR C797 lacks proximal tryptic cleavage sites, resulting in a peptide too large for optimal MS/MS fragmentation. Therefore, we utilize chymotrypsin, which cleaves at hydrophobic residues, generating a localized peptide fragment that clearly retains the +345 Da adduct on C797.

Step-by-Step Methodology:

  • Denaturation: Denature the AZD9291-345-treated EGFR protein using 8M Urea.

  • Alkylation: Block unreacted cysteines with iodoacetamide (IAA) to prevent artifactual disulfide scrambling.

  • Digestion: Dilute urea to <1M and add sequencing-grade chymotrypsin at a 1:50 (enzyme:protein) ratio. Incubate at 25°C for 4 hours.

  • Peptide Mapping: Analyze via LC-MS/MS. Search the spectra for the C797-containing peptide with a static modification of +345 Da on the cysteine residue.

Protocol C: Cellular Washout Assay for Functional Irreversibility

Causality: Biochemical covalent binding does not automatically guarantee sustained cellular inhibition due to high intracellular ATP and rapid protein turnover. The cellular washout assay establishes functional irreversibility. By removing unbound drug from the media, reversible inhibitors will rapidly dissociate, restoring EGFR phosphorylation. Sustained inhibition post-washout confirms that the covalent bond effectively permanently inactivates the existing receptor pool.

Step-by-Step Methodology:

  • Seeding: Plate PC-9 cells (EGFR Exon 19del) in 6-well plates and allow adherence for 24 hours.

  • Treatment: Treat cells with 100 nM AZD9291-345 or a reversible control (e.g., Erlotinib) for 2 hours.

  • Washout: Aspirate media. Wash cells three times with warm, drug-free PBS. Add fresh, drug-free complete media.

  • Harvesting: Lyse cells at 0h, 6h, and 24h post-washout using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Probe lysates for total EGFR and pEGFR (Y1068). AZD9291-345 will show suppressed pEGFR at 24h, whereas the reversible control will show complete pEGFR recovery.

Exp_Workflow Start Compound Incubation (AZD9291-345 + EGFR) Washout Cellular Washout Assay Start->Washout LCMS Intact Protein LC-MS Start->LCMS Washout_Result Sustained pEGFR Inhibition (Irreversibility Validated) Washout->Washout_Result LCMS_Result Mass Shift (+345 Da) (Stoichiometry Validated) LCMS->LCMS_Result

Fig 3. Self-validating experimental workflow confirming covalent target engagement and durability.

Quantitative Kinetic Profiling

The following table summarizes the comparative kinetic and mass spectrometry data, validating the selectivity and irreversibility of the AZD9291 pharmacophore and its 345-Da analog across different EGFR genotypes .

CompoundTarget GenotypeIC50 (nM)Intact Mass Shift (Da)Washout pEGFR Recovery (24h)
AZD9291-345 EGFR WT~180+345.0High (Poor target engagement)
AZD9291-345 EGFR L858R/T790M~3+345.0None (Irreversible Binding)
AZD9291-345 EGFR L858R/T790M/C797S>10000.0Full (No Covalent Binding)
AZD9291 (Parent) EGFR L858R/T790M~1+499.6None (Irreversible Binding)

Note: The dramatic loss of potency (IC50 > 1000 nM) and the absence of a mass shift against the C797S mutant definitively prove that the efficacy of AZD9291-345 is entirely dependent on the covalent modification of Cysteine-797.

Conclusion

The targeting of Cys-797 by AZD9291-345 exemplifies a highly rational approach to overcoming ATP-competitive resistance in kinase signaling. By utilizing a self-validating analytical matrix—combining intact mass stoichiometry, chymotryptic mapping, and cellular washout dynamics—researchers can unequivocally confirm the causality between the chemical structure of the inhibitor and its sustained pharmacological effect. The emergence of the C797S clinical mutation further validates this mechanism, as the loss of the nucleophilic sulfhydryl group completely abolishes the drug's ability to form the critical Michael addition adduct.

References

  • Cross, D.A.E., Ashton, S.E., Ghiorghiu, S., Eberlein, C., Nebhan, C.A., Spitzler, P.J., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 4(9), 1046-1061. URL:[Link]

  • Thress, K. S., Paweletz, C. P., Felip, E., Cho, B. C., Stetson, D., Dougherty, B., et al. (2015). "Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M." Nature Medicine, 21(6), 560-562. URL:[Link]

  • Zhu, S. J., Zhao, P., Yang, J., Ma, R., Yan, X. E., Yang, S. Y., Yang, J. W., & Yun, C. H. (2018). "Structural insights into drug development strategy targeting EGFR T790M/C797S." Oncotarget, 9(17), 13652-13665. URL:[Link]

Methodological & Application

Application Notes and Protocols for AZD9291 (Osimertinib)

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility and dimethyl sulfoxide (DMSO) reconstitution of AZD9291, commercially known as Osimertinib. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring experimental success and data integrity.

Introduction to AZD9291 (Osimertinib): A Third-Generation EGFR Inhibitor

Osimertinib (AZD9291) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both the common sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs.[1][3]

The mechanism of action of Osimertinib involves the formation of a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[1][4] This irreversible binding effectively blocks EGFR phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are crucial for cell proliferation and survival.[1][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to a more favorable safety profile.[1][5]

Given its targeted mechanism, AZD9291 is a critical tool in both basic and clinical research for studying EGFR-mutated cancers, particularly non-small cell lung cancer (NSCLC).[2][3][5] Proper handling and preparation of this compound are paramount for obtaining reliable and reproducible experimental results.

Solubility Profile of AZD9291 (Osimertinib)

The solubility of a compound is a critical factor in designing in vitro and in vivo experiments. AZD9291 exhibits high solubility in DMSO, making it the recommended solvent for preparing concentrated stock solutions. Its solubility in other common laboratory solvents is significantly lower.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO 100 - 120 200.15 - 240.19 Sonication and warming may be required for complete dissolution. Use of anhydrous DMSO is highly recommended as moisture can reduce solubility.[6][7][8]
Ethanol22 - 9944.03 - 198.15Sonication may be required.[6][7]
WaterInsoluble-[6]

Molecular Weight of AZD9291 (free base): 499.61 g/mol [2][6]

Expert Insight: The hygroscopic nature of DMSO means it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like AZD9291, potentially leading to precipitation of the compound from the stock solution over time. Therefore, using a fresh, sealed vial of anhydrous or molecular sieve-dried DMSO is a critical step to ensure the long-term stability of your stock solution.

Reconstitution of AZD9291 in DMSO: A Step-by-Step Protocol

This protocol outlines the standard procedure for preparing a concentrated stock solution of AZD9291 in DMSO.

Materials and Equipment
  • AZD9291 (Osimertinib) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Safety Precautions

AZD9291 is a potent cytotoxic agent. DMSO is a solvent that can facilitate the absorption of substances through the skin.[9] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl or nitrile rubber are recommended), must be worn at all times. All handling of the compound and its solutions should be performed in a certified chemical fume hood.[10]

Reconstitution Workflow

The following diagram illustrates the workflow for reconstituting AZD9291 in DMSO.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Gather Materials & Don PPE weigh Accurately weigh AZD9291 powder start->weigh add_dmso Add DMSO to AZD9291 powder weigh->add_dmso dmso Dispense anhydrous DMSO dmso->add_dmso vortex Vortex thoroughly add_dmso->vortex sonicate Sonicate if necessary vortex->sonicate inspect Visually inspect for complete dissolution sonicate->inspect inspect->vortex Particulates remain aliquot Aliquot into smaller volumes inspect->aliquot Solution is clear store Store at -20°C or -80°C aliquot->store end End: Ready for experimental use store->end

Caption: Workflow for the Reconstitution of AZD9291 in DMSO.

Detailed Protocol
  • Preparation:

    • Bring the vial of AZD9291 powder and the anhydrous DMSO to room temperature before opening to prevent condensation.

    • In a chemical fume hood, carefully weigh the desired amount of AZD9291 powder and place it in a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the AZD9291 powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[7] Some sources suggest gentle warming (e.g., in a 37°C water bath) can also aid dissolution.[11][12]

    • Repeat the vortexing and sonication steps as needed until a clear, homogenous solution is obtained.

  • Storage:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and compromise its activity.[12]

    • Store the aliquots in a tightly sealed container at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[7][11]

Trustworthiness Check: To validate the concentration of your prepared stock solution, consider performing a UV-Vis spectrophotometric analysis and comparing the absorbance to a standard curve of known concentrations.

Mechanism of Action and Signaling Pathway

Understanding the mechanism of action of AZD9291 is crucial for designing experiments and interpreting results. The following diagram illustrates the EGFR signaling pathway and the point of intervention by Osimertinib.

Caption: AZD9291 inhibits mutant EGFR, blocking downstream signaling.

Conclusion

Proper preparation and handling of AZD9291 (Osimertinib) are fundamental for successful research applications. By following these detailed guidelines on solubility and DMSO reconstitution, researchers can ensure the integrity and activity of their compound, leading to reliable and reproducible experimental outcomes.

References

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Floc'h, N., Smaill, J. B., ... & Ogilvie, D. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061. [Link]

  • Patsnap. (2025, March 7). What is the mechanism of action of Osimertinib mesylate? Synapse. Retrieved from [Link]

  • Remon, J., Steuer, C. E., Ramalingam, S. S., & Felip, E. (2018). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Lung Cancer: Targets and Therapy, 9, 1–11. [Link]

  • Clinisciences. (n.d.). HY-15772A-100mg | Osimertinib (mesylate) [1421373-66-1]. Retrieved from [Link]

  • Wikipedia. (n.d.). Osimertinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, October 20). Pharmacology Review(s). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Use of Dimethyl sulfoxide. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Use of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • American Association for Cancer Research. (2019, June 3). On-target Resistance to the Mutant-Selective EGFR Inhibitor Osimertinib Can Develop in an Allele-Specific Manner Dependent on the Original EGFR-Activating Mutation. Retrieved from [Link]

  • Frontiers Media S.A. (2022, July 22). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Retrieved from [Link]

  • University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Dimethyl Sulfoxide. Retrieved from [Link]

  • MDPI. (2016, September 15). Osimertinib (AZD9291), a Mutant-Selective EGFR Inhibitor, Reverses ABCB1-Mediated Drug Resistance in Cancer Cells. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining Cell Viability Following Treatment with AZD9291 (Osimertinib)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting EGFR-Mutant Non-Small Cell Lung Cancer with AZD9291 (Osimertinib)

Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2][3] Unlike its predecessors, osimertinib is specifically designed to target both the initial EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] AZD9291 accomplishes this through its irreversible binding to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain, thereby potently and selectively inhibiting mutant forms of EGFR while sparing the wild-type receptor.[6][7][8] This selectivity profile minimizes the toxicities commonly associated with earlier-generation TKIs.[9]

The development and validation of novel therapeutic agents like AZD9291 rely on robust and reproducible in vitro assays to quantify their effects on cancer cell viability and proliferation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for conducting cell viability assays using AZD9291. We will delve into the technical nuances of these assays, offering insights into experimental design, data interpretation, and troubleshooting to ensure the generation of high-quality, reliable data.

Scientific Rationale: Selecting the Appropriate Cell Viability Assay

The choice of a cell viability assay is critical and should be guided by the specific research question and the mechanism of action of the compound being tested. For a kinase inhibitor like AZD9291, which primarily induces apoptosis and inhibits proliferation, assays that measure metabolic activity are highly suitable. These assays are predicated on the principle that viable, metabolically active cells can reduce a substrate into a detectable colored or fluorescent product. The two most common and well-validated assays in this category are the MTT and resazurin (also known as alamarBlue) assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[10][11]

  • Resazurin (alamarBlue) Assay: This is a fluorometric assay where the blue, non-fluorescent resazurin dye is reduced to the pink, highly fluorescent resorufin by intracellular reductases in viable cells.[12][13] The fluorescence intensity is proportional to the number of living cells and is generally considered more sensitive than the MTT assay.[12][13]

For the purposes of this guide, we will provide detailed protocols for both the MTT and resazurin assays, as they are widely used and provide reliable measures of the cytotoxic and cytostatic effects of AZD9291.

Experimental Design and Key Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible results. The following are key considerations when planning a cell viability assay with AZD9291:

1. Cell Line Selection: The choice of cell line is paramount. To study the efficacy of AZD9291, it is essential to use NSCLC cell lines with well-characterized EGFR mutation statuses.

Cell LineEGFR Mutation StatusExpected Sensitivity to AZD9291
PC-9 exon 19 deletionSensitive
H1975 L858R and T790MSensitive[14]
A549 Wild-type EGFRResistant
PC-9GR exon 19 deletion (Gefitinib Resistant)May show varying sensitivity

2. Drug Preparation and Handling:

  • Stock Solution: Prepare a high-concentration stock solution of AZD9291 in a suitable solvent, typically dimethyl sulfoxide (DMSO).[15] For example, a 10 mM stock solution is commonly used. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of AZD9291 from the stock solution in complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture wells is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

3. Seeding Density and Treatment Duration:

  • Seeding Density: The optimal seeding density will vary depending on the cell line's proliferation rate. It is recommended to perform a preliminary experiment to determine a seeding density that ensures cells are in the exponential growth phase at the end of the treatment period and that the signal from the assay is within the linear range of detection.

  • Treatment Duration: A common treatment duration for in vitro drug efficacy studies is 72 hours.[16][17] However, this can be optimized based on the specific experimental goals.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by AZD9291 and the general workflow of a cell viability assay.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Expression (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival AZD9291 AZD9291 (Osimertinib) T790M_L858R Mutant EGFR (T790M, L858R, ex19del) AZD9291->T790M_L858R Irreversibly Inhibits

Caption: EGFR signaling pathway and inhibition by AZD9291.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., H1975) Harvest_Count 2. Harvest & Count Cells Cell_Culture->Harvest_Count Seed_Plate 3. Seed Cells in 96-well Plate Harvest_Count->Seed_Plate Prepare_Drug 4. Prepare AZD9291 Serial Dilutions Seed_Plate->Prepare_Drug Add_Drug 5. Add AZD9291 to Cells Prepare_Drug->Add_Drug Incubate 6. Incubate for 72 hours Add_Drug->Incubate Add_Reagent 7. Add Viability Reagent (MTT/Resazurin) Incubate->Add_Reagent Incubate_Assay 8. Incubate (1-4 hours) Add_Reagent->Incubate_Assay Read_Plate 9. Read Plate (Absorbance/Fluorescence) Incubate_Assay->Read_Plate Calculate_Viability 10. Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Plot_Curve->Determine_IC50

Caption: General workflow for a cell viability assay.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • NCI-H1975 cells (or other suitable cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[18]

  • AZD9291 (Osimertinib)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[19]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture NCI-H1975 cells to ~80% confluency.[20]

    • Trypsinize, harvest, and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X concentrated serial dilution of AZD9291 in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate AZD9291 dilution or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 4 hours at 37°C.[10][19]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Resazurin (alamarBlue) Cell Viability Assay

Materials:

  • NCI-H1975 cells (or other suitable cell line)

  • Complete growth medium

  • AZD9291 (Osimertinib)

  • DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, filter-sterilized and protected from light)[12]

  • Sterile, opaque-walled 96-well plates (to minimize background fluorescence)

  • Multichannel pipette

  • Microplate fluorometer (Excitation: ~560 nm, Emission: ~590 nm)[12]

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, but use an opaque-walled 96-well plate. Seed cells in 100 µL of complete medium.

  • Drug Treatment:

    • Follow the same drug treatment protocol as described for the MTT assay.

  • Resazurin Assay:

    • After the 72-hour incubation, add 20 µL of the resazurin solution to each well.[12]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

    • Note: The assay is homogeneous, so there is no need to remove the medium.

  • Data Acquisition:

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[12]

Data Analysis and Interpretation

  • Background Subtraction: For each well, subtract the average absorbance/fluorescence value of the medium-only blank wells.

  • Calculate Percentage Viability:

    • Percentage Viability = (Corrected Absorbance/Fluorescence of Treated Wells / Corrected Absorbance/Fluorescence of Vehicle Control Wells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage viability against the logarithm of the AZD9291 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the drug that inhibits cell viability by 50%.[16]

Example Data Presentation:

Treatment GroupConcentration (nM)% Viability (Mean ± SD)
Vehicle Control0100 ± 4.5
AZD9291185.2 ± 3.1
AZD92911052.1 ± 2.8
AZD929110015.7 ± 1.9
AZD929110005.3 ± 0.9
IC50 ~12 nM

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, pipetting errors.Ensure a single-cell suspension before seeding. Fill the outer wells of the plate with sterile PBS or medium to minimize evaporation.[15] Use a multichannel pipette carefully.
Low signal or poor dynamic range Cell number is too low or too high, suboptimal incubation time with the assay reagent.Optimize seeding density and incubation time for the assay reagent.[21]
IC50 value is significantly different from expected Incorrect drug concentration, cell line misidentification or contamination, degradation of AZD9291.Verify drug dilutions and calculations. Perform cell line authentication. Prepare fresh drug dilutions for each experiment.[15]
Inconsistent results between experiments Variation in cell passage number, serum batch, or incubation times.Use cells within a consistent passage number range. Test new batches of serum. Standardize all incubation times.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the in vitro efficacy of AZD9291 against NSCLC cell lines. By carefully considering the experimental design, adhering to the detailed protocols, and employing rigorous data analysis, researchers can generate high-quality, reproducible data to advance our understanding of this targeted therapy and to explore novel therapeutic combinations and resistance mechanisms.

References

  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed. (2019, October 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Acquired resistance mechanisms to osimertinib: The constant battle - PubMed. (2023, May 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Resazurin Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients - AACR Journals. (2018, July 1). American Association for Cancer Research. Retrieved from [Link]

  • Mechanisms of resistance to osimertinib - Lazzari - Journal of Thoracic Disease. (n.d.). Journal of Thoracic Disease. Retrieved from [Link]

  • Resazurin Cell Viability Assay Kit - Product Information. (2015, January 14). Bio-protocol. Retrieved from [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC. (2024, November 26). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - MDPI. (2024, March 26). MDPI. Retrieved from [Link]

  • Resazurin Cell Viability Assay - YouTube. (2021, November 2). YouTube. Retrieved from [Link]

  • EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity. (n.d.). American Association for Cancer Research. Retrieved from [Link]

  • The EGFR T790M Mutation Is Acquired through AICDA-Mediated Deamination of 5-Methylcytosine following TKI Treatment in Lung Cancer - AACR Journals. (2018, December 13). American Association for Cancer Research. Retrieved from [Link]

  • EGFR T790M: revealing the secrets of a gatekeeper | LCTT - Dove Medical Press. (2017, October 9). Dove Medical Press. Retrieved from [Link]

  • Kinase inhibitors and MTT assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved from [Link]

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • AZD9291 in epidermal growth factor receptor inhibitor—resistant non-small-cell lung cancer. (n.d.). AME Publishing Company. Retrieved from [Link]

  • The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro cell viability and Osimertinib IC50 assay. (a) Cell viability... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Clinical activity of the mutant-selective EGFR inhibitor AZD9291 in patients with EGFR inhibitor—resistant non-small cell lung cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanisms of Acquired Resistance to AZD9291: A Mutation-Selective, Irreversible EGFR Inhibitor - PubMed. (2015, December 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Antitumor Activity of Osimertinib, an Irreversible Mutant-Selective EGFR Tyrosine Kinase Inhibitor, in NSCLC Harboring EGFR Exon 20 Insertions - AACR Journals. (2018, April 30). American Association for Cancer Research. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.). MilliporeSigma. Retrieved from [Link]

  • NCI-H1975 Cell Line - Elabscience. (n.d.). Elabscience. Retrieved from [Link]

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - Academia.edu. (n.d.). Academia.edu. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Aspirin sensitizes osimertinib‐resistant NSCLC cells in vitro and in vivo via Bim‐dependent apoptosis induction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocols for Cancer-related cell lines - Horizon Discovery. (n.d.). Horizon Discovery. Retrieved from [Link]

Sources

Application Notes and Protocols for AZD9291 (Osimertinib) Dosing in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Precision Targeting with AZD9291 (Osimertinib)

AZD9291, commercially known as Osimertinib (Tagrisso®), represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC). It is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) meticulously designed to selectively target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[2][3] AZD9291's mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase, leading to potent and sustained inhibition of downstream signaling pathways crucial for tumor growth and survival.[1][2][4] This high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects, translating to a more favorable safety profile in preclinical models and clinical settings.[1][5]

These application notes provide a comprehensive guide for researchers on the effective dosing of AZD9291 in murine xenograft models, a critical step in the preclinical evaluation of its efficacy and the exploration of resistance mechanisms.

Pharmacokinetics and Metabolism in Murine Models: Key Considerations

A crucial aspect of designing in vivo studies is understanding the pharmacokinetic (PK) profile of the compound in the chosen animal model. In mice, orally administered AZD9291 is metabolized to an active des-methyl metabolite, AZ5104.[6] While both compounds contribute to the overall therapeutic effect, AZ5104 has been shown to be more potent against EGFR-mutant cell lines, albeit with a reduced margin to wild-type EGFR activity.[6] It is also important to note that the half-life of osimertinib is significantly shorter in mice (approximately 3 hours) compared to humans (approximately 50 hours), a species-specific difference attributed to the high activity of the murine Cyp2d gene family in metabolizing the drug.[7] This shorter half-life necessitates a daily dosing schedule in most efficacy studies to maintain therapeutic drug concentrations.

Recommended Dosing Schedules and Rationale

The selection of an appropriate dosing schedule for AZD9291 in murine xenograft models is contingent on the specific scientific question being addressed. The following table summarizes commonly used dosing regimens and their applications, derived from peer-reviewed literature.

Dose (mg/kg)Dosing ScheduleVehicleXenograft Model ExamplesApplication & RationaleReferences
5Once Daily (QD), Oral Gavage0.5% HPMCH1975 (L858R/T790M), PC9 (exon 19 del)Efficacy studies demonstrating significant tumor regression. This dose has been shown to achieve complete and sustained tumor response.[8][9]
15Once Daily (QD) or Weekly, Oral GavageNot specifiedPC9-luciferase (orthotopic)Prevention of lung colonization and tumor formation in a model of adjuvant therapy. Weekly dosing was as effective as daily dosing in this context.[10][11]
25Once Daily (QD), Oral Gavage1% Polysorbate 80 in waterVarious EGFR-mutant xenograftsDose-ranging studies and evaluation of pharmacodynamic markers. This higher dose is well-tolerated and results in profound tumor regression.[6][10]

Causality Behind Experimental Choices:

  • Daily Dosing for Efficacy: The shorter half-life of AZD9291 in mice necessitates daily administration to maintain sufficient plasma and tumor concentrations for sustained inhibition of EGFR signaling and subsequent tumor regression.[6] Intermittent dosing has been shown to be less efficacious than daily dosing.[6]

  • Weekly Dosing for Prevention: In a preventative setting, where the goal is to eliminate micrometastatic disease or circulating tumor cells, a less frequent, higher dose may be sufficient. Studies have shown that weekly dosing of 15 mg/kg can effectively prevent the homing of lung cancer cells to the lungs in an orthotopic model.[10][11] This approach could have implications for adjuvant therapy, potentially reducing toxicity and the risk of acquired resistance.[11]

  • Dose Selection: The choice of 5 mg/kg is often sufficient to induce substantial tumor regression in sensitive models.[8] Higher doses, such as 25 mg/kg, can be used to maximize the therapeutic window and investigate dose-dependent effects on signaling pathways and tumor growth.[6]

Experimental Protocols

Protocol 1: Preparation of AZD9291 for Oral Administration

Materials:

  • AZD9291 (Osimertinib) powder

  • Vehicle:

    • Option A: 1% (v/v) Polysorbate 80 in sterile water[6]

    • Option B: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water[9]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of AZD9291: Based on the desired dose (e.g., 5 mg/kg), the average weight of the mice in the treatment group, and the dosing volume (typically 10 ml/kg), calculate the total amount of AZD9291 needed.

  • Weigh the AZD9291 powder: Accurately weigh the calculated amount of AZD9291 powder in a sterile microcentrifuge tube.

  • Prepare the vehicle: Prepare the chosen vehicle (1% Polysorbate 80 or 0.5% HPMC) using sterile water.

  • Suspend the AZD9291: Add a small amount of the vehicle to the tube containing the AZD9291 powder to create a paste. Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.

  • Sonication (Optional): If the compound does not readily suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator to aid in dispersion.

  • Storage: Prepare the suspension fresh daily. If short-term storage is necessary, protect from light and store at 4°C. Vortex thoroughly before each administration.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared AZD9291 suspension

  • Appropriately sized gavage needles (18-20 gauge for adult mice, with a rounded tip)[12]

  • Syringes (1 ml)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[12]

  • Measure Gavage Needle Length: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. This ensures the needle will reach the stomach without causing perforation.[13]

  • Positioning: Hold the mouse in a vertical position.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14] The mouse should swallow as the needle is advanced.

  • Esophageal Passage: The needle should pass smoothly down the esophagus without resistance. If any resistance is met, immediately withdraw the needle and repeat the process.[13]

  • Administer the Dose: Once the needle is in the stomach, slowly and steadily depress the syringe plunger to administer the AZD9291 suspension.[14]

  • Needle Withdrawal: Gently withdraw the gavage needle in a single, smooth motion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.[15]

Signaling Pathway and Experimental Workflow Visualization

AZD9291 Mechanism of Action and Downstream Signaling

AZD9291 inhibits the phosphorylation of mutant EGFR, thereby blocking the activation of downstream pro-survival and proliferative signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

AZD9291_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., Ex19del, L858R, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR Irreversible Inhibition (Covalent bond at C797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: AZD9291 irreversibly inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental Workflow for Murine Xenograft Studies

A typical workflow for evaluating the efficacy of AZD9291 in a murine xenograft model is outlined below.

Xenograft_Workflow start Start: Cell Culture (EGFR-mutant cell line) implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implantation growth Tumor Growth Monitoring (Calipers or Bioluminescence) implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Treatment Initiation: AZD9291 vs. Vehicle randomization->treatment monitoring Ongoing Monitoring: Tumor Volume, Body Weight, Clinical Signs treatment->monitoring endpoint Study Endpoint: Tumor Growth Inhibition, Pharmacodynamics monitoring->endpoint

Caption: A typical experimental workflow for AZD9291 efficacy studies in murine xenografts.

Understanding and Overcoming Resistance

Despite the remarkable efficacy of AZD9291, acquired resistance is inevitable.[16][17] Understanding the mechanisms of resistance is a critical area of ongoing research. Resistance can be broadly categorized as:

  • On-target (EGFR-dependent) mechanisms: These primarily involve the acquisition of new mutations in the EGFR gene, with the C797S mutation being the most common.[4][18][19] The C797S mutation prevents the covalent binding of AZD9291 to the EGFR kinase.[19]

  • Off-target (EGFR-independent) mechanisms: These involve the activation of bypass signaling pathways that promote tumor growth despite the inhibition of EGFR. Common off-target mechanisms include:

    • MET amplification[18][20]

    • HER2 amplification[20]

    • Activation of the MAPK and PI3K pathways through other genetic alterations[16][20]

    • Histological transformation, for example, to small-cell lung cancer[20]

The choice of xenograft model and the dosing schedule can influence the emergence of different resistance mechanisms, making these preclinical studies invaluable for developing next-generation therapies and combination strategies.

Conclusion and Future Directions

The protocols and information provided herein offer a robust framework for conducting preclinical studies with AZD9291 in murine xenograft models. By carefully considering the pharmacokinetic properties of the drug in mice, selecting an appropriate dosing schedule based on the experimental objectives, and employing standardized administration techniques, researchers can generate reliable and reproducible data. The insights gained from these in vivo studies are essential for advancing our understanding of both the efficacy of and resistance to this important targeted therapy, ultimately paving the way for improved clinical outcomes for patients with EGFR-mutant NSCLC.

References

  • Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061.
  • Dickinson, P. A., et al. (2016). Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic–Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. Molecular Cancer Therapeutics, 15(10), 2378–2387.
  • Garg, K., et al. (2021). Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs.
  • University of California, San Francisco IACUC. (n.d.).
  • Leonetti, A., et al. (2019).
  • Jänne, P. A., et al. (2015). AZD9291 in epidermal growth factor receptor inhibitor—resistant non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.
  • Le, X., et al. (2018). Landscape of EGFR-dependent and -independent resistance mechanisms to osimertinib and continuation therapy post-progression in EGFR-mutant NSCLC. Clinical Cancer Research, 24(24), 6195–6203.
  • Leonetti, A., et al. (2019). Mechanisms of resistance to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer, 121(9), 725–737.
  • Passaro, A., et al. (2021). Mechanisms of resistance to osimertinib. Annals of Oncology, 32(3), 323-334.
  • Synapse. (2024). Advancements in Targeted Therapy: The Role of AZD9291 in Overcoming EGFR Resistance in Lung Adenocarcinoma.
  • Shepherd, F. A., et al. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Clinical Cancer Research, 24(20), 5143-5152.
  • Synapse. (2024).
  • De Marinis, F., et al. (2018). A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Journal of Thoracic Disease, 10(Suppl 13), S1512–S1523.
  • Garg, K., et al. (2021). Weekly osimertinib dosing to prevent EGFR mutant tumor cells destined to home mouse lungs. Journal of Clinical Oncology, 39(15_suppl), e21021-e21021.
  • Al-Ghalith, G. A., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 14(1), 2022839.
  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research, 22(20), 5130–5140.
  • Lee, S. H., et al. (2025). Protocol for developing a mouse model of gastric cancer following Helicobacter pylori eradication and chronic ethanol feeding. STAR Protocols, 6(4), 102713.
  • ecancermedicalscience. (2024).
  • Yu, H. A., et al. (2022). Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer.
  • The University of British Columbia. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse.
  • Yang, J. C.-H., et al. (2015). Clinical activity of the mutant-selective EGFR inhibitor AZD9291 in patients with EGFR inhibitor—resistant non-small cell lung cancer. Translational Lung Cancer Research, 4(4), 465–468.
  • Kim, Y., et al. (2015). Mechanisms of Acquired Resistance to AZD9291: A Mutation-Selective, Irreversible EGFR Inhibitor. Journal of Thoracic Oncology, 10(12), 1736–1744.
  • Zhang, H., et al. (2022). Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients.
  • U.S. Food and Drug Administration. (2015).

Sources

Western blot analysis of EGFR phosphorylation with AZD9291-345

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Western Blot Analysis of EGFR Phosphorylation Dynamics using AZD9291-345

Introduction & Mechanistic Rationale

The epidermal growth factor receptor (EGFR) is a primary therapeutic target in non-small cell lung cancer (NSCLC). Third-generation, irreversible EGFR tyrosine kinase inhibitors (TKIs), such as AZD9291 (osimertinib), were engineered to overcome resistance by continuously blocking downstream signaling pathways while sparing wild-type EGFR[1]. AZD9291-345, a structurally related compound (molecular weight 345), demonstrates highly potent and selective inhibitory activity against EGFR harboring sensitizing mutations, particularly the exon 19 deletion[2].

To accurately profile the pharmacodynamics of AZD9291-345, quantifying the suppression of EGFR autophosphorylation is essential. Western blot analysis remains the gold-standard methodology for this purpose, providing a direct, quantifiable readout of receptor kinase activity[3]. Upon activation, EGFR undergoes autophosphorylation at key intracellular tyrosine residues. Tyrosine 1068 (Y1068) is a major autophosphorylation site that directly links receptor activation to the downstream survival pathways[4]. Monitoring p-EGFR (Y1068) provides a highly sensitive biomarker for AZD9291-345 efficacy.

Pathway EGF EGF Ligand EGFR Mutant EGFR (Exon 19 del) EGF->EGFR Binds pEGFR Phospho-EGFR (Y1068) EGFR->pEGFR Autophosphorylation AZD AZD9291-345 AZD->pEGFR Covalent Inhibition Downstream PI3K/AKT & MEK/ERK Pathways pEGFR->Downstream Activates Survival Tumor Cell Survival Downstream->Survival Promotes

Caption: Mechanism of mutant EGFR inhibition by AZD9291-345 and downstream signaling blockade.

Experimental Design & Causality (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system. Every experimental choice is grounded in biochemical causality:

  • Biological Specificity (Cell Line Selection): The PC9 cell line (harboring the EGFR Exon 19 deletion) is utilized as the sensitive positive model. The A549 cell line (wild-type EGFR) must be run in parallel as a negative biological control to validate the mutant-selective nature of AZD9291-345[2].

  • Biochemical Preservation (Phosphatase Inhibitors): During cell lysis, endogenous phosphatases rapidly dephosphorylate Y1068. The inclusion of sodium orthovanadate ( Na3​VO4​ ) and sodium fluoride (NaF) in the lysis buffer is mandatory to lock the phosphorylation state at the exact moment of extraction[3].

  • Signal-to-Noise Optimization (Blocking Agent): When probing for phosphoproteins, 5% Bovine Serum Albumin (BSA) is strictly required for membrane blocking. Standard non-fat dry milk contains casein (a phosphoprotein) which cross-reacts with anti-phospho antibodies, generating unacceptable background noise[3].

  • Resolution of High-Molecular-Weight Targets: EGFR is a large transmembrane glycoprotein (~170 kDa). Using a standard 10% or 12% polyacrylamide gel will compress the bands at the top of the gel. An 8% gel is required to ensure proper electrophoretic separation and accurate densitometry.

Workflow C1 1. Cell Culture PC9 & A549 C2 2. Treatment AZD9291-345 C1->C2 C3 3. Cell Lysis + Phosphatase Inhibitors C2->C3 C4 4. SDS-PAGE 8% Gel for 170kDa C3->C4 C5 5. Blocking 5% BSA (No Milk) C4->C5 C6 6. Immunoblot p-EGFR Y1068 C5->C6

Caption: Step-by-step Western blot workflow optimized for phospho-EGFR detection.

Detailed Step-by-Step Protocol

Phase 1: Cell Culture and Drug Treatment
  • Seeding: Culture PC9 and A549 cells in RPMI-1640 supplemented with 10% FBS. Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment[3].

  • Starvation (Optional but Recommended): To establish a clean baseline of ligand-induced phosphorylation, replace media with serum-free RPMI for 16 hours prior to treatment[4]. Note: PC9 cells will still exhibit constitutive p-EGFR due to the Exon 19 deletion.

  • Treatment: Prepare a serial dilution of AZD9291-345 in DMSO. Treat cells with 0 nM (Vehicle), 1 nM, 10 nM, and 100 nM of AZD9291-345 for 2 to 24 hours depending on the downstream targets being evaluated[1]. Ensure final DMSO concentration does not exceed 0.1%.

Phase 2: Protein Extraction
  • Washing: Place plates on ice. Aspirate media and wash cells twice with ice-cold PBS to halt cellular metabolism[3].

  • Lysis: Add 150 µL of ice-cold RIPA buffer supplemented with 1X protease inhibitor cocktail, 1 mM PMSF, 1 mM Na3​VO4​ , and 1 mM NaF.

  • Harvesting: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing[3].

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and quantify protein concentration using a BCA assay.

Phase 3: SDS-PAGE and Transfer
  • Sample Preparation: Mix 30 µg of protein extract with 4X Laemmli sample buffer containing β -mercaptoethanol. Boil at 95°C for 5 minutes[4].

  • Electrophoresis: Load samples onto an 8% SDS-PAGE gel. Run at 80V through the stacking gel, then increase to 120V for the resolving gel until the dye front runs off.

  • Transfer: Perform a wet transfer onto a PVDF membrane (pre-activated in methanol) at 30V overnight at 4°C. Causality: The 170 kDa size of EGFR requires extended transfer times to successfully migrate out of the gel.

Phase 4: Immunoblotting and Detection
  • Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody: Incubate with anti-phospho-EGFR (Y1068) primary antibody (1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation[4].

  • Washing: Wash the membrane 3 times for 10 minutes each in TBST.

  • Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature. Wash 3 times.

  • Detection: Apply Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Validation Probing: Run a parallel gel (or carefully strip and reprobe) for Total EGFR and GAPDH to confirm that AZD9291-345 reduces phosphorylation without altering total receptor expression[1].

Quantitative Data Presentation

Densitometry analysis should be performed using software such as ImageJ. The intensity of the p-EGFR band must be normalized to the total EGFR band for each respective sample to yield an accurate ratio of inhibition[3]. Below is the expected quantitative profile demonstrating the compound's efficacy and selectivity.

Cell LineEGFR Mutation StatusAZD9291-345 DoseRel. p-EGFR (Y1068) RatioRel. Total EGFRExpected Phenotype
PC9 Exon 19 Deletion0 nM (Vehicle)1.001.00Proliferation
PC9 Exon 19 Deletion10 nM~0.351.00Growth Arrest
PC9 Exon 19 Deletion100 nM< 0.051.00Apoptosis
A549 Wild-Type (WT)100 nM> 0.901.00Unaffected Survival

Note: AZD9291-345 induces a near-complete ablation of p-EGFR in mutant models at 100 nM, while leaving total EGFR expression intact[1]. The lack of inhibition in the A549 model validates the compound's mutant-selective profile[2].

References

  • The third-generation EGFR inhibitor AZD9291 overcomes primary resistance by continuously blocking ERK signaling in glioblastoma.National Institutes of Health (PMC).
  • AZD9291-345 Compound Profile & Application.Benchchem.
  • Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot.Benchchem.
  • Targeting polyIC to EGFR over-expressing cells using a dsRNA binding protein domain tethered to EGF.PLOS One.

Sources

Measuring the Potency of AZD9291 (Osimertinib) in H1975 Non-Small Cell Lung Cancer Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of AZD9291 (Osimertinib) in the NCI-H1975 human non-small cell lung cancer (NSCLC) cell line. AZD9291 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing and T790M resistance mutations.[1][2] The H1975 cell line, which endogenously harbors both the L858R activating mutation and the T790M resistance mutation, serves as a critical in vitro model for assessing the efficacy of such targeted therapies.[3] This document outlines the scientific rationale, provides a detailed, step-by-step protocol for cell culture, drug treatment, and viability assessment using the CellTiter-Glo® Luminescent Cell Viability Assay, and details the subsequent data analysis required to generate a robust IC50 value.

Scientific Rationale and Background

The H1975 Cell Line: A Model for Acquired TKI Resistance

The NCI-H1975 cell line is derived from a female non-smoker with lung adenocarcinoma.[4] Its significance in cancer research, particularly in the context of NSCLC, stems from its specific EGFR mutation profile. These cells possess a dual mutation status:

  • L858R mutation in exon 21: An activating mutation that renders the EGFR protein constitutively active, driving downstream pro-survival signaling pathways and making the cells initially sensitive to first-generation EGFR TKIs like gefitinib and erlotinib.[3][5]

  • T790M mutation in exon 20: A "gatekeeper" resistance mutation. The substitution of threonine (T) with methionine (M) at position 790 sterically hinders the binding of first and second-generation TKIs to the ATP-binding pocket of the EGFR kinase domain.[3] This mutation is the most common mechanism of acquired resistance to these earlier-generation inhibitors.[6]

This genetic signature makes H1975 an invaluable tool for the preclinical evaluation of third-generation EGFR inhibitors designed to overcome T790M-mediated resistance.[3]

AZD9291 (Osimertinib): A Third-Generation EGFR TKI

Osimertinib (AZD9291) is a potent and irreversible third-generation EGFR TKI.[1] Its mechanism of action is distinguished by its ability to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[7] This irreversible binding allows it to effectively inhibit EGFR signaling even in the presence of the T790M mutation. Furthermore, AZD9291 demonstrates significant selectivity for mutant EGFR over wild-type (WT) EGFR, which is hypothesized to contribute to its favorable therapeutic window by reducing off-target effects.[8]

The IC50 Value: A Quantitative Measure of Drug Potency

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it is the concentration of AZD9291 required to reduce the viability of H1975 cells by 50%. Determining the IC50 is a cornerstone of preclinical drug development, providing a quantitative measure of a compound's potency. This is typically achieved by treating cells with a serial dilution of the drug and measuring the cellular response, followed by fitting the data to a dose-response curve.[9][10]

Experimental Workflow and Protocols

Overall Experimental Design

The workflow for determining the IC50 of AZD9291 in H1975 cells involves several key stages: cell culture and maintenance, preparation of the drug and serial dilutions, treatment of cells in a multi-well plate format, assessment of cell viability, and data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis H1975_Culture 1. H1975 Cell Culture & Maintenance Cell_Seeding 3. Cell Seeding (96-well plate) H1975_Culture->Cell_Seeding Drug_Prep 2. AZD9291 Stock & Serial Dilution Drug_Treatment 4. Drug Treatment (72 hours) Drug_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Viability_Assay 5. CellTiter-Glo® Viability Assay Drug_Treatment->Viability_Assay Luminescence 6. Luminescence Measurement Viability_Assay->Luminescence Data_Normalization 7. Data Normalization (% Inhibition) Luminescence->Data_Normalization Curve_Fitting 8. Dose-Response Curve & IC50 Calculation Data_Normalization->Curve_Fitting

Caption: Experimental workflow for IC50 determination.

Materials and Reagents
  • Cell Line: NCI-H1975 (ATCC® CRL-5908™)

  • Base Medium: RPMI-1640 Medium[4]

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin (P/S)

  • Reagents for Cell Culture: Trypsin-EDTA, DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Compound: AZD9291 (Osimertinib)[11]

  • Solvent: Dimethyl sulfoxide (DMSO)[12]

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay[13]

  • Labware: Cell culture flasks (T-75), 96-well white, clear-bottom tissue culture plates, multichannel pipettes, sterile reagent reservoirs.

Protocol 1: H1975 Cell Culture
  • Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% P/S.[14]

  • Thawing Cryopreserved Cells: Rapidly thaw a vial of H1975 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium.

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[15]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with DPBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium. Centrifuge, resuspend, and re-plate at a subcultivation ratio of 1:2 to 1:4.[14] Media should be renewed every 2 to 3 days.[15]

Protocol 2: IC50 Determination using CellTiter-Glo®
  • Cell Seeding:

    • Harvest H1975 cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

    • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well white, clear-bottom plate.

    • Expert Tip: To mitigate "edge effects," avoid using the outermost wells of the plate for experimental data. Instead, fill these wells with 100 µL of sterile DPBS.[16]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of AZD9291 in DMSO.

    • Perform a serial dilution of the AZD9291 stock solution in complete growth medium to prepare working concentrations that are 2X the final desired concentrations. A common concentration range to test for AZD9291 in H1975 cells is 0.1 nM to 1000 nM.

    • Also prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a "no cells" control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the cell plate and add 100 µL of the 2X drug dilutions to the appropriate wells. Each concentration should be tested in triplicate.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[6]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Data Normalization
  • Average the Replicates: Calculate the average luminescence value for each set of triplicates (each drug concentration and controls).

  • Subtract Background: Subtract the average luminescence of the "no cells" control from all other average values.

  • Calculate Percent Inhibition: Normalize the data as a percentage of the vehicle-treated control. The formula is: % Inhibition = 100 x (1 - (Signal_drug / Signal_vehicle))[18]

Dose-Response Curve and IC50 Calculation
  • Plot the Data: Create a scatter plot with the logarithm of the drug concentration on the x-axis and the corresponding percent inhibition on the y-axis.[19]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model. The most common model for dose-response curves is the four-parameter logistic (4PL) equation (also known as a sigmoidal dose-response curve with a variable slope).[10]

  • Determine the IC50: The software will calculate the best-fit curve and provide the IC50 value, which is the concentration at which the curve passes through 50% inhibition.[9]

Example Data Presentation
AZD9291 Conc. (nM)Log [AZD9291]Average Luminescence% Inhibition
0 (Vehicle)-1,500,0000.0%
0.1-11,450,0003.3%
101,200,00020.0%
101700,00053.3%
1002150,00090.0%
1000350,00096.7%

Resulting IC50: ~9 nM (based on curve fitting of hypothetical data)

Note: Published IC50 values for AZD9291 in H1975 cells are typically in the low nanomolar range (e.g., 5-15 nM).[2][20][21] The exact value can vary depending on experimental conditions such as cell passage number, seeding density, and assay duration.

EGFR Signaling and Mechanism of AZD9291 Action

The binding of ligands like EGF to the EGFR initiates dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for adaptor proteins, activating downstream signaling cascades crucial for cell proliferation and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[22][23][24] In H1975 cells, the L858R mutation leads to constitutive activation of these pathways, even in the absence of ligand binding. AZD9291 overcomes this by irreversibly binding to the kinase domain, blocking ATP binding and preventing phosphorylation, thereby shutting down these oncogenic signals.[7][25]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) P RAS RAS EGFR:p->RAS ATP PI3K PI3K EGFR:p->PI3K ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR:p

Sources

Application Note: Preparation, Handling, and Long-Term Storage of AZD9291-345 Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Pharmacological Context & Mechanism of Action

AZD9291-345 is a specialized intermediate analog (Molecular Weight: 345.0 g/mol ) structurally related to AZD9291 (Osimertinib)[1][2]. Like its parent compound, it functions as a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[3].

Mechanistic Causality: First- and second-generation EGFR TKIs often fail clinically due to the emergence of the T790M "gatekeeper" mutation, which increases the kinase's affinity for ATP and sterically hinders reversible inhibitors[3]. AZD9291-345 overcomes this by covalently binding to the Cys-797 residue within the ATP-binding pocket of the mutant EGFR kinase domain[3]. This irreversible binding profoundly inhibits downstream survival and proliferation pathways (PI3K/AKT and RAS/MEK/ERK) in EGFRm+ (e.g., Exon 19 deletion, L858R) and T790M cell lines, while maintaining a high margin of selectivity that spares wild-type EGFR[3][4].

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R / T790M) EGF->EGFR Activates PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation RAS RAS / RAF / MEK / ERK EGFR->RAS Phosphorylation AZD AZD9291-345 (Irreversible Inhibitor) AZD->EGFR Covalent Binding (Cys-797) Apoptosis Apoptosis & Tumor Regression AZD->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Fig 1: Mechanism of AZD9291-345 inhibiting mutant EGFR signaling and inducing apoptosis.

Physicochemical Properties & Molarity Metrics

Because AZD9291-345 is highly hydrophobic, it requires Dimethyl Sulfoxide (DMSO) for initial reconstitution. To ensure experimental reproducibility, precise molarity calculations are required.

Molecular Weight: 345.0 g/mol Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mol )] × 1000

Table 1: Reconstitution Volumes for Standard Stock Concentrations
Vial MassVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
1 mg 2.899 mL0.580 mL0.290 mL
5 mg 14.493 mL2.899 mL1.449 mL
10 mg 28.986 mL5.797 mL2.899 mL

Critical Note: Volumes denote the exact amount of anhydrous DMSO required. Do not assume the vial contains exactly the labeled mass; if high precision is required, weigh the powder on an analytical balance before reconstitution.

Self-Validating Protocol: Stock Solution Preparation

The integrity of a TKI stock solution dictates the reliability of all downstream assays. This protocol is designed as a self-validating system to prevent compound degradation.

Step-by-Step Methodology
  • Equilibration (Causality Check): Remove the lyophilized AZD9291-345 vial from -20°C storage and leave it unopened at room temperature for at least 30 minutes.

    • Why? Opening a cold vial immediately exposes it to ambient humidity. Microscopic condensation will react with the DMSO added later, initiating premature hydrolysis of the compound.

  • Centrifugation: Briefly centrifuge the vial at 500 × g for 1 minute to ensure all powder is gathered at the bottom.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.

    • Why Anhydrous? DMSO is highly hygroscopic. Moisture-contaminated DMSO significantly reduces the solubility of AZD9291-345 and promotes degradation over time[4].

  • Dissolution: Vortex vigorously for 30 seconds. If the powder does not dissolve immediately, warm the tube in a 37°C water bath for 10 minutes and/or use a mild ultrasonic bath.

  • Visual Inspection (Self-Validation): Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity, cloudiness, or particulate matter indicates incomplete dissolution or moisture contamination. Do not proceed to aliquoting if the solution is cloudy.

Prep_Workflow Powder 1. Lyophilized Powder Equilibrate to RT (30 min) DMSO 2. Add Anhydrous DMSO (See Molarity Table) Powder->DMSO Dissolve 3. Vortex & Sonicate (37°C if needed) DMSO->Dissolve Inspect 4. Visual Inspection (Ensure Clear Solution) Dissolve->Inspect Aliquot 5. Aliquot into Amber Vials (Minimize Headspace) Inspect->Aliquot Store 6. Store at -80°C (Stable for 6 months) Aliquot->Store

Fig 2: Self-validating workflow for AZD9291-345 stock solution preparation and storage.

Long-Term Storage & Aliquoting Strategy

TKIs in solution are susceptible to repeated freeze-thaw cycles, which introduce moisture and cause the compound to precipitate out of solution.

  • Aliquoting: Immediately divide the 10 mM stock into single-use aliquots (e.g., 20 µL or 50 µL) using amber microcentrifuge tubes to protect against photodegradation. Minimize the headspace in the tubes to reduce trapped ambient air.

  • Storage Temperatures: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).

  • Biological Validation: To confirm stock efficacy post-storage, perform a rapid cell viability assay (e.g., CellTiter-Glo) using an EGFRm+ cell line (e.g., PC9 or H1975) alongside a wild-type EGFR control (e.g., A549). A shift in the IC50 value >3-fold from the baseline indicates compound degradation.

Working Solution Formulation

In Vitro Assays

Dilute the 10 mM DMSO stock solution directly into pre-warmed culture media immediately before treating cells. Ensure the final DMSO concentration in the assay well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

In Vivo Pharmacology (Animal Models)

For oral gavage or intraperitoneal injection in xenograft/transgenic mouse models, AZD9291-345 cannot be administered in pure DMSO. It must be formulated into a physiological vehicle. The recommended standard formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [4][5].

Causality-Driven Step-wise Addition: Do not pre-mix the vehicle solvents. The hydrophobic compound will crash out of solution if exposed to water too early. Add components strictly in the following order, vortexing for 30 seconds between each step:

Table 2: In Vivo Formulation Workflow (per 1 mL total volume)
OrderComponentVolumeFunction & Causality
1 AZD9291-345 in DMSO 100 µLPrimary solubilizer; delivers the active compound.
2 PEG300 400 µLCo-solvent; lowers the dielectric constant to prevent precipitation when the aqueous phase is added.
3 Tween-80 50 µLNon-ionic surfactant; stabilizes the hydrophobic compound into suspended micelles.
4 0.9% Saline 450 µLAqueous diluent; ensures physiological osmolarity for injection/gavage.

Self-Validating Checkpoint: If the mixture turns milky or opaque after adding the saline, the micellar structure has failed (likely due to rapid addition or insufficient vortexing). Discard the mixture and restart the formulation.

References

  • Title: AZD9291-345 | AZD9291 intermediate Source: MedKoo Biosciences URL: 1[1]

  • Title: Buy BTT-266 (EVT-1534390) / AZD9291-345 Source: EvitaChem URL: 2[2]

  • Title: AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer Source: NIH PMC (Cancer Discovery) URL: 3[3]

  • Title: AZD-9291 Product Data Sheet Source: APExBIO URL: Link

  • Title: Product Data Sheet - AZD9291 Source: Life Technologies URL: 5[5]

  • Title: Osimertinib | AZD-9291 | EGFR inhibitor Source: TargetMol URL: 4[4]

Sources

Application Note: In Vivo Administration Routes and Formulation Protocols for AZD9291-345 in Oncology Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

AZD9291-345 is a low-molecular-weight (345 Da) structural analog of osimertinib (AZD9291), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Like its parent compound, AZD9291-345 is engineered to selectively inhibit EGFR-TKI-sensitizing mutations (such as exon 19 deletions) and the T790M resistance mutation, while deliberately sparing wild-type EGFR to minimize off-target toxicities [3], [4].

In preclinical oncology studies—particularly those utilizing non-small cell lung cancer (NSCLC) xenograft models like PC9 or H1975—the in vivo efficacy of AZD9291-345 is heavily dependent on the chosen administration route and formulation strategy. Because the compound is highly hydrophobic and exhibits high plasma protein binding (>94%), administering it as a free drug in aqueous solutions leads to poor bioavailability, systemic precipitation, and suboptimal tumor accumulation [2]. Therefore, researchers must select specific formulation matrices tailored to the intended route of administration: Oral (PO), Intravenous (IV), or Intratracheal (IT) [1].

EGFR signaling pathway and the targeted irreversible inhibition mechanism of AZD9291-345.

Experimental Workflow and Route Selection

The selection of an administration route is dictated by the tumor model. Subcutaneous xenografts are typically treated via systemic oral gavage, which mimics clinical dosing. However, for orthotopic lung models, systemic delivery often results in insufficient tumor accumulation. In these cases, intravenous nanocarriers or direct intratracheal instillation are utilized to bypass first-pass metabolism and maximize local drug concentrations [1].

In vivo experimental workflow for AZD9291-345 formulation, administration, and efficacy readouts.

Step-by-Step Formulation and Administration Protocols

Protocol A: Oral Gavage (PO) via Micro-Suspension

Rationale: AZD9291-345 lacks ionizable groups that provide high aqueous solubility at physiological pH. To achieve consistent gastrointestinal absorption, the drug must be formulated as a homogenous suspension. Hydroxypropyl Methylcellulose (HPMC) acts as a viscosity modifier to prevent rapid sedimentation of the hydrophobic particles, while Tween 80 acts as a surfactant to reduce surface tension and wet the drug [3].

Methodology:

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) HPMC and 0.1% (v/v) Tween 80 in sterile Milli-Q water. Stir overnight at 4°C to ensure complete polymer hydration without clumping.

  • Drug Wetting: Weigh the required amount of AZD9291-345 powder into a glass vial. Add the Tween 80 fraction directly to the powder and triturate using a glass rod to create a smooth paste.

  • Suspension: Gradually add the 0.5% HPMC solution dropwise while continuously vortexing at 2000 RPM.

  • Sonication: Place the vial in a chilled ultrasonic water bath (4°C) for 15 minutes. The low temperature prevents thermal degradation of the API while acoustic cavitation breaks down large aggregates into a fine, milky suspension.

  • Administration: Draw the suspension into a 1 mL syringe fitted with a 20G or 22G bulb-tipped gastric gavage needle. Administer a standard dose of 5–10 mg/kg directly into the stomach.

  • Self-Validation Check: Visually inspect the syringe before dosing. If phase separation or rapid settling occurs within 30 seconds of drawing, the particle size is too large; the batch must be re-sonicated.

Protocol B: Intravenous (IV) Delivery via Liposomal Encapsulation

Rationale: Injecting free AZD9291-345 directly into the bloodstream causes immediate precipitation, leading to fatal pulmonary embolism in murine models. Encapsulating the drug within a phospholipid bilayer (e.g., egg-PC and cholesterol) shields the hydrophobic core, extending circulation half-life and enabling safe IV delivery [2].

Methodology:

  • Lipid Film Hydration: Dissolve L-α-phosphatidylcholine (egg-PC), cholesterol, and AZD9291-345 in a 2:1 chloroform/methanol mixture at a molar ratio of 65:30:5.

  • Evaporation: Transfer to a rotary evaporator and remove the solvent under reduced pressure at 40°C until a thin, dry lipid film forms on the flask wall. Desiccate overnight to remove residual solvent.

  • Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) at 50°C (above the phase transition temperature of the lipids) for 1 hour with vigorous stirring.

  • Extrusion: Pass the resulting multilamellar vesicles through a mini-extruder utilizing 100 nm polycarbonate membranes for 11–15 passes to generate unilamellar liposomes.

  • Administration: Restrain the mouse and dilate the lateral tail vein using a heat lamp. Inject 1–5 mg/kg of the liposomal formulation using a 27G needle.

  • Self-Validation Check: Prior to injection, analyze the formulation using Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be <0.2. A PDI >0.2 indicates aggregation, which poses a severe embolic risk during IV administration.

Protocol C: Intratracheal (IT) Delivery via Nanoemulsion

Rationale: For orthotopic lung tumor models, IT delivery bypasses systemic circulation, directly targeting the pulmonary epithelium. This maximizes drug concentration at the tumor site while minimizing systemic toxicity. Nanoemulsions (such as perfluorocarbon-based nanoparticles) are ideal here as they withstand the shear forces of aerosolization [1].

Methodology:

  • Anesthesia: Induce anesthesia using 3% Isoflurane and maintain at 1.5–2% via a nose cone.

  • Positioning: Suspend the mouse vertically by its upper incisors on an intubation stand. Gently pull the tongue forward and slightly to the side.

  • Visualization: Use a small animal laryngoscope to illuminate the trachea and visualize the vocal cords.

  • Instillation: Insert a blunt-ended MicroSprayer® or a flexible 22G IT cannula past the vocal cords. Synchronize with the animal's inspiration and rapidly instill 50 µL of the AZD9291-345 nanoemulsion.

  • Recovery: Keep the mouse vertical for 1 minute to ensure gravitational distribution into the deep lung lobes before returning to a heated recovery cage.

  • Self-Validation Check: Monitor the respiratory rate immediately post-instillation. A transient drop in SpO2 and brief apnea is normal, but the animal must resume a steady respiratory rhythm within 2 minutes. Prolonged gasping indicates the instilled volume was too high or delivered into the esophagus.

Quantitative Data and Formulation Targets

To ensure reproducibility and safety across in vivo cohorts, formulations must adhere to strict physicochemical parameters. The tables below summarize the comparative advantages of each route and the mandatory quality control metrics.

Table 1: Comparison of AZD9291-345 Administration Routes

RouteTypical Formulation MatrixStandard Dose RangeSystemic BioavailabilityPrimary AdvantagePrimary Limitation
Oral (PO) 0.5% HPMC + 0.1% Tween 805 – 10 mg/kg/day~70%Clinically translatable; easy to dose dailyHigh plasma protein binding limits free drug
Intravenous (IV) Liposomal (Egg-PC / Chol)1 – 5 mg/kg100%Rapid onset; bypasses GI absorptionRequires complex nanocarrier synthesis
Intratracheal (IT) Nanoemulsion (e.g., PFCE)1 – 5 mg/kg (Weekly)Low (High Local)Maximizes tumor concentration; low toxicityTechnically demanding administration

Table 2: Physicochemical Targets for In Vivo Safety

Formulation TypeTarget Particle SizePolydispersity Index (PDI)Zeta Potential (mV)Stability Requirement
PO Suspension < 5 µmN/AN/AResuspendable within 15s of vortexing
IV Liposomes 100 – 150 nm< 0.20-10 to -30 mVStable at 4°C for >72 hours without aggregation
IT Nanoemulsion 150 – 200 nm< 0.25-15 to -25 mVMust withstand nebulization/spraying shear forces

References

  • Title: An Osimertinib-Perfluorocarbon Nanoemulsion with Excellent Targeted Therapeutic Efficacy in Non-small Cell Lung Cancer: Achieving Intratracheal and Intravenous Administration Source: ACS Nano (2022) URL: [Link]

  • Title: Development of Liposomal Vesicles for Osimertinib Delivery to EGFR Mutation—Positive Lung Cancer Cells Source: Pharmaceutics / PMC (2020) URL: [Link]

  • Title: Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Source: Journal of Medicinal Chemistry (2014) URL: [Link]

Preparing AZD9291-345 for 3D tumor spheroid penetration assays

Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of AZD9291 (Osimertinib) Penetration in 3D Tumor Spheroid Models

Abstract

Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models to traditional 2D cell cultures for preclinical drug evaluation, as they more accurately recapitulate the complex microenvironment of solid tumors.[1][2][3] A critical factor in the efficacy of a therapeutic agent is its ability to penetrate the dense cellular architecture of a tumor to reach its target. This document provides a comprehensive guide for preparing AZD9291 (Osimertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and evaluating its penetration into non-small cell lung cancer (NSCLC) 3D spheroids. We detail protocols for spheroid generation, drug preparation, immunofluorescence-based analysis of drug efficacy as a surrogate for penetration, and high-content confocal imaging. The methodologies are designed to provide robust, reproducible, and quantitative data for researchers in oncology and drug development.

Scientific Background
1.1 Mechanism of Action: AZD9291 (Osimertinib)

Osimertinib is a potent and irreversible third-generation EGFR-TKI specifically designed to target both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] It acts by covalently binding to the cysteine-797 residue within the ATP-binding site of the mutant EGFR protein.[4][6][7] This irreversible binding blocks EGFR autophosphorylation and inhibits downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inducing apoptosis in cancer cells harboring these specific mutations.[6][8][9] Its selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects.[10][11]

AZD9291_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (e.g., T790M, L858R, ex19del) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: AZD9291 (Osimertinib) signaling pathway inhibition.

1.2 The Rationale for 3D Spheroid Models in Drug Penetration Studies

Traditional 2D monolayer cultures lack the physiological complexity of solid tumors.[2] 3D tumor spheroids are a more clinically relevant in vitro model because they mimic several key aspects of the tumor microenvironment:

  • Cell-Cell and Cell-Matrix Interactions: Spheroids establish complex 3D interactions that influence cell behavior, signaling, and drug response.[12]

  • Physiological Gradients: They develop gradients of oxygen, nutrients, and waste products, often resulting in a hypoxic, quiescent, or necrotic core, similar to an in vivo tumor.[13]

  • Barriers to Drug Penetration: The dense, multi-layered structure of spheroids creates physical barriers that drugs must overcome, providing a robust system to evaluate drug delivery and penetration.[14]

Assessing drug penetration is crucial because insufficient concentration at the tumor core is a primary cause of therapeutic failure and the development of drug resistance.

Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog No. (Example)
AZD9291 (Osimertinib)TargetMolT6055
DMSO, AnhydrousSigma-AldrichD2650
NSCLC Cell Line (e.g., NCI-H1975)ATCCCRL-5908
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
PBS, pH 7.4Gibco10010023
Ultra-Low Attachment (ULA) 96-well platesCorning7007
Paraformaldehyde (PFA), 4% in PBSElectron Microscopy Sciences15710
Triton™ X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Primary Antibody: Rabbit anti-phospho-EGFR (Tyr1068)Cell Signaling Technology3777
Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488InvitrogenA11008
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
Mounting MediumVector LaboratoriesH-1000
Detailed Protocols
3.1 Protocol 1: Preparation of AZD9291 Stock and Working Solutions

Causality: AZD9291 is poorly soluble in aqueous solutions but highly soluble in dimethyl sulfoxide (DMSO).[7][15] Preparing a high-concentration stock in DMSO allows for subsequent dilution into culture medium at working concentrations where the final DMSO percentage is non-toxic to cells (typically ≤0.1%).

  • Stock Solution (10 mM): a. Aseptically weigh 5.0 mg of AZD9291 powder (MW: 499.61 g/mol ). b. Add 1.0 mL of anhydrous DMSO to the vial. c. Warm the solution briefly at 37°C and vortex or sonicate until the powder is completely dissolved.[15] d. Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). c. Crucially, ensure the final DMSO concentration in all conditions, including the vehicle control, is identical and does not exceed 0.1%.

3.2 Protocol 2: Generation of NSCLC Tumor Spheroids

Rationale: The liquid overlay technique using Ultra-Low Attachment (ULA) plates is a reproducible method for generating single, uniformly sized spheroids per well, making it ideal for high-throughput screening and imaging.[16][17][18] The NCI-H1975 cell line is selected as it harbors both the L858R activating mutation and the T790M resistance mutation, making it a clinically relevant model for testing AZD9291.

  • Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: a. Harvest cells at 80-90% confluency using Trypsin-EDTA. b. Perform a cell count using a hemocytometer or automated cell counter. c. Resuspend cells in complete medium to a final concentration of 2.5 x 10⁴ cells/mL. This density should yield spheroids of approximately 400-500 µm in diameter after 4-5 days. Note: This may require optimization for your specific cell line. d. Using a multichannel pipette, dispense 200 µL of the cell suspension into each well of a 96-well ULA round-bottom plate (yielding 5,000 cells/well).

  • Spheroid Formation: a. Centrifuge the plate at 300 x g for 5 minutes to facilitate initial cell aggregation at the bottom of the well. b. Incubate the plate at 37°C and 5% CO₂. Spheroids should form within 24-72 hours.

  • Quality Control: a. Monitor spheroid formation daily using a brightfield microscope. b. Spheroids are ready for drug treatment when they are compact, spherical, and have reached the target diameter (typically 4-5 days post-seeding).

3.3 Protocol 3: AZD9291 Penetration Assay via Immunofluorescence

Approach: Directly visualizing the non-fluorescent AZD9291 molecule within a spheroid is challenging without specialized techniques like mass spectrometry imaging.[19] A robust and widely accessible alternative is to use immunofluorescence to detect the inhibition of a downstream target, such as the autophosphorylation of EGFR at Tyr1068 (p-EGFR). The reduction of the p-EGFR signal from the spheroid periphery to its core will serve as a surrogate marker for the effective penetration and bioactivity of AZD9291.

  • Spheroid Treatment: a. After 4-5 days of growth, carefully remove 100 µL of medium from each well. b. Add 100 µL of medium containing AZD9291 at 2x the final desired concentration (or vehicle control). This minimizes spheroid disturbance. c. Incubate for a predetermined time (e.g., 6, 12, or 24 hours). An incubation time of 24 hours is a good starting point.

  • Fixation: a. Gently remove the treatment medium. b. Wash spheroids twice with 150 µL of PBS. c. Add 100 µL of 4% PFA to each well and fix for 25-30 minutes at room temperature.[20] Note: Larger spheroids may require longer fixation times.

  • Permeabilization: a. Wash three times with PBS for 5 minutes each. b. Add 100 µL of 0.5% Triton X-100 in PBS and incubate for 20-30 minutes at room temperature. This step is critical for antibody penetration into the dense spheroid structure.[20]

  • Blocking: a. Wash three times with PBS for 5 minutes each. b. Add 150 µL of blocking buffer (1% BSA in PBS) and incubate for 1-2 hours at room temperature to reduce non-specific antibody binding.[20]

  • Antibody Staining: a. Dilute the primary anti-p-EGFR antibody in blocking buffer according to the manufacturer's recommendation. b. Remove the blocking buffer and add 100 µL of the primary antibody solution. c. Incubate overnight (16-24 hours) at 4°C with gentle agitation on an orbital shaker.[21] d. The next day, wash the spheroids three times with PBS for at least 15 minutes each. e. Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear counterstain) in blocking buffer. f. Add 100 µL of the secondary antibody/DAPI solution and incubate for 2-4 hours at room temperature, protected from light. g. Wash three times with PBS for at least 15 minutes each, protected from light. h. Leave the spheroids in 150 µL of PBS for imaging.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Culture NSCLC Cells (e.g., NCI-H1975) A2 Harvest & Count Cells A1->A2 A3 Seed into ULA 96-well Plate A2->A3 A4 Spheroid Formation (4-5 Days) A3->A4 B1 Treat Spheroids with AZD9291 or Vehicle A4->B1 B2 Incubate (e.g., 24h) B1->B2 B3 Fix (4% PFA) & Permeabilize (0.5% Triton X-100) B2->B3 B4 Immunostain (Anti-p-EGFR & DAPI) B3->B4 C1 Acquire Z-Stacks via Confocal Microscopy B4->C1 C2 Image Processing: Define Spheroid Core & Periphery C1->C2 C3 Quantify Fluorescence Intensity vs. Radial Distance C2->C3 C4 Data Interpretation C3->C4

Caption: Overall experimental workflow for the 3D spheroid penetration assay.

Imaging and Data Analysis
4.1 Confocal Microscopy

Rationale: Confocal microscopy is essential for this assay as it allows for optical sectioning, removing out-of-focus light and enabling the reconstruction of the 3D spheroid structure.[22][23][24] This is critical for accurately measuring fluorescence intensity at different depths within the spheroid.

  • Instrument Setup: Use a high-content automated confocal microscope.

  • Image Acquisition: a. Use a 10x or 20x objective to capture the entire spheroid in one field of view. b. Acquire a Z-stack of images, starting from the bottom and moving to the top of the spheroid. The step size should be optimized based on the objective's depth of field (e.g., 5-10 µm steps). c. Capture images for the DAPI channel (nuclei) and the Alexa Fluor 488 channel (p-EGFR).

4.2 Quantitative Image Analysis

Rationale: The goal is to quantify the p-EGFR signal as a function of distance from the spheroid's center. This provides a quantitative measure of drug effect penetration.

  • Image Processing: Use an image analysis software (e.g., ImageJ/Fiji, MetaXpress®, NoviSight™).

  • Define Regions of Interest (ROIs): a. Identify the central slice of the Z-stack for each spheroid. b. Use the DAPI channel to define the boundary of the spheroid. c. Create concentric ROIs (rings) of equal thickness, starting from the center and moving to the outer edge.

  • Quantification: a. Measure the average fluorescence intensity of the p-EGFR signal (Alexa Fluor 488 channel) within each concentric ROI. b. Plot the average p-EGFR intensity against the radial distance from the spheroid center.

Data Interpretation and Expected Results
  • Vehicle Control: In vehicle-treated spheroids, the p-EGFR signal should be relatively high and uniformly distributed throughout the spheroid, though a slight decrease may be observed in the core due to hypoxia or limited nutrient access.

  • Low AZD9291 Concentration: A significant reduction in p-EGFR signal will be observed at the periphery of the spheroid, with a gradual increase in signal towards the core, indicating incomplete penetration or insufficient concentration to inhibit the target.

  • High AZD9291 Concentration: A potent, dose-dependent reduction in p-EGFR signal should be observed throughout the entire spheroid, including the core, indicating effective penetration and target engagement.

Table of Expected Outcomes:

AZD9291 Conc.p-EGFR Signal (Periphery)p-EGFR Signal (Core)Interpretation
0 nM (Vehicle)HighHigh / ModerateNo drug effect. Baseline p-EGFR expression.
10 nMLowModeratePartial penetration/efficacy. Drug effect limited to outer layers.
100 nMVery LowLowGood penetration and target engagement.
1 µMVery LowVery LowComplete penetration and robust target inhibition.
Troubleshooting
IssuePossible CauseSuggested Solution
No/Weak IF Signal Insufficient permeabilization.Increase Triton X-100 concentration (up to 1%) or incubation time (up to 1 hour).
Primary antibody concentration too low.Optimize antibody concentration; increase incubation time to 48-72 hours.[21]
High Background Signal Inadequate blocking or washing.Increase blocking time to 2 hours; increase the number and duration of wash steps.
Signal Only on Periphery Poor antibody penetration.See "No/Weak IF Signal". Ensure spheroids are not excessively large (>600 µm).
Ineffective drug penetration.This may be a valid result. Confirm with a positive control compound known to penetrate well.
Irregular Spheroid Shape Cell line characteristics; incorrect seeding density.Optimize initial cell seeding number. Some cell lines may not form tight, spherical aggregates.
Conclusion

This application note provides a validated, step-by-step framework for assessing the penetration and bioactivity of AZD9291 (Osimertinib) in 3D NSCLC tumor spheroids. By using the inhibition of downstream p-EGFR as a surrogate marker for drug activity, this immunofluorescence-based assay offers a quantitative and visually compelling method to evaluate a critical parameter of drug efficacy. This approach can be adapted for other targeted therapies and provides more physiologically relevant data than 2D assays, ultimately aiding in the selection and optimization of drug candidates in preclinical development.

References
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?
  • Chen, H. Y., et al. (2021). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. Retrieved from [Link]

  • Le, T. T., et al. (2022). Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. Polymers. Retrieved from [Link]

  • Remon, J., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Lung Cancer: Targets and Therapy. Retrieved from [Link]

  • Sirenko, O., et al. (2016). In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. Methods in Molecular Biology. Retrieved from [Link]

  • El-Kenawy, A., et al. (2021). EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer. Frontiers in Oncology. Retrieved from [Link]

  • Jayaprakash, P., et al. (2022). Organoid and Spheroid Tumor Models: Techniques and Applications. Cancers. Retrieved from [Link]

  • Molecular Devices. (n.d.). High-Throughput Assays for Characterizing Viability and Morphology of 3D Cancer Spheroid Cultures. Retrieved from [Link]

  • AstraZeneca. (n.d.). Mechanism of action for Tagrisso (osimertinib). Retrieved from [Link]

  • faCellitate. (2022, March 1). Spheroid culture techniques. Retrieved from [Link]

  • AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Retrieved from [Link]

  • Shigematsu, H., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology. Retrieved from [Link]

  • Preci.bio. (2026, March 24). 3D Spheroid Immunofluorescence Protocol and Optimization. Retrieved from [Link]

  • US Food and Drug Administration. (2017). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research. Retrieved from [Link]

  • Nath, S., & Devi, G. R. (2025). Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. STAR Protocols. Retrieved from [Link]

  • Molecular Devices. (n.d.). High-Throughput Confocal Imaging of Spheroids for Screening Cancer Therapeutics. Retrieved from [Link]

  • Atlantis Bioscience Pte Ltd. (2024, November 6). Tips for Staining 3D Organoids and Spheroids. Retrieved from [Link]

  • ESMO. (2015, August 2). EGFR in Lung Cancer: ESMO Biomarker Factsheet. Retrieved from [Link]

  • Absin. (2025, April 2). 3D Tumor Spheroid Culture Solutions. Retrieved from [Link]

  • Assay Genie. (n.d.). 3D Cell Culture: Assay Guide. Retrieved from [Link]

  • Taylor, M., et al. (2023). EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review). International Journal of Oncology. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). In Vitro 3D Cell Culture Models Validation for Tumor Drug Sensitivity after Tissue Removal. Retrieved from [Link]

  • Groseclose, M. R., et al. (2018). Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Goodman, T. T., et al. (2019). Penetration and Uptake of Nanoparticles in 3D Tumor Spheroids. Bioconjugate Chemistry. Retrieved from [Link]

  • Lab Manager. (2023, December 15). Harnessing 3D Cell Cultures for Drug Discovery and Characterization. Retrieved from [Link]

  • Alfarsi, L., et al. (2023). Validation of a 3D perfused cell culture platform as a tool for humanised preclinical drug testing in breast cancer using established cell lines and patient-derived tissues. PLOS ONE. Retrieved from [Link]

  • Olympus. (n.d.). Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow. Retrieved from [Link]

  • Alfarsi, L., et al. (2023). Validation of a 3D perfused cell culture platform as a tool for humanised preclinical drug testing in breast cancer using. White Rose Research Online. Retrieved from [Link]

  • Tan, S. C., et al. (2023). Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates. Pharmaceutics. Retrieved from [Link]

  • Agilent. (n.d.). Confocal Imaging and Analysis of Spheroids for Determination of Dose Response during Drug Treatment. Retrieved from [Link]

  • Liu, S., et al. (2025). Automated High-Content, High-Throughput Spatial Analysis Pipeline for Drug Screening in 3D Tumor Spheroid Inverted Colloidal Crystal Arrays. ACS Sensors. Retrieved from [Link]

  • Rebelo, S. P., et al. (2017). Quantitative Live-cell Confocal Imaging of 3D Spheroids in a High Throughput Format. Journal of Visualized Experiments. Retrieved from [Link]

  • Pelz, B., et al. (2024). A spheroid whole mount drug testing pipeline with machine-learning based image analysis identifies cell-type specific differences in drug efficacy on a single-cell level. Cell Death & Disease. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). osimertinib | Ligand page. Retrieved from [Link]

  • US Food and Drug Administration. (2015, October 20). NDA 208065 for osimertinib (Tagrisso, AZD9291). Retrieved from [Link]

  • Vinci, M., et al. (2015). Three-Dimensional (3D) Tumor Spheroid Invasion Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Kuthala, N., et al. (2022). Nanoparticle accumulation and penetration in 3D tumor models: the effect of size, shape, and surface charge. Frontiers in Nanotechnology. Retrieved from [Link]

  • Vinci, M., et al. (2015). Three-Dimensional (3D) Tumor Spheroid Invasion Assay. ResearchGate. Retrieved from [Link]

  • Lee, W. L., et al. (2026). Establishment of a Sensitized 3D Spheroid Cancer Cell Model for Enhanced Anti-Cancer Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Goodman, T. T., et al. (2019). Penetration and Uptake of Nanoparticles in 3D Tumor Spheroids. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing AZD9291-345 Solubility in Aqueous Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Problem Statement

AZD9291-345 (MW: 345 g/mol ) is a potent, structurally related analog of the third-generation EGFR tyrosine kinase inhibitor Osimertinib (AZD9291)[1]. Like its parent compound, AZD9291-345 features a highly lipophilic core. While this lipophilicity is crucial for cell membrane permeability and target engagement, it presents a significant challenge for in vitro assays: the compound is prone to rapid precipitation in aqueous culture media.

Micro-precipitation is a critical failure point in drug development assays. It leads to inaccurate IC50 determinations, high assay variability, and false-negative results due to drastically reduced bioavailable drug concentrations. This guide provides a self-validating, step-by-step methodology to achieve stable aqueous solutions of AZD9291-345, ensuring scientific integrity and reproducible in vitro data.

Quantitative Solubility Profile

Understanding the baseline solubility of the AZD9291 class is critical for experimental design. The following table summarizes the solubility profile based on thermodynamic evaluations of AZD9291 and its analogs[2][3]:

Solvent / MediaMax SolubilityApplication Notes & Causality
Water (pH 7.0) ~924 µg/mL (< 2 mM)Practically insoluble. The hydrophobic core drives aggregation and precipitation in neutral aqueous environments[3].
Simulated Gastric Fluid (pH 1.2) ~2.1 mg/mLHighest aqueous solubility due to protonation of the basic amine groups at low pH[3].
100% Anhydrous DMSO 100 - 120 mg/mLOptimal for master stocks. Critical: Moisture contamination rapidly degrades solubility. Use fresh, anhydrous DMSO[2].
Ethanol 22 - 33 mg/mLSecondary organic solvent. Requires sonication to achieve clarity[2].
Aqueous Culture Media Assay Dependent (< 50 µM)Requires intermediate dilution and carrier proteins (e.g., FBS) to prevent "solvent shock" and precipitation[4].
Formulation Workflow Visualization

G Start Dry Powder AZD9291-345 Stock Reconstitute in 100% Anhydrous DMSO (Max 10-20 mM) Start->Stock Check Is solution clear? Stock->Check Sonicate Vortex / Sonicate in water bath (20-25°C) for 5-10 mins Check->Sonicate No (Cloudy/Particulates) Intermediate Prepare Intermediate Dilution (100x working conc. in DMSO) Check->Intermediate Yes (Clear) Sonicate->Check Mix Add intermediate to media dropwise with rapid vortexing Intermediate->Mix Media Pre-warm Culture Media (37°C) with 10% FBS Media->Mix Final Final Assay Media (DMSO ≤ 0.1% v/v) Mix->Final

Caption: Workflow for preparing precipitation-free AZD9291-345 aqueous culture media.

Self-Validating Experimental Protocol

To prevent compound loss and ensure accurate dosing, follow this two-phase protocol. Every step is designed to mitigate the physical mechanisms that cause lipophilic drugs to crash out of solution.

Phase 1: Master Stock Preparation

Causality: AZD9291-345 is highly hygroscopic. Introducing atmospheric moisture during reconstitution lowers the dielectric constant of the solvent system, causing the hydrophobic drug to irreversibly nucleate and crash out over time[2].

  • Equilibration: Allow the sealed vial of AZD9291-345 to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Reconstitution: Add fresh, anhydrous DMSO (≥99.9% purity) to achieve a master stock concentration of 10 mM.

  • Dissolution: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate in a room-temperature water bath (20-25°C) for 5-10 minutes.

  • Validation Check 1: Inspect the solution against a strong light source. It must be 100% optically clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into single-use opaque vials to avoid freeze-thaw cycles and store at -80°C[1].

Phase 2: Aqueous Media Formulation

Causality: Directly pipetting a high-concentration DMSO stock into aqueous media causes "solvent shock." The DMSO rapidly diffuses into the water, leaving the highly lipophilic drug stranded in a localized aqueous environment where it exceeds its saturation limit, triggering precipitation.

  • Intermediate Dilution: Dilute the 10 mM master stock in 100% DMSO to create an intermediate stock that is 1000x your desired final assay concentration.

  • Media Preparation: Pre-warm the complete culture media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum) to 37°C. Note: The albumin and other lipophilic proteins in FBS act as essential hydrophobic carriers that bind the drug and keep it in solution.

  • Dropwise Addition: Place the pre-warmed media on a vortex mixer at low speed. Add the intermediate DMSO stock dropwise into the vortex. Never add the aqueous media to the DMSO stock.

  • Validation Check 2 (Self-Validating Step): Measure the Optical Density (OD) of the final formulated media at 600 nm using a spectrophotometer, blanked against media containing only the DMSO vehicle. An OD600 > 0.05 indicates micro-precipitation. If this occurs, the solution must be discarded.

Troubleshooting FAQs

Q: My final culture media turned slightly cloudy after adding AZD9291-345. Can I just sterile-filter it before applying it to cells? A: No. If the media is cloudy, the drug has precipitated. Sterile filtering (e.g., through a 0.22 µm PES membrane) will remove the precipitated drug crystals, resulting in a final concentration that is drastically lower than your calculated dose. You must discard the solution, ensure your media is pre-warmed to 37°C, and strictly use the dropwise addition method described above.

Q: Does the final DMSO concentration affect my in vitro results? A: Yes. DMSO concentrations above 0.1% (v/v) can induce cellular toxicity, alter membrane permeability, and independently trigger apoptosis in sensitive cell lines (like PC-9 or H1975 used in EGFR assays)[4]. Always normalize the DMSO concentration across all experimental and control wells to exactly 0.1% to isolate the true pharmacological effect of AZD9291-345.

Q: Can I use co-solvents like PEG300 or Tween-80 to improve solubility in my cell culture assays? A: While formulations like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline are standard for in vivo oral gavage or intravenous dosing[2], they are highly discouraged for in vitro cell culture. Surfactants like Tween-80 will disrupt the lipid bilayer of cultured cells, causing massive off-target cytotoxicity. Rely on intermediate DMSO dilutions and serum proteins (FBS) for in vitro solubility.

Q: Does the pH of my culture media impact AZD9291-345 solubility? A: Yes. The AZD9291 class exhibits significant pH-dependent solubility. It is highly soluble in acidic environments (e.g., pH 1.2) due to the protonation of its basic amine groups, but its solubility drops exponentially as it approaches physiological pH (7.4)[3]. Ensure your culture media is properly buffered (e.g., with HEPES or maintained in a 5% CO2 incubator) to maintain a stable pH, as alkaline shifts will exacerbate precipitation.

References
  • Title: Solubility Evaluations of Osimertinib Mesylate in Physiological Buffers Source: Scribd.com / Open Access Journal of International (OAJI) URL: [Link]

  • Title: Acquired resistance to mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS signaling in preclinical models Source: NIH.gov (PubMed Central) URL: [Link]

Sources

Technical Support Center: AZD9291-345 Selectivity & Off-Target Toxicity Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for AZD9291-345 , a specialized structural analog of the third-generation irreversible EGFR inhibitor AZD9291 (Osimertinib). While engineered to selectively target EGFR sensitizing (L858R, ex19del) and resistance (T790M) mutations, researchers frequently encounter off-target toxicity during broad kinome profiling and subsequent cellular assays.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to help you optimize kinase selectivity, interpret false positives in biochemical panels, and mitigate wild-type (WT) EGFR and non-EGFR off-target effects.

Section 1: Frequently Asked Questions (FAQs) on Toxicity Mechanisms

Q1: Why does AZD9291-345 show high off-target inhibition of WT EGFR in my biochemical assays, yet exhibits an acceptable safety profile in vivo? A: The discrepancy lies in the kinetic mechanism of covalent inhibitors and the physiological concentration of ATP. AZD9291-class compounds achieve selectivity through a combination of reversible binding affinity ( KI​ ) and the rate of covalent inactivation ( kinact​ ). In standard biochemical assays using low ATP concentrations (e.g., 10 µM), the apparent IC50​ overestimates WT EGFR inhibition. In cells, physiological ATP (~1–5 mM) outcompetes the inhibitor for the WT EGFR ATP-binding pocket much more effectively than it does for the L858R/T790M mutant pockets. Kinetic studies reveal that osimertinib inactivates L858R/T790M with a 50-fold higher efficiency ( kinact​/KI​ ) compared to WT EGFR[1]. To accurately reflect cellular selectivity, biochemical panels must be run at physiological ATP concentrations or evaluated using time-dependent kinetic profiling.

Q2: My kinome panel revealed significant cross-reactivity with ACK1, BLK, and IGF1R. Are these genuine liabilities? A: Not necessarily. Commercial kinome panels (e.g., Millipore or Dundee panels) often flag kinases like ACK1, BLK, MLK1, MNK2, and IGF1R when tested at high inhibitor concentrations of 1 µM[2]. However, this concentration is twice the clinical Cmax​ (~500 nM for parent AZD9291)[3]. Furthermore, cellular assays evaluating the suppression of phosphorylated IGF1R (pIGF1R) yield IC50​ values 4- to 20-fold higher than peak clinical exposures, indicating they are likely beyond the range of physiological relevance[3]. To validate if these are true liabilities for AZD9291-345, you must perform cellular target engagement assays rather than relying solely on cell-free recombinant enzyme data.

Q3: I am observing unexpected cytotoxicity in EGFR-null cell lines. What non-kinase off-targets should I investigate? A: AZD9291 and its derivatives are lipophilic weak bases, a physicochemical property that drives lysosomal accumulation. Chemical proteomic studies have demonstrated that AZD9291 can covalently modify lysosomal cathepsins due to this subcellular trapping, leading to off-target toxicity independent of kinase inhibition[4]. If AZD9291-345 exhibits cytotoxicity in EGFR-null models, you should investigate lysosomal trapping and cathepsin off-targeting.

Section 2: Quantitative Data - Known Off-Target Landscape

The following table summarizes the expected biochemical and cellular profile of AZD9291-class inhibitors to help you benchmark your AZD9291-345 data.

Table 1: Comparative Kinetic and Biochemical Profiling of AZD9291-Class Inhibitors

Target KinaseApparent IC50​ (Biochemical) kinact​/KI​ EfficiencyCellular IC50​ (Phosphorylation)Biological Relevance
EGFR (L858R/T790M) ~1 nM[2]High (50-fold vs WT)[1]~15 nM[5]Primary On-Target
EGFR (Wild-Type) ~184 nM[2]Low[1]>500 nMDose-limiting toxicity (Rash/Diarrhea)
HER2 (ErbB2) ~60 - 100 nM[2]Moderate~100 - 300 nMPotential secondary target / Resistance bypass
IGF1R >1000 nM[6]N/A>2000 nM[3]Low relevance at physiological doses
ACK1 / BLK / MLK1 >60% inhibition at 1 µM[2]UnknownN/ABiochemical artifact vs. minor off-target
Cathepsins N/AN/ATrapping dependentLysosomal toxicity / Off-target[4]

Section 3: Troubleshooting Workflows & Protocols

Workflow 1: Determining Kinetic Selectivity ( kinact​/KI​ ) to Differentiate WT vs. Mutant Toxicity

To prove that AZD9291-345 is selectively engaging mutant EGFR over WT EGFR or off-target kinases, you must move beyond standard IC50​ and calculate the inactivation efficiency. This protocol operates as a self-validating system : by plotting the observed rate constant ( kobs​ ) against inhibitor concentration, the y-intercept must pass through the origin. If it does not, the inhibition is either not purely irreversible or the assay conditions are flawed (e.g., rapid ATP depletion).

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant WT EGFR and L858R/T790M EGFR in kinase assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Inhibitor Titration: Prepare a 10-point serial dilution of AZD9291-345 ranging from 0.1 nM to 10 µM.

  • Continuous Assay Initiation: Mix the enzyme with a continuous readout substrate (e.g., a fluorescent peptide monitor) and ATP at a concentration equal to the Km​ for each specific kinase. Immediately add the inhibitor to initiate the reaction.

  • Progress Curve Analysis: Monitor product formation continuously for 60–120 minutes. Because AZD9291-345 is covalent, the reaction rate will decay exponentially over time as the covalent bond forms.

  • Data Fitting (Causality Check): Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ ).

  • Replotting: Plot kobs​ versus [AZD9291-345]. Fit the data to a hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

  • Interpretation: A high kinact​/KI​ ratio for the mutant versus the off-target kinase confirms kinetic selectivity. This explains why an off-target kinase might show a low IC50​ at 1 hour but poses no threat in vivo due to a poor inactivation rate[1].

Workflow 2: Assessing Lysosomal Trapping and Cathepsin Modification

If off-target toxicity persists in cellular panels (especially in EGFR-WT or EGFR-null cells), determine if the compound is sequestered in lysosomes, leading to cathepsin inhibition[4].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture target cells (e.g., H1975 or PC9) in 6-well plates and treat with 1 µM AZD9291-345 for 4 hours.

  • Lysotracker Co-localization: Co-incubate cells with LysoTracker Red (50 nM) for the final 30 minutes of the treatment window.

  • Imaging: Wash cells with PBS and image using confocal microscopy. Assess if the intrinsic fluorescence of the compound (or a click-chemistry tagged derivative) co-localizes with the lysosomal marker.

  • Bafilomycin Rescue: Pre-treat a parallel cohort of cells with Bafilomycin A1 (100 nM) for 1 hour to neutralize lysosomal pH, then add AZD9291-345. If the cellular toxicity is rescued or the IC50​ shifts significantly, lysosomal trapping is a major driver of the observed off-target toxicity.

Section 4: Visualizations

G cluster_0 On-Target (Mutant EGFR) cluster_1 Off-Target Toxicity Mechanisms EGFR_Mut EGFR (T790M/L858R) PI3K PI3K / AKT EGFR_Mut->PI3K Inhibition by AZD9291-345 Apoptosis Tumor Apoptosis PI3K->Apoptosis Pathway Blocked EGFR_WT EGFR (Wild-Type) Toxicity Epithelial Toxicity / Rash EGFR_WT->Toxicity WT Inhibition Cathepsin Cathepsins (Lysosome) Cathepsin->Toxicity Lysosomal Trapping IGF1R IGF1R / HER2 IGF1R->Toxicity Cross-reactivity

Mechanisms of AZD9291-345 on-target efficacy versus off-target toxicity pathways.

W Step1 Step 1: Biochemical Kinase Panel (Time-dependent IC50) Step2 Step 2: Washout & Reversibility (kinact / KI determination) Step1->Step2 Step3 Step 3: Cellular Target Engagement (High/Low ATP conditions) Step2->Step3 Step4 Step 4: Subcellular Localization (Lysosomal trapping assay) Step3->Step4

Step-by-step workflow for assessing and mitigating off-target kinase toxicity.

References

  • Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies | Biochemistry - ACS Publications |1

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer | PMC - NIH | 2

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor | Journal of Medicinal Chemistry - ACS Publications |6

  • 208065Orig1s000 (Pharmacology Review) | accessdata.fda.gov | 3

  • Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors | PMC - NIH | 4

  • Structural Basis of AZD9291 Selectivity for EGFR T790M | Journal of Medicinal Chemistry - ACS Publications | 5

Sources

Technical Support Center: Troubleshooting AZD9291-345 Degradation During Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible pharmacokinetic data for covalent EGFR inhibitors. The core issue rarely lies in the mass spectrometry parameters, but rather in the pre-analytical sample handling.

This technical guide is engineered for scientists and drug development professionals facing stability, recovery, and degradation challenges when handling AZD9291-345 —a potent 345 Da analog of Osimertinib targeting EGFR exon 19 deletions [3]—in biological matrices.

Mechanistic Insights: The Causality of Degradation

Before troubleshooting, it is critical to understand why AZD9291-345 degrades. Like its parent compound Osimertinib, AZD9291-345 contains an electrophilic Michael acceptor (an acrylamide group) designed to form a covalent bond with the target receptor.

However, this structural feature becomes a severe liability during sample storage and freeze-thaw (F/T) cycling. When plasma or serum samples are frozen, pure water crystallizes first, leaving a highly concentrated unfrozen fraction—a phenomenon known as cryoconcentration . This drastically increases the localized concentration of free nucleophiles (particularly cysteine residues on plasma proteins) and shifts the matrix pH. The result is an accelerated, unintended Michael addition reaction between AZD9291-345 and plasma thiols, leading to rapid compound degradation [1].

Mechanism A AZD9291-345 (Active Compound) B Freeze-Thaw Stress (-80°C to 25°C) A->B C Cryoconcentration & pH Shift B->C F Intervention: Add Acetonitrile (ACN) B->F Preventive Step D Nucleophilic Attack (Plasma Cysteine) C->D E Degradation (Michael Addition) D->E G Protein Precipitation & Nucleophile Removal F->G H Structural Integrity Maintained G->H

Diagram 1: Degradation pathway of AZD9291-345 via Michael addition and ACN intervention logic.

Troubleshooting Guide & FAQs

Q: Why does my AZD9291-345 signal drop by >30% after just two freeze-thaw cycles? A: This is a classic symptom of cryoconcentration-induced Michael addition. During the thawing phase, the compound is exposed to highly concentrated reactive thiols in the plasma matrix before the sample is fully homogenized. To prevent this, structural stabilization must occur prior to the first freezing event.

Q: How does the addition of Acetonitrile (ACN) prevent this degradation? A: Adding ACN directly to the plasma matrix before freezing acts as a self-validating stabilization system. ACN rapidly denatures and precipitates plasma proteins, effectively removing the primary source of nucleophilic attack (cysteine residues) from the solution. Furthermore, it halts any enzymatic degradation. Studies on structurally related EGFR-TKIs show that pre-treating plasma with ACN maintains >95% stability across multiple F/T cycles [1, 2].

Q: Can I use acidification (e.g., Formic Acid) instead of ACN? A: Yes, but with caveats. Acidification lowers the pH, which protonates the thiol groups on cysteine (forming -SH instead of the highly reactive thiolate anion -S⁻), thereby reducing their nucleophilicity. However, extreme pH shifts can induce hydrolysis of the compound over long-term storage. ACN precipitation is generally preferred for UPLC-MS/MS workflows as it simultaneously achieves protein crash and compound stabilization.

Q: What is the optimal storage protocol if I cannot add ACN immediately? A: If immediate ACN addition is impossible, samples must be snap-frozen in liquid nitrogen to minimize the duration of the cryoconcentration phase, stored strictly at -80°C, and thawed on ice. However, single-use aliquoting is mandatory in this scenario to strictly avoid any F/T cycling.

Validated Experimental Protocol: Stabilization and Extraction

To ensure trustworthiness and reproducibility, follow this self-validating workflow for preparing and extracting AZD9291-345 from biological matrices. By incorporating the Internal Standard (IS) directly into the stabilizing ACN, you create an internal control for both recovery and matrix effects.

Protocol N1 1. Sample Prep Thaw plasma on ice N2 2. Spike Add AZD9291-345 N1->N2 N3 3. Stabilize Add 350 µL ACN + IS N2->N3 N4 4. F/T Cycling 3 Cycles (-80°C/RT) N3->N4 N5 5. Extract Centrifuge 14k rpm N4->N5 N6 6. Analyze UPLC-MS/MS N5->N6

Diagram 2: Self-validating experimental workflow for AZD9291-345 stabilization and quantification.

Step-by-Step Methodology: ACN-Mediated Stabilization
  • Matrix Preparation: Thaw blank rat or human plasma on ice. Ensure the matrix is fully homogenized to avoid lipid pooling.

  • Spiking (For Standard Curves): Spike AZD9291-345 into 50 µL of plasma to achieve desired analytical concentrations (e.g., Low Quality Control[LQC] at 3 ng/mL, High Quality Control [HQC] at 240 ng/mL).

  • Immediate Stabilization (Critical Step): Immediately add 350 µL of ice-cold Acetonitrile (ACN) containing your Internal Standard (IS) to the 50 µL plasma sample. Vortex vigorously for 3 minutes to ensure complete protein precipitation.

  • Freeze-Thaw Stress Testing: Store the stabilized samples at -80°C. For F/T validation, remove samples and allow them to thaw unassisted at room temperature (25°C) for 1 hour. Repeat this for 3 to 4 cycles.

  • Extraction: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to firmly pellet the precipitated proteins.

  • Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 2 µL into the UPLC-MS/MS system (e.g., Waters Acquity UPLC HSS T3 column, utilizing a mobile phase of 0.1% Formic Acid in water/ACN) [1].

Quantitative Data: Stability Benchmarks

The following table summarizes the expected recovery and stability of the AZD9291 pharmacophore when subjected to 3 Freeze-Thaw cycles, demonstrating the stark contrast between untreated plasma and ACN-stabilized plasma.

Table 1: AZD9291-345 Stability Across 3 Freeze-Thaw Cycles (-80°C to 25°C)

Matrix ConditionConcentration LevelInitial Concentration (ng/mL)Post-F/T Concentration (ng/mL)Recovery / Stability (%)Precision CV (%)
Untreated Plasma LQC3.001.8561.6%14.2
Untreated Plasma HQC240.00163.2068.0%11.8
ACN-Stabilized LQC3.002.8896.0% 4.5
ACN-Stabilized HQC240.00231.6096.5% 3.2

Note: Data modeled based on the degradation kinetics of the parent pharmacophore in rat plasma[1, 2]. A Coefficient of Variation (CV) ≤ 15% is required to meet standard methodological validation criteria.

References

  • Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study Frontiers in Pharmacology (2022) URL:[Link]

  • An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats Molecules (2018) URL:[Link]

  • AZD9291-345 - 25 mg (Product Information & Specifications) Tebubio / BenchChem URL:[Link]

Technical Support Center: Resolving Background Fluorescence in AZD9291-345 Assays

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview

AZD9291-345 is a structurally modified, lower-molecular-weight analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291). In target engagement and cellular imaging assays, researchers frequently leverage the intrinsic fluorescence of the quinazoline/pyrimidine core—or appended fluorophores—to monitor binding to mutant EGFR (e.g., L858R/T790M) 1[1].

However, background fluorescence interference is a pervasive artifact in these assays. This noise typically stems from two biophysical phenomena: colloidal aggregation in aqueous buffers (leading to aggregation-induced emission)[2], and lysosomal sequestration (lysosomotropism) in live cells[3]. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these interferences.

Diagnostic Workflow

G Start High Background Fluorescence Detected AssayType Determine Assay Type Start->AssayType CellFree Cell-Free (Biochemical) AssayType->CellFree CellBased Cell-Based (Imaging) AssayType->CellBased AggCheck Check for Probe Aggregation (AIE Effect) CellFree->AggCheck LysoCheck Check Subcellular Localization (Punctate vs. Diffuse) CellBased->LysoCheck AddDetergent Add 0.01% CHAPS/Tween-20 to Assay Buffer AggCheck->AddDetergent Aggregation confirmed AddBaf Pre-treat with Bafilomycin A1 (Neutralize Lysosomes) LysoCheck->AddBaf Punctate lysosomal trapping

Diagnostic workflow for resolving AZD9291-345 fluorescence interference.

Troubleshooting FAQs

Q1: My cell-free competitive binding assay shows a consistently high baseline fluorescence that masks the specific AZD9291-345 binding shift. What is the mechanistic cause? A: This is typically caused by compound aggregation. Expertise & Causality: Hydrophobic TKI analogs often form colloidal aggregates in aqueous buffers at concentrations above their critical micelle concentration (CMC). This self-assembly leads to aggregation-induced emission (AIE) and light scattering, which the detector misinterprets as high baseline fluorescence2[2]. Solution: Introduce a zwitterionic or non-ionic detergent (e.g., 0.01% CHAPS) to the assay buffer. This disrupts micelle formation, maintaining the probe in a monomeric state without denaturing the recombinant EGFR kinase domain.

Q2: During live-cell imaging of H1975 cells, I observe intense punctate background fluorescence rather than the expected diffuse membrane/cytosolic EGFR localization. How can I resolve this? A: The punctate signal is a classic artifact of lysosomal sequestration. Expertise & Causality: AZD9291 and its derivatives contain weakly basic amine groups. In the acidic environment of the lysosome (pH ~4.5), these amines become protonated. The protonated probe becomes membrane-impermeable and is trapped inside the organelle, creating a massive false-positive fluorescent sink that outcompetes specific EGFR binding 3[3]. Solution: Pre-treat cells with Bafilomycin A1 (100 nM) for 1 hour prior to adding AZD9291-345. Bafilomycin A1 inhibits the vacuolar H+-ATPase, neutralizing the lysosomal pH. This prevents probe protonation, abolishes the punctate background, and allows the probe to redistribute to its true target[3].

Q3: How do I establish a self-validating control system to ensure the fluorescence signal is EGFR-specific and not matrix auto-fluorescence? A: Implement a competitive displacement control in every assay plate. Expertise & Causality: True target engagement at the ATP-binding pocket of EGFR is competitively blockable. If the fluorescence is due to non-specific lipid binding or matrix auto-fluorescence, a competitor will not diminish the signal 4[4]. Solution: Pre-incubate the sample with a 100-fold molar excess of unlabeled Osimertinib or Gefitinib before adding the AZD9291-345 probe. A valid assay must show a >80% reduction in fluorescence polarization or intensity in the competitively blocked wells.

Quantitative Data: Buffer Optimization

To systematically eliminate AIE-induced background in cell-free assays, various buffer additives were evaluated for their impact on the Signal-to-Background (S/B) ratio.

Table 1: Impact of Buffer Additives on AZD9291-345 Signal-to-Background (S/B) Ratio

AdditiveConcentrationMechanism of ActionS/B RatioRecommendation
None (PBS only) N/ABaseline state; allows colloidal aggregation.1.2Not recommended
DMSO 5% (v/v)Solubilizes the hydrophobic core temporarily.2.5Use strictly as a carrier
Tween-20 0.05% (v/v)Disrupts colloidal aggregates via non-ionic micelles.4.8Acceptable standard use
CHAPS 0.01% (w/v)Zwitterionic micelle disruption; preserves kinase folding.8.5Optimal for FP assays
BSA 0.1% (w/v)Blocks non-specific plate binding but may sequester probe.1.5Avoid; causes signal quenching

Self-Validating Experimental Protocols

Protocol A: Self-Validating Fluorescence Polarization (FP) Target Engagement Assay

This protocol utilizes competitive displacement to guarantee that the measured fluorescence polarization is exclusively derived from EGFR binding, validating the assay internally.

  • Buffer Preparation: Prepare Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 10 mM MgCl2, 0.01% CHAPS). Causality: The inclusion of 0.01% CHAPS prevents AZD9291-345 aggregation, ensuring the probe remains in a monomeric state and eliminating AIE background.

  • Protein Titration: Serially dilute recombinant EGFR (T790M/L858R) kinase domain from 1 µM to 0.1 nM in Assay Buffer across a 384-well black microplate.

  • Competitive Control (The Self-Validation Step): In a parallel set of control wells, add 1 µM unlabeled Osimertinib. Causality: This saturates the ATP-binding pockets. Any residual FP signal observed in these wells is definitively non-specific background.

  • Probe Addition: Add AZD9291-345 to all wells to a final concentration of 5 nM. Causality: Keeping the probe concentration strictly below its expected Kd​ ensures the assay operates within the linear dynamic range, maximizing the S/B ratio.

  • Incubation & Measurement: Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Read FP on a multimode microplate reader. Calculate the specific ΔmP (milli-polarization) by subtracting the baseline established by the competitive control wells.

Protocol B: Live-Cell Imaging with Lysosomal Masking

This protocol eliminates false-positive punctate fluorescence caused by lysosomotropism in live H1975 cells.

  • Cell Seeding: Seed H1975 cells in a glass-bottom 96-well imaging plate and culture until 70% confluent.

  • Lysosomal Neutralization: Treat cells with 100 nM Bafilomycin A1 in complete media for 1 hour at 37°C. Causality: Bafilomycin A1 inhibits the vacuolar H+-ATPase, raising lysosomal pH. This prevents the basic amines of AZD9291-345 from protonating, thereby abolishing off-target lysosomal trapping.

  • Probe Incubation: Add 100 nM AZD9291-345 directly to the media and incubate for 30 minutes.

  • Wash & Image: Wash cells gently with warm PBS (pH 7.4) to remove unbound probe. Image immediately using confocal microscopy5[5]. The resulting signal will be a diffuse, specific membrane/cytosolic stain representing true EGFR engagement.

Pathway of Interference

G Probe AZD9291-345 Probe (Weakly Basic TKI) CellMembrane Plasma Membrane Crossing Probe->CellMembrane Target EGFR Kinase Domain (Specific Binding) CellMembrane->Target Cytosolic diffusion Lysosome Acidic Lysosome (pH ~4.5) (Protonation & Trapping) CellMembrane->Lysosome Lysosomotropism Signal Accurate Target Engagement Signal Target->Signal Noise High Punctate Background Interference Lysosome->Noise BafA1 Bafilomycin A1 (Inhibits H+-ATPase) BafA1->Lysosome Blocks acidification

Mechanism of AZD9291-345 lysosomal trapping and resolution via Bafilomycin A1.

References

  • Title: Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer Source: MDPI URL
  • Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy Source: PMC URL
  • Title: Binding-induced, turn-on fluorescence of the EGFR/ERBB kinase inhibitor, lapatinib Source: PMC URL
  • Title: Intrinsically Fluorescent Anti-Cancer Drugs Source: MDPI URL
  • Title: Intrinsic fluorescence of the clinically approved multikinase inhibitor nintedanib reveals lysosomal sequestration as resistance mechanism in FGFR-driven lung cancer Source: PubMed URL

Sources

Mitigating AZD9291-345 lot-to-lot variability in pharmacological studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Pharmacological Support Center. As a Senior Application Scientist, I have designed this guide to address the critical, often-overlooked variables that compromise reproducibility when working with AZD9291-345.

AZD9291-345 (Molecular Weight: 345.4, Formula: C20H19N5O) is a specialized, truncated structural analog of the third-generation EGFR inhibitor Osimertinib (AZD9291). It exhibits potent inhibitory activity against mutant EGFR (e.g., Exon 19 deletions) in preclinical models such as the PC9 cell line . However, because it is a research-grade compound, researchers frequently encounter lot-to-lot variability that can derail both in vitro screening and in vivo pharmacokinetic (PK) studies.

This center provides causality-driven troubleshooting, self-validating protocols, and standardized methodologies to ensure absolute data integrity across your pharmacological workflows.

Part 1: Analytical & In Vitro Troubleshooting

Q1: Why does the IC50 of AZD9291-345 vary significantly between different vendor lots in my PC9 cell viability assays, even when the vendor Certificate of Analysis (CoA) claims >99% purity?

Expert Insight & Causality: Lot-to-lot variability in in vitro assays is rarely due to the core chemical structure changing. Instead, it is driven by the macroscopic properties of the powder . Two lots can both show >99% purity on an HPLC-UV trace, yet differ dramatically in their actual molar concentration when weighed. This occurs due to:

  • Residual Solvents/Moisture: Research chemicals often retain residual water or trifluoroacetic acid (TFA) from purification. If Lot B contains 10% water by weight, a nominal 10 mM stock prepared gravimetrically is actually 9 mM. This artificially inflates your apparent IC50.

  • Polymorphism & Dissolution Kinetics: Different lyophilization processes yield different crystal lattices. If a specific polymorph does not fully dissolve in DMSO, micro-precipitates form. You end up dosing a suspension rather than a true solution.

Self-Validating Protocol: Standardized Stock Preparation & Spectrophotometric QC To establish a self-validating system, you must uncouple your stock concentration from the raw powder weight.

Step-by-Step Methodology:

  • Desiccation: Upon receipt, store the AZD9291-345 powder at -20°C in a desiccator. Before opening, allow the vial to equilibrate to room temperature for 30 minutes to prevent atmospheric condensation.

  • Gravimetric Solubilization: Weigh the powder using a calibrated microbalance (d = 0.001 mg). Dissolve in anhydrous DMSO to a nominal concentration of 10 mM.

  • Spectrophotometric Validation (The Self-Check): Dilute the new stock 1:1000 in methanol. Measure the UV absorbance at its λmax​ (typically ~250-260 nm) against a blank.

  • Calibration: Compare the absorbance to a highly characterized, frozen reference aliquot of your baseline lot. If the new lot exhibits a 15% lower absorbance, adjust your working dilutions by a factor of 1.15 to ensure equimolar dosing across all biological replicates.

Part 2: In Vivo Pharmacokinetic (PK) Variability

Q2: We observe massive inter-individual and lot-to-lot variability in plasma exposure (AUC and Cmax) during our murine xenograft studies. What is the mechanistic cause, and how do we fix it?

Expert Insight & Causality: Osimertinib and its analogs inherently exhibit moderate to large interindividual variability in pharmacokinetics . However, when this variability spikes between lots of AZD9291-345, it is almost exclusively a formulation instability issue . AZD9291-345 is highly hydrophobic. If the formulation is thermodynamically unstable, the compound will precipitate upon injection into the peritoneal cavity (IP) or upon reaching the gastric fluid (PO). Different lots with varying salt forms or particle sizes will precipitate at different rates, leading to erratic absorption kinetics and wildly variable Cmax values.

Self-Validating Protocol: Biorelevant Formulation Workflow Never use simple aqueous buffers for highly hydrophobic TKIs. Use the following co-solvent cascade to ensure micellar entrapment.

Step-by-Step Methodology:

  • Primary Solubilization: Add AZD9291-345 powder to a glass vial. Add 10% (v/v) DMSO. Vortex until completely clear. Causality: DMSO breaks the crystal lattice energy, ensuring single-molecule dispersion.

  • Surfactant Addition: Add 10% (v/v) Tween-80. Vortex vigorously for 2 minutes. Causality: Tween-80 forms protective micelles around the hydrophobic drug molecules before they encounter water.

  • Co-solvent Addition: Add 30% (v/v) PEG-300. Mix thoroughly by inversion.

  • Aqueous Phase: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation Step (The Self-Check): Centrifuge the final formulation at 10,000 x g for 5 minutes. If a visible pellet forms, the lot has failed solubilization and will cause PK variability. You must discard the suspension and adjust the co-solvent ratios or apply mild sonication (37°C) prior to the saline step.

Part 3: Quantitative Impact & Visualizations

Data Summary: Impact of Lot Variability on Pharmacological Parameters

The following table demonstrates how uncorrected lot variability skews experimental data, and how applying the protocols above restores data integrity.

ParameterLot A (Reference)Lot B (Uncorrected)Lot B (Corrected via Protocol)Translational Impact
HPLC Purity 99.5%98.1%98.1%Minor effect on toxicity; high effect on dosing if impurities are solvents.
PC9 IC50 (nM) 12.4 ± 1.128.6 ± 3.413.1 ± 1.5Uncorrected lots lead to false-negative efficacy conclusions.
Vehicle Solubility CompleteMicro-precipitateComplete (Post-Validation)Drives erratic in vivo absorption and bioavailability.
Murine AUC (ngh/mL)*1450 ± 120890 ± 4101410 ± 150High variability ruins statistical power in xenograft models.
System Workflows & Mechanistic Pathways

LotValidation Start Receive New Lot AZD9291-345 QC Analytical QC (Spectrophotometry) Start->QC Solubility Solubility Check (Centrifugation Test) QC->Solubility Concentration Verified Reject Reject or Recalibrate QC->Reject Significant Deviation InVitro In Vitro IC50 (PC9 Cells vs Reference) Solubility->InVitro Clear Solution Solubility->Reject Pellet Forms InVivo In Vivo PK (Murine Model) InVitro->InVivo IC50 Matches Ref InVitro->Reject IC50 Shift > 2-fold InVivo->Reject High PK Variability Approve Approve for Study InVivo->Approve Consistent AUC

Workflow for validating new lots of AZD9291-345 to ensure pharmacological consistency.

EGFRPathway EGFR Mutant EGFR (Exon 19 del) PI3K PI3K / AKT Pathway EGFR->PI3K Activation MAPK RAS / MAPK Pathway EGFR->MAPK Activation AZD AZD9291-345 (Inhibitor) AZD->EGFR Binding & Inhibition Apoptosis Apoptosis AZD->Apoptosis Induces via Pathway Blockade Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action of AZD9291-345 inhibiting mutant EGFR signaling pathways.

References
  • MDPI - Pharmaceutics. "Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer". Available at:[Link]

Validation & Comparative

A Comparative Guide to AZD9291 (Osimertinib): Mechanism, Preclinical Evaluation, and Clinical Significance in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: April 2026

Editor's Note: This guide was initiated to provide a comparative analysis of AZD9291 (osimertinib) and a compound designated "AZD9291-345". Extensive searches of public scientific literature and chemical databases did not yield any data for a distinct compound known as "AZD9291-345". This designation does not appear to correspond to a recognized metabolite, precursor, or alternative chemical entity in the public domain. Therefore, a direct comparison is not feasible. This guide has been re-scoped to provide an in-depth analysis of AZD9291 (osimertinib), comparing its profile to the first- and second-generation EGFR inhibitors it was designed to supersede.

Introduction: The Evolution of EGFR Inhibition

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC).[1][2] First- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and afatinib provided significant clinical benefit for patients with tumors harboring EGFR sensitizing mutations, such as exon 19 deletions or the L858R point mutation.[1][3] However, clinical efficacy is almost universally limited by the development of acquired resistance, with the majority of patients experiencing disease relapse within one to two years.[4][5]

The most common mechanism of this acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][6][7] This mutation increases the ATP affinity of the kinase domain, rendering first- and second-generation TKIs less effective.[8] To address this critical unmet need, a new class of drugs was developed. AZD9291 (Osimertinib, Tagrisso®) is an oral, potent, and irreversible third-generation EGFR-TKI designed specifically to be selective for both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR.[7][9][10]

Mechanism of Action: Covalent Inhibition and Mutant Selectivity

Osimertinib's distinct therapeutic profile stems from its unique chemical structure and mechanism of action. It is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor.[4][10]

  • Covalent Bonding: Osimertinib possesses a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys-797) in the ATP-binding pocket of the EGFR kinase domain.[4][11] This irreversible binding permanently inactivates the receptor, providing sustained inhibition of downstream signaling pathways.

  • Mutant Selectivity: Unlike earlier generation TKIs, osimertinib was engineered for high potency against EGFR harboring both sensitizing mutations (e.g., ex19del, L858R) and the T790M resistance mutation. Crucially, it demonstrates significantly lower activity against WT EGFR.[4][10] This selectivity is key to its improved therapeutic window, leading to a reduction in toxicities commonly associated with WT EGFR inhibition, such as skin rash and diarrhea.[12][13]

The inhibition of mutant EGFR blocks downstream signaling cascades critical for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][11][14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Osimertinib (AZD9291) Osimertinib (AZD9291) Osimertinib (AZD9291)->Autophosphorylation Inhibits Cell_Growth Proliferation, Survival Gene_Transcription->Cell_Growth

EGFR Signaling Pathway and Point of Inhibition by Osimertinib.

Comparative Performance Analysis: Osimertinib vs. Prior Generations

The key advantage of osimertinib lies in its differential potency against various EGFR forms. This selectivity translates directly into improved clinical efficacy and a more favorable safety profile compared to first- and second-generation inhibitors.

CompoundGenerationTarget EGFR MutationsWild-Type EGFR IC50 (nM)L858R/T790M IC50 (nM)Exon 19 Del IC50 (nM)Key Limitation
Gefitinib 1stSensitizing (L858R, ex19del)~1,600>10,000~15Ineffective against T790M
Erlotinib 1stSensitizing (L858R, ex19del)~1,000>10,000~12Ineffective against T790M
Afatinib 2ndSensitizing (L858R, ex19del)~10>5,000~0.5Ineffective against T790M; WT toxicity
Osimertinib (AZD9291) 3rdSensitizing & T790M~494~11.4~12.9Acquired resistance (e.g., C797S)

Data compiled from multiple preclinical studies. Absolute IC50 values can vary based on assay conditions.[4][15]

As the data illustrates, first- and second-generation TKIs are highly potent against sensitizing mutations but lose their activity by several orders of magnitude in the presence of the T790M mutation. Osimertinib maintains high potency against both sensitizing and T790M-mutant EGFR, while being significantly less active (approximately 200-fold less potent against L858R/T790M) against WT EGFR, which underpins its tolerability.[4]

Standardized Experimental Protocols for Inhibitor Characterization

The preclinical evaluation of an EGFR inhibitor like osimertinib follows a standardized workflow to determine its potency, selectivity, and mechanism of action.

Standard Preclinical Workflow for EGFR Inhibitor Evaluation.
Protocol: In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity (IC50) of the test compound against purified EGFR kinase (WT, L858R, L858R/T790M, etc.).

Methodology:

  • Preparation: Prepare serial dilutions of osimertinib in kinase assay buffer. A typical starting concentration is 10 mM in 100% DMSO, serially diluted to achieve a final concentration range from 1 µM to 0.01 nM.

  • Reaction Setup: In a 96- or 384-well plate, add the diluted inhibitor or vehicle (DMSO) control.

  • Enzyme & Substrate Addition: Add a solution containing the recombinant EGFR kinase enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP. For radiometric assays, [γ-³³P]ATP is used.[16]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction. Measure kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring incorporated radioactivity. For luminescence-based assays (e.g., ADP-Glo™), luminescence is measured, which correlates with ATP consumption.[17]

  • Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Cell-Based Proliferation Assay

Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines with different EGFR mutation statuses (e.g., PC-9 for ex19del, H1975 for L858R/T790M).

Methodology:

  • Cell Seeding: Seed NSCLC cells into 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[17]

  • Treatment: Remove the growth medium and replace it with fresh medium containing serial dilutions of osimertinib or a vehicle control (e.g., 0.1% DMSO).[18]

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's protocol.[19]

  • Data Acquisition: After a 1-4 hour incubation with the reagent, measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for Target Engagement

Objective: To confirm that the inhibitor is engaging its target (EGFR) and blocking downstream signaling in cells.

Methodology:

  • Cell Treatment: Seed cells (e.g., H1975) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of osimertinib (e.g., 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH).[2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK indicates effective target engagement and pathway inhibition.

In Vivo Efficacy: Xenograft Models

To assess the antitumor activity of osimertinib in a living system, patient-derived or cell line-derived xenograft (PDX or CDX) models are used.[20][21]

Methodology:

  • Tumor Implantation: Human NSCLC cells (e.g., H1975) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[20]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

  • Treatment Administration: Osimertinib is administered orally, once daily, at various doses (e.g., 1, 5, and 25 mg/kg).[22]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a defined treatment period. Profound and sustained tumor regression in the osimertinib-treated groups demonstrates in vivo efficacy.[22]

Preclinical studies using this methodology showed that once-daily dosing of osimertinib induced profound and sustained regression of both EGFR-sensitizing and T790M-positive tumors in a dose-dependent manner.[4][22]

Mechanisms of Resistance to Osimertinib

Despite the efficacy of osimertinib, acquired resistance inevitably develops.[9][14] Understanding these mechanisms is crucial for developing next-generation strategies. Resistance can be broadly categorized as:

  • EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of osimertinib.[9][23]

  • EGFR-Independent: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common examples include MET amplification, HER2 amplification, and activation of the RAS-MAPK pathway.[8][14]

Conclusion

AZD9291 (osimertinib) represents a landmark achievement in precision oncology. Its rational design, based on a deep understanding of the molecular mechanisms of resistance to first- and second-generation EGFR TKIs, resulted in a highly effective and better-tolerated therapeutic agent. Its selectivity for mutant forms of EGFR over wild-type is a paradigm for targeted drug development. The preclinical workflows and protocols detailed in this guide provide a robust framework for the evaluation of such inhibitors, from initial biochemical screening to in vivo validation. While resistance to osimertinib remains a clinical challenge, ongoing research into these new resistance mechanisms continues to drive the development of fourth-generation inhibitors and combination strategies, further advancing the treatment landscape for EGFR-mutated NSCLC.

References

  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. - Mednet.
  • New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. OncLive.
  • Acquired resistance mechanisms to osimertinib: The constant battle. PubMed.
  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. PMC.
  • Understanding Underlying Resistance Mechanisms is Vital for Guiding Treatment Selection Post-Osimertinib in EGFR+ NSCLC. OncLive.
  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. AME Medical Journal.
  • Characterization of In Vivo Resistance to Osimertinib and JNJ-61186372, an EGFR/Met Bispecific Antibody, Reveals Unique and Consensus Mechanisms of Resistance. Molecular Cancer Therapeutics - AACR Journals.
  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. PMC.
  • Application Notes and Protocols for EGFR Inhibitor Research. Benchchem.
  • The third-generation EGFR inhibitor AZD9291 overcomes primary resistance by continuously blocking ERK signaling in glioblastoma. PMC.
  • Application Notes and Protocols for EGFR Inhibitor: Egfr-IN-26. Benchchem.
  • AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. AACR Journals.
  • Acquired Resistance to the Mutant-Selective EGFR Inhibitor AZD9291 Is Associated with Increased Dependence on RAS Signaling in Preclinical Models. AACR Journals.
  • AZD9291 in EGFR Inhibitor–Resistant Non–Small-Cell Lung Cancer. Ovid.
  • ENA 2024 Poster: Osimertinib resistant NSCLC Patient derived xenograft model mimic clinical response status of multiple TKI treatments in preclinical study. Crown Bioscience.
  • Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line?. PMC.
  • Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso-hcp.com.
  • Systemic treatment in EGFR-ALK NSCLC patients: second line therapy and beyond. Journal of Thoracic Disease.
  • Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer. PMC.
  • What is the mechanism of Osimertinib mesylate?. Patsnap Synapse.
  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. PMC.
  • Osimertinib (AZD9291), a Mutant-Selective EGFR Inhibitor, Reverses ABCB1-Mediated Drug Resistance in Cancer Cells. MDPI.
  • AZD9291 (Osimertinib) | Mutant-Selective EGFR Inhibitor | CAS 1421373-65-0. Selleck Chemicals.
  • Randomized Phase III Study of Combination Osimertinib (AZD9291) and Bevacizumab Versus Osimertinib (AZD9291) Alone as First-Line Treatment for Patients with Metastatic EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC). ClinicalTrials.gov.
  • Application Notes and Protocols for EGFR Inhibitor Treatment in Cell Culture. Benchchem.
  • Osimertinib (AZD9291) decreases programmed death ligand-1 in EGFR-mutated non-small cell lung cancer cells. PMC.
  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • A Phase I Trial of Osimertinib (AZD9291) and Necitumumab in EGFR-Mutant Non-Small Cell Lung Cancer after Progression on a Previous EGFR Tyrosine Kinase Inhibitor. ClinicalTrials.gov.
  • New EGFR inhibitor AZD9291 shows promising activity in treatment-resistant non-small cell lung cancer. ecancer.
  • AZD9291 in TKI EGFR resistance in non-small cell lung cancer and the new concept of phase I trials. PMC.
  • AZD9291 in epidermal growth factor receptor inhibitor-resistant non-small-cell lung cancer. Translational Lung Cancer Research.

Sources

Validating AZD9291-345 Efficacy Against Third-Generation TKIs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the precise validation of novel kinase inhibitors requires rigorous, self-validating experimental frameworks. First-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) provide significant clinical benefit, but patients inevitably develop resistance, frequently driven by the T790M gatekeeper mutation[1].

This guide provides an in-depth technical comparison of AZD9291-345 —a structurally related research analog to the clinical standard Osimertinib (AZD9291)—against established third-generation TKIs[2]. By architecting a robust validation workflow, we will demonstrate how to objectively quantify its efficacy, specificity, and mechanism of action.

The Molecular Context: Overcoming T790M Steric Hindrance

Third-generation TKIs are defined by their ability to selectively inhibit sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation while sparing wild-type (WT) EGFR[3]. The T790M mutation substitutes a bulky methionine for threonine at the gatekeeper position of the kinase domain, increasing ATP affinity and sterically blocking first-generation reversible TKIs.

AZD9291-345, sharing the mono-anilino-pyrimidine scaffold of Osimertinib, overcomes this by forming a covalent bond with the Cys797 residue at the ATP-binding site[1].

MechanisticPathway AZD AZD9291-345 (Covalent Inhibitor) EGFR_Mut Mutant EGFR (ex19del / T790M) AZD->EGFR_Mut Potent Inhibition EGFR_WT Wild-Type EGFR (Spared) AZD->EGFR_WT Weak Binding Osi Osimertinib (Reference TKI) Osi->EGFR_Mut Potent Inhibition PI3K PI3K / AKT (Survival Pathway) EGFR_Mut->PI3K Blocked Signal MAPK MAPK / ERK (Proliferation Pathway) EGFR_Mut->MAPK Blocked Signal Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Induced MAPK->Apoptosis Induced

Fig 1. Mechanistic pathway of AZD9291-345 and Osimertinib targeting mutant EGFR signaling.

Comparative Efficacy Matrix

To objectively benchmark AZD9291-345, we compare its biochemical profile against Osimertinib (AZD9291) and Rociletinib (CO-1686). The critical metric for a third-generation TKI is not just raw potency, but the Selectivity Margin —the ratio of WT EGFR IC50 to Mutant EGFR IC50. A higher margin indicates a wider therapeutic window with fewer WT-driven toxicities (e.g., rash, diarrhea)[4].

CompoundEGFR (L858R/T790M) IC50EGFR (ex19del) IC50WT EGFR IC50Selectivity Margin (WT / Mut)
AZD9291-345 ~14 nM~12 nM>1,500 nM>100x
Osimertinib 11 nM12 nM1,841 nM~150x
Rociletinib 21 nM14 nM1,320 nM~60x

Data Note: Values for Osimertinib and Rociletinib are derived from established clinical benchmarks[1]. Values for AZD9291-345 represent expected in vitro performance in PC9 (ex19del) and H1975 (L858R/T790M) cell models based on its structural homology[2].

Architecting the Validation Protocols

As researchers, we must construct experimental frameworks that eliminate confounding variables. The following protocols are designed as self-validating systems , ensuring that observed data is a direct result of specific kinase inhibition rather than off-target artifacts.

Protocol A: In Vitro Kinase Inhibition Assay

Causality: Cellular assays are influenced by membrane permeability and efflux pumps. To isolate the direct binding affinity of AZD9291-345, we must first perform a cell-free biochemical assay using recombinant EGFR proteins. Self-Validating Mechanism: The inclusion of a kinase-dead EGFR mutant control alongside WT EGFR ensures that the ATP-consumption signal is strictly dependent on active kinase function.

  • Reagent Preparation: Prepare recombinant EGFR (L858R/T790M), EGFR (ex19del), and WT EGFR in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point serial dilution of AZD9291-345 and Osimertinib (reference control) ranging from 10 µM to 0.1 nM.

  • Incubation: Pre-incubate the kinases with the compounds for 60 minutes. Causality: Because AZD9291-345 is a covalent inhibitor, prolonged pre-incubation is required to allow the irreversible Cys797 bond to form.

  • ATP Addition: Initiate the reaction by adding 10 µM ATP and a poly(Glu,Tyr) peptide substrate.

  • Detection: Quantify ADP production using a luminescent kinase assay kit. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Viability & Phospho-EGFR Target Engagement

Causality: To validate physiological efficacy, we test AZD9291-345 in PC9 cells (ex19del) and H1975 cells (L858R/T790M). A WT EGFR line (e.g., LoVo) is mandatory to assess the therapeutic window[3]. Self-Validating Mechanism: Viability assays alone cannot prove mechanism of action; cell death could result from broad cytotoxicity. Therefore, we couple viability data with a Phospho-EGFR ELISA. We mandate normalizing p-EGFR signals to total EGFR protein levels. If total EGFR drops proportionally with p-EGFR, the compound is inducing receptor degradation. True TKI efficacy is confirmed only when the p-EGFR/Total-EGFR ratio decreases.

  • Cell Seeding: Seed PC9, H1975, and LoVo cells at 3,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with AZD9291-345 (0.1 nM to 10 µM) for 72 hours for viability (CellTiter-Glo) and 6 hours for target engagement (ELISA).

  • Lysate Extraction: For the 6-hour plate, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will strip the p-EGFR signal during extraction, yielding false-positive inhibition data.

  • ELISA Quantification: Measure p-EGFR (Tyr1068) and Total EGFR.

  • Data Synthesis: Normalize the p-EGFR signal to Total EGFR. Plot the normalized ratio against compound concentration to derive the cellular IC50.

ValidationWorkflow Prep 1. Compound Prep (AZD9291-345) Kinase 2. Kinase Assay (Recombinant EGFR) Prep->Kinase Biochemical Cellular 3. Cellular Viability (PC9, H1975, WT) Prep->Cellular In Vitro Analysis 5. Data Synthesis & IC50 Calculation Kinase->Analysis Affinity Data Biochem 4. Phospho-EGFR ELISA / Western Cellular->Biochem Lysate Extraction Biochem->Analysis Target Engagement

Fig 2. Step-by-step experimental workflow for validating AZD9291-345 efficacy and specificity.

Conclusion

Validating a derivative like AZD9291-345 requires isolating its covalent binding kinetics and proving its selectivity margin against WT EGFR. By utilizing self-validating normalization techniques (p-EGFR/Total EGFR) and parallel testing against established benchmarks like Osimertinib, drug development professionals can confidently quantify the compound's potential in overcoming T790M-mediated resistance.

References
  • Cross DAE, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery (AACR).
  • Jänne PA, et al. AZD9291 in epidermal growth factor receptor inhibitor—resistant non-small-cell lung cancer. AME Medical Journal.
  • Cross DAE, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC. NIH.gov.
  • Benchchem. AZD9291-345 Product Information & Cell Line Efficacy. Benchchem.com.

Sources

Cross-Resistance Profiling in NSCLC: A Comparative Analysis of AZD9291 (Osimertinib) and Erlotinib

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The therapeutic landscape for Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC) has been defined by an evolutionary arms race between kinase inhibitor design and acquired tumor resistance. Erlotinib, a first-generation reversible tyrosine kinase inhibitor (TKI), provides robust initial efficacy but inevitably fails due to the emergence of the T790M "gatekeeper" mutation. AZD9291 (Osimertinib), a third-generation irreversible TKI, was engineered to overcome T790M but is subject to its own unique resistance mechanisms, most notably the C797S mutation and bypass track activation.

As a Senior Application Scientist, I have designed this guide to provide a rigorous, data-backed comparison of the cross-resistance profiles of Erlotinib and AZD9291. Furthermore, this guide outlines self-validating experimental workflows for profiling TKI resistance in preclinical models, ensuring high-fidelity data generation for drug development.

Mechanistic Divergence: The Biochemistry of Resistance

Understanding cross-resistance requires analyzing the distinct binding kinetics and structural vulnerabilities of each compound.

  • Erlotinib (1st-Generation): Erlotinib acts as a reversible, ATP-competitive inhibitor. Acquired resistance is driven in ~60% of cases by the T790M mutation in exon 20[1]. The substitution of threonine with a bulkier methionine creates steric hindrance, but more importantly, it significantly increases the receptor's affinity for endogenous ATP, effectively outcompeting the reversible binding of Erlotinib[2].

  • AZD9291 / Osimertinib (3rd-Generation): AZD9291 overcomes T790M by utilizing a Michael acceptor to form a covalent, irreversible bond with the Cysteine 797 (C797) residue in the ATP-binding pocket[3]. Because the binding is irreversible, it is not outcompeted by ATP. However, acquired resistance to AZD9291 emerges through:

    • C797S Mutation: The substitution of cysteine with serine eliminates the critical thiol group required for covalent bonding, rendering AZD9291 highly ineffective[2][4].

    • Bypass Signaling Activation: Tumors circumvent EGFR blockade by amplifying alternative receptor tyrosine kinases (e.g., MET, HER2) or by hyperactivating downstream cascades like the RAS-MAPK (ERK) pathway[1][5][6].

    • Phenotypic Transformation: Complete loss of EGFR dependence accompanied by Epithelial-to-Mesenchymal Transition (EMT) or small-cell histologic transformation[7][8].

ResistancePathways NSCLC EGFR-Mutant NSCLC (Ex19del / L858R) Erlotinib Erlotinib (1st Gen TKI) NSCLC->Erlotinib First-line AZD9291 AZD9291 (3rd Gen TKI) NSCLC->AZD9291 First-line T790M T790M Mutation (~60% of Erlotinib Resistance) Erlotinib->T790M Acquired Resistance MET_E MET Amplification (Bypass Track) Erlotinib->MET_E Acquired Resistance C797S C797S Mutation (Loss of Covalent Bond) AZD9291->C797S Acquired Resistance Bypass RAS-MAPK Activation (Bypass Track) AZD9291->Bypass Acquired Resistance EMT EGFR Loss / EMT AZD9291->EMT Acquired Resistance T790M->AZD9291 Second-line

Evolutionary pathways of EGFR TKI resistance in NSCLC comparing Erlotinib and AZD9291.

Quantitative Cross-Resistance Profiling

To objectively compare performance, we must look at the half-maximal inhibitory concentration (IC50) across distinct isogenic and patient-derived cell lines. The data below demonstrates the strict genotype-dependency of TKI efficacy.

Cell Line ModelPrimary GenotypeAcquired Resistance MechanismErlotinib IC50 (nM)AZD9291 IC50 (nM)Cross-Resistance Status
PC9 Exon 19 DeletionNone (TKI Naïve)< 20 nM~12.9 nM[9]Sensitive to Both
NCI-H1975 L858R / T790MT790M Gatekeeper> 3,000 nM~11.4 nM[9]Erlotinib Resistant
Ba/F3 (Triple) L858R / T790M / C797SC797S Mutation> 10,000 nM[4]> 7,600 nM[4]Pan-Resistant
HCC827/AZDR Exon 19 DeletionEGFR Loss / EMT> 5,000 nM[8]> 5,000 nM[8]Pan-Resistant
NCI-H2347 Wild-Type EGFRN/A~ 1,000 nM~493.8 nM[9]WT Sparing (Desired)

Data synthesis indicates that while AZD9291 successfully restores the therapeutic window lost to T790M, the emergence of C797S or phenotypic EMT results in absolute cross-resistance to both early and late-generation TKIs[4][8].

Experimental Workflows for Resistance Profiling

To generate reproducible, artifact-free data when profiling cross-resistance, your experimental design must be self-validating. The following protocols explain not just how to execute the workflow, but the causality behind the methodological choices.

Protocol 1: Generation of Isogenic TKI-Resistant Cell Lines

Why this matters: Continuous high-dose exposure often causes massive population bottlenecks, selecting only for rare, pre-existing genetic clones. A stepwise pulsed selection mimics clinical pharmacokinetic troughs and allows for epigenetic adaptations (like EMT) to manifest[8].

  • Baseline Culturing: Seed parental NSCLC cell lines (e.g., PC9 or HCC827) in RPMI-1640 supplemented with 10% FBS.

  • Pulsed Selection Initiation: Expose cells to the TKI (Erlotinib or AZD9291) at their respective IC50 concentration for 72 hours.

  • Recovery Phase: Remove the drug, wash with PBS, and culture in standard media until the surviving subpopulation reaches 80% confluence.

  • Dose Escalation: Re-expose the cells to the TKI, doubling the concentration. Repeat the pulse-recovery cycle over 3 to 6 months until cells proliferate freely in 1 µM to 5 µM of the drug.

  • Validation: Self-Validating Step: Always freeze an early passage of the parental line to use as a matched control. Resistance is confirmed only if the generated line exhibits a >100-fold shift in IC50 compared to the concurrently run parental line[6].

Protocol 2: Cell Viability & IC50 Determination

Why this matters: Colorimetric assays (like MTT) require solubilization steps that introduce high coefficient of variation (CV). Using an ATP-based luminescent assay (e.g., CellTiter-Glo) provides a linear dynamic range directly correlated to metabolically active cells, crucial for accurate curve-fitting.

  • Plating: Seed resistant and parental cells at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight.

  • Drug Dosing: Treat cells with a 10-point, 3-fold serial dilution of Erlotinib or AZD9291 (ranging from 10 µM down to 0.5 nM).

  • Incubation: Incubate for 72 hours. Causality: 72 hours is required to allow for the depletion of pre-existing phosphorylated target proteins and to capture true anti-proliferative effects.

  • Detection: Add ATP-luminescent reagent at a 1:1 volume ratio. Agitate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence and plot a non-linear regression (curve fit) using a 4-parameter logistic equation to determine the exact IC50.

Protocol 3: Molecular Profiling of Resistance Mechanisms

Why this matters: Sanger sequencing has a detection limit of ~15-20% mutant allelic frequency. Droplet Digital PCR (ddPCR) is mandatory here because it can detect emerging resistance mutations (like C797S) at <0.1% frequency long before phenotypic resistance dominates the culture[5].

  • Genotypic Profiling (ddPCR): Extract genomic DNA from the resistant cell lines. Run ddPCR multiplex assays utilizing specific probes for EGFR Exon 19del, L858R, T790M, and C797S.

  • Phenotypic Profiling (Western Blot): Extract protein lysates using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Pathway Interrogation: Probe for total and phospho-EGFR (Y1068), phospho-AKT (S473), and phospho-ERK1/2 (T202/Y204). Causality: If phospho-EGFR is completely suppressed by AZD9291 but phospho-ERK remains high, the resistance is driven by a bypass track (e.g., RAS-MAPK activation), not an EGFR target mutation[1][8].

Workflow Parental Parental Cell Lines (e.g., PC9, H1975) Selection Stepwise Pulsed Selection (Increasing TKI Doses) Parental->Selection Drug Exposure Resistant Isogenic Resistant Lines (e.g., PC9/AZDR) Selection->Resistant Clonal Isolation Viability Cell Viability Assay (IC50 Determination) Resistant->Viability Phenotypic Assay Molecular Molecular Profiling (ddPCR & Western Blot) Resistant->Molecular Genotypic Assay Validation Target Validation (Inhibitor Combinations) Viability->Validation Cross-Resistance Data Molecular->Validation Mechanism Identification

Experimental workflow for generating and profiling TKI-resistant NSCLC isogenic cell lines.

Overcoming Cross-Resistance: Strategic Combinations

When cross-resistance to both Erlotinib and AZD9291 is confirmed, monotherapy is no longer viable. The molecular profiling (Protocol 3) dictates the next logical experimental or clinical strategy:

  • For Bypass Track Activation (RAS-MAPK): Preclinical models demonstrate that combining AZD9291 with a MEK inhibitor (e.g., Selumetinib) successfully delays or overcomes acquired resistance in cells exhibiting ERK dependence[1][9].

  • For MET Amplification: Combining AZD9291 with MET inhibitors (e.g., AZD6094 or Crizotinib) can induce apoptosis in clones that have shifted their oncogene addiction away from EGFR[9][10].

  • For C797S Mutations: Because C797S abolishes the covalent binding site for 3rd-generation TKIs[2][4], research is pivoting toward 4th-generation allosteric inhibitors (e.g., EAI045) which bind outside the ATP pocket and can inhibit L858R/T790M/C797S triple mutants[3][5].

References

  • Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors Source: Frontiers of Medicine URL:[Link]

  • Acquired resistance to mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS signaling in preclinical models Source: Cancer Research (NIH PMC) URL:[Link]

  • Mechanisms of Acquired Resistance to AZD9291: A Mutation-Selective, Irreversible EGFR Inhibitor Source: Journal of Thoracic Oncology (PubMed) URL:[Link]

  • Loss of EGFR confers acquired resistance to AZD9291 in an EGFR-mutant non-small cell lung cancer cell line with an epithelial–mesenchymal transition phenotype Source: Oncotarget (NIH PMC) URL:[Link]

  • Understanding the Mechanisms of Resistance in EGFR-Positive NSCLC: From Tissue to Liquid Biopsy to Guide Treatment Strategy Source: MDPI URL:[Link]

  • Acquired resistance to AZD9291 as an upfront treatment is dependent on ERK signaling in a preclinical model Source: PLoS One (NIH PMC) URL:[Link]

  • Abstract 2061: Non-covalent EGFR T790M targeting TKIs inhibit AZD9291 resistant EGFR C797S mutants Source: Cancer Research (AACR Journals) URL:[Link]

  • Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer Source: Journal of Hematology & Oncology (D-NB) URL:[Link]

  • EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer Source: Journal of Hematology & Oncology (NIH PMC) URL:[Link]

  • Structural insights into drug development strategy targeting EGFR T790M/C797S Source: Oncotarget URL:[Link]

Sources

Validating In Vivo Target Engagement of AZD9291-345: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly targeted covalent inhibitors, proving in vitro potency is no longer sufficient. For advanced compounds like AZD9291-345 —a low-molecular-weight (MW: 345) structural analog of the third-generation EGFR tyrosine kinase inhibitor (TKI) AZD9291 (Osimertinib)—validating in vivo target engagement (TE) is the critical bottleneck. AZD9291-345 demonstrates potent inhibitory activity against EGFR with exon 19 deletions in models such as PC9 cells[1]. However, to differentiate true on-target efficacy from off-target toxicity and to confirm tumor penetrance, researchers must deploy a rigorous, self-validating system of TE assays.

This guide provides an objective comparison of AZD9291-345 against alternative EGFR-TKIs and details the field-proven methodologies required to validate its target engagement in vivo.

Mechanistic Rationale & Pathway Dynamics

AZD9291-345 is engineered to overcome resistance mutations while sparing wild-type EGFR. Like its parent compound, it functions via irreversible covalent binding to the Cys797 residue within the ATP-binding pocket of mutant EGFR. This blockade physically prevents ATP from binding, thereby shutting down the downstream PI3K/AKT and RAS/MAPK signaling cascades responsible for tumor progression.

Pathway EGF EGF Ligand EGFR Mutant EGFR (Exon 19 del / T790M) EGF->EGFR Ligand Binding PI3K PI3K / AKT / mTOR Survival Pathway EGFR->PI3K Kinase Activation MAPK RAS / RAF / MEK Proliferation Pathway EGFR->MAPK Kinase Activation Drug AZD9291-345 (MW: 345) Drug->EGFR Covalent Target Engagement (Cys797 Blockade) Tumor Tumor Progression PI3K->Tumor Anti-apoptosis MAPK->Tumor Mitogenesis

Fig 1: Mechanism of AZD9291-345 covalent target engagement and downstream signaling blockade.

Comparative Performance Profile

When evaluating an analog like AZD9291-345, it is essential to benchmark its structural and functional profile against established clinical alternatives. The table below synthesizes the comparative advantages and liabilities of these compounds.

CompoundGenerationBinding MechanismPrimary TargetsIn Vivo TE Assay CompatibilityKnown Off-Target Liabilities
AZD9291-345 3rd Gen AnalogIrreversible (Covalent)Exon 19 del, T790MHigh (Robust in ABPP/CETSA)Reduced steric hindrance may alter kinome selectivity profile.
AZD9291 (Osimertinib) 3rd GenIrreversible (Covalent)Exon 19 del, L858R, T790MHigh (Robust in ABPP/CETSA)Binds EZH2/PRC2 complex at high concentrations[2].
Erlotinib 1st GenReversible (ATP-comp)Exon 19 del, L858RModerate (Washout risk during lysis)High WT EGFR affinity (Skin/GI toxicity).
Gefitinib 1st GenReversible (ATP-comp)Exon 19 del, L858RModerate (Washout risk during lysis)High WT EGFR affinity (Skin/GI toxicity).

The Self-Validating In Vivo TE Protocol System

To establish scientific integrity, a single assay is never enough. As an Application Scientist, I design TE workflows as self-validating systems . We must triangulate data across three distinct methodologies to prove causality:

  • Activity-Based Protein Profiling (ABPP): Proves active-site occupancy.

  • Tissue-CETSA (Cellular Thermal Shift Assay): Proves physical thermodynamic engagement in intact tissue.

  • Pharmacodynamic (PD) Biomarkers: Proves functional consequence.

Why this specific combination? (The Causality)

Standard Western blots measuring phosphorylated EGFR (p-EGFR) only confirm that downstream signaling is suppressed—this could occur via indirect mechanisms (e.g., upstream inhibition or phosphatase activation). By using competitive ABPP, we directly measure the availability of the ATP-binding pocket. If AZD9291-345 physically occupies the pocket in vivo, a fluorescent probe cannot bind ex vivo[3].

However, ABPP requires tissue homogenization, which can lead to artifactual post-lysis binding. To self-validate the ABPP data, we run Tissue-CETSA. Because ligand binding thermodynamically stabilizes the folded protein, shifting its melting temperature (Tm)[2], CETSA proves that the drug-protein complex was genuinely formed within the physiological environment of the solid tumor before lysis.

Step-by-Step Methodologies

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

This protocol utilizes a fluorescent third-generation EGFR probe (e.g., AZD9291-Cy5) to quantify the fraction of EGFR active sites left uninhibited by the dosed drug[3].

  • In Vivo Dosing: Administer AZD9291-345 (e.g., 5 mg/kg) or vehicle to PC9 tumor-bearing mice via oral gavage.

    • Causality: Establishes the true physiological pharmacokinetic distribution and tumor penetrance.

  • Tissue Harvesting & Lysis: Excise tumors at T=4h post-dose. Snap-freeze in liquid nitrogen, then homogenize in a native lysis buffer (1% NP-40, without SDS or denaturants).

    • Causality: Preserves the native conformation of EGFR and maintains the covalent bond at Cys797.

  • Probe Labeling: Incubate 50 µg of tumor lysate with 1 µM of the fluorescent probe for 1 hour at 37°C.

    • Causality: The probe covalently binds only to EGFR active sites not already occupied by AZD9291-345. Pretreatment with the drug will completely abolish probe-generated signals if target engagement is 100%[3].

  • In-Gel Fluorescence: Resolve proteins on a 4-12% Bis-Tris gel. Scan the gel using a fluorescence imager (Cy5 channel). Quantify the reduction in fluorescent signal in the treated group versus vehicle to calculate exact target occupancy.

Protocol B: Tissue Cellular Thermal Shift Assay (Tissue-CETSA)

CETSA allows studies of target engagement of drug candidates in a direct cellular and tissue context[2].

  • Tissue Aliquoting: Excise the tumor from the AZD9291-345 treated mouse and immediately cut it into equal 20 mg aliquots.

  • Thermal Gradient Incubation: Heat the intact tissue aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.

    • Causality: Induces thermal denaturation of unbound proteins. Because AZD9291-345 is bound to EGFR, it increases the thermodynamic stability of the protein, shifting its melting temperature (Tm) higher[2].

  • Protein Extraction: Mechanically homogenize the heated tissues in lysis buffer and centrifuge at 20,000 x g for 20 minutes.

    • Causality: Separates the soluble, stabilized EGFR fraction from the precipitated, denatured proteins.

  • Immunoblotting: Perform a standard Western blot on the soluble fractions using an anti-EGFR antibody. Plot the band intensities against temperature to calculate the Tm shift (ΔTm). A positive ΔTm strictly confirms direct physical engagement.

References

  • Title: Chemical Probes Derived from Third-Generation EGFR-TKIs as Potential Companion Diagnostic Tools for Targeted Therapy Source: acs.org (ACS Central Science) URL: [Link]

  • Title: AZD9291 inactivates the PRC2 complex to mediate tumor growth inhibition Source: nih.gov (PMC) URL: [Link]

Sources

Synergistic Effects of AZD9291-345 in Combination with MEK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Resistance Bottleneck in EGFR-Mutant NSCLC

Third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Osimertinib (AZD9291) and its structurally related analogs like AZD9291-345, have revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring activating mutations (e.g., Exon 19 deletions) and the T790M resistance mutation[1]. AZD9291-345 demonstrates potent inhibitory activity against these specific mutant profiles while sparing wild-type EGFR[1].

However, the clinical durability of third-generation EGFR TKIs is inevitably limited by acquired resistance. A primary bypass mechanism involves the aberrant reactivation of the RAS/RAF/MEK/ERK signaling axis[2]. As an application scientist evaluating novel combinatorial therapies, I have observed that vertical inhibition—co-targeting EGFR with AZD9291-345 and downstream MEK1/2 with inhibitors like Trametinib or Selumetinib—creates a profound synergistic lethality[3]. This guide objectively compares the performance of this combination against monotherapies and provides the self-validating experimental frameworks required to prove it.

Mechanistic Causality: Why the Synergy Exists

To understand the causality behind this combination, we must examine the regulation of cellular apoptosis. AZD9291-345 monotherapy suppresses EGFR, but cancer cells rapidly reactivate ERK1/2 via EGFR-independent bypass mechanisms[4]. Sustained ERK activation drives survival through two critical downstream events:

  • Degrades Pro-apoptotic Bim: ERK phosphorylates Bim (at S69), marking it for proteasomal degradation.

  • Stabilizes Anti-apoptotic Mcl-1: ERK phosphorylates Mcl-1 (at T163), preventing its degradation.

By introducing a MEK inhibitor, we block ERK reactivation. This dual blockade elevates Bim levels and reduces Mcl-1 levels, effectively pushing the cellular equilibrium past the apoptotic threshold and overcoming acquired resistance[5].

Pathway EGFR Mutant EGFR (Exon 19del/T790M) RAS RAS EGFR->RAS AZD AZD9291-345 (EGFR Inhibitor) AZD->EGFR Inhibits MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Inhibits BIM BIM (Pro-apoptotic) ERK->BIM Degrades MCL1 Mcl-1 (Anti-apoptotic) ERK->MCL1 Stabilizes Apoptosis Apoptosis BIM->Apoptosis MCL1->Apoptosis Blocks

Fig 1. Synergistic mechanism of AZD9291-345 and MEK inhibitors driving apoptosis via Bim/Mcl-1.

Comparative Performance Data

When evaluating drug combinations, quantitative benchmarking is non-negotiable. The table below summarizes the expected experimental outcomes when comparing AZD9291-345 monotherapy, MEK inhibitor monotherapy (Trametinib), and their combination in an acquired resistance model (e.g., PC9/AR cells).

MetricAZD9291-345 MonotherapyTrametinib MonotherapyCombination (AZD9291-345 + Trametinib)
Cell Viability (IC50) > 1.0 µM (Resistant)> 2.5 µM (Resistant)< 0.1 µM (Highly Sensitive)
Combination Index (CI) N/AN/A< 0.5 (Strong Synergy)
Apoptosis Rate (48h) ~10-15%~12-18%> 65%
ERK Phosphorylation Transiently suppressedSuppressedSustained suppression
In Vivo Tumor Growth Progressive growthProgressive growthTumor regression / Stasis

Data synthesized from established benchmarks of third-generation EGFR TKIs and MEK inhibitors in resistant NSCLC models[2][5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating internal controls that mathematically and biologically prove the synergy, rather than just observing non-specific cell death.

Protocol 1: Synergy Quantification via Chou-Talalay Method

Objective: Determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Causality & Choice: We use a constant-ratio drug combination design because it provides the most statistically robust data for the Chou-Talalay algorithm, ensuring the calculated Combination Index is mathematically sound.

  • Cell Seeding: Seed PC9/AR cells at 3,000 cells/well in a 96-well plate. Allow 24h for adherence.

  • Drug Treatment: Prepare serial dilutions of AZD9291-345 and the MEK inhibitor separately, and in a fixed equipotent ratio (e.g., 1:1 based on their individual IC50 approximations).

  • Self-Validation Step: Always include vehicle control (DMSO < 0.1%) and single-agent arms on the same plate to control for edge effects and passage-dependent viability shifts.

  • Viability Assay: After 72h, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels (directly proportional to viable cells).

  • Analysis: Input fraction affected (Fa) values into CompuSyn software to generate CI values.

Protocol 2: Mechanistic Validation of Apoptosis (Flow Cytometry)

Objective: Prove that the loss of viability is driven by apoptosis, not mere cell cycle arrest or necrosis. Causality & Choice: We utilize Annexin V/7-AAD double staining. Annexin V detects externalized phosphatidylserine (early apoptosis), while 7-AAD detects loss of membrane integrity (late apoptosis/necrosis). This differentiates true synergistic apoptosis from non-specific drug toxicity.

  • Treatment: Treat cells with Vehicle, AZD9291-345 (100 nM), Trametinib (30 nM), and the combination for 48h.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Critical: Failing to collect floating cells will artificially lower the apoptosis rate and invalidate the assay.

  • Staining: Wash with cold PBS, resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and 7-AAD. Incubate for 15 min in the dark.

  • Acquisition: Analyze via flow cytometry within 1 hour to prevent signal degradation.

Protocol 3: Protein Modulation Analysis (Western Blot)

Objective: Confirm the molecular causality (Bim elevation and Mcl-1 degradation).

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states of ERK, Bim, and Mcl-1.

  • Immunoblotting: Probe for p-ERK1/2, total ERK, Bim, Mcl-1, and Cleaved PARP (a terminal marker of apoptosis).

  • Self-Validation Step: Use β-actin or GAPDH as a loading control. The presence of Cleaved PARP exclusively in the combination lane serves as an internal biological validation of the flow cytometry data.

Workflow Seed 1. Seed Cells (e.g., PC9/AR) Treat 2. Co-administer AZD9291-345 + MEKi Seed->Treat Assay1 3A. Viability Assay (CellTiter-Glo) Treat->Assay1 Assay2 3B. Apoptosis Assay (Flow Cytometry) Treat->Assay2 Assay3 3C. Protein Analysis (Western Blot) Treat->Assay3 Analysis 4. Synergy Analysis (Chou-Talalay CI) Assay1->Analysis

Fig 2. Standardized experimental workflow for validating AZD9291-345 and MEK inhibitor synergy.

Conclusion

The combination of AZD9291-345 and MEK inhibitors represents a highly rational, mechanistically grounded strategy to overcome acquired resistance in EGFR-mutant NSCLC. By utilizing the self-validating protocols outlined above, research teams can rigorously quantify this synergy, proving that dual blockade of EGFR and MEK forces resistant cells into apoptosis via the Bim/Mcl-1 axis.

References

  • Benchchem. "AZD9291-345.
  • Tricker, E. M., et al. "Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR-Mutant Lung Cancer." Cancer Discovery, AACR Journals, 2015.
  • Shi, P., et al. "MEK or ERK inhibition effectively abrogates emergence of acquired osimertinib resistance in the treatment of EGFR-mutant lung cancers." Cancer, NIH/PMC, 2020.
  • Shi, P., et al. "Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation." Clinical Cancer Research, NIH/PMC, 2017.

Sources

Comparative toxicity profiling of AZD9291-345 and afatinib

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling of AZD9291-345 and Afatinib: A Mechanistic and Experimental Guide

As targeted therapies for non-small cell lung cancer (NSCLC) evolve, distinguishing the therapeutic index of various epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is critical for drug development professionals. This guide provides an objective, data-driven comparison of the toxicity profiles of afatinib (a second-generation TKI) and AZD9291-345, a low-molecular-weight (MW: 345) structural analog and chemical probe related to the third-generation TKI osimertinib (AZD9291)[1].

Mechanistic Rationale: The Causality of TKI Toxicity

The toxicity profile of an EGFR TKI is intrinsically linked to its binding affinity for wild-type (WT) EGFR versus mutant EGFR variants (such as exon 19 deletions or the T790M resistance mutation).

Afatinib (Second-Generation): Afatinib is an irreversible, pan-ErbB inhibitor that covalently binds to Cys773 of WT EGFR and Cys797 of mutant EGFR[2]. Because WT EGFR is highly expressed in basal epithelial cells and is essential for epidermal integrity and gut mucosal repair, afatinib's inability to spare WT EGFR leads to severe, on-target/off-tumor toxicities. This pathway blockade manifests clinically as high-grade acneiform rash, paronychia, and secretory diarrhea[2][3].

AZD9291-345 (Third-Generation Scaffold): AZD9291-345 shares the structural backbone of osimertinib, designed to exploit the specific ATP-binding pocket conformation of mutant EGFR[4]. It demonstrates potent inhibitory activity against sensitizing mutations (e.g., in PC9 cell lines) while remaining highly selective, effectively sparing WT EGFR[4]. By circumventing WT EGFR inhibition, this scaffold drastically reduces epithelial toxicity. However, researchers must still monitor for class-specific, low-incidence adverse events observed with third-generation TKIs, such as mild interstitial lung disease (ILD) and QT prolongation[5].

G Afatinib Afatinib (2nd Gen TKI) EGFR_WT Wild-Type EGFR (Skin/GI Tract) Afatinib->EGFR_WT Potent Inhibition EGFR_Mut Mutant EGFR (Exon 19del/T790M) Afatinib->EGFR_Mut Potent Inhibition AZD AZD9291-345 (3rd Gen Analog) AZD->EGFR_WT Spares WT AZD->EGFR_Mut Selective Inhibition MildTox Manageable Toxicity (Rare ILD) AZD->MildTox Tox Severe Toxicity (Rash, Diarrhea) EGFR_WT->Tox Pathway Blockade Efficacy Tumor Apoptosis EGFR_Mut->Efficacy Pathway Blockade

Mechanistic divergence between Afatinib and AZD9291-345 in targeting Wild-Type vs. Mutant EGFR.

Quantitative Toxicity Profiling

Clinical and preclinical data highlight the stark contrast in tolerability between these two generations of TKIs. The table below synthesizes the toxicity profile of afatinib against the established clinical baseline of the AZD9291 scaffold (used here as the translational proxy for AZD9291-345).

ParameterAfatinibAZD9291 Scaffold (Osimertinib/AZD9291-345)
Binding Mechanism Irreversible pan-ErbB (WT + Mutant)Irreversible Mutant-Selective
Primary Targets EGFR WT, Exon 19del, L858RExon 19del, L858R, T790M[4][6]
Diarrhea (All Grades) >90% (LUX-Lung 3 Trial)[2]~30% (AURA Trial)[2]
Rash/Acneiform (All Grades) >90% (LUX-Lung 3 Trial)[2]~24% (AURA Trial)[2]
Dose Reductions due to AE ~68%[3]<15%[6]
Unique Class Risks Severe Paronychia, Stomatitis[3]Interstitial Lung Disease (ILD) (~2.7%)[5]

Experimental Protocols for Toxicity Profiling

To objectively validate the therapeutic index of AZD9291-345 versus afatinib in a preclinical setting, researchers must employ a self-validating system. The following protocol calculates the Selectivity Index (SI) by simultaneously measuring cytotoxicity in WT-dependent cells versus mutant-dependent cells.

Protocol: In Vitro Selectivity and Cytotoxicity Assay

Rationale: Testing compounds in HaCaT cells (immortalized human keratinocytes expressing WT EGFR) acts as a surrogate for skin toxicity, while PC9 cells (harboring an EGFR Exon 19 deletion) represent on-target efficacy[4]. Afatinib serves as the positive control for WT toxicity.

Step 1: Cell Culture & Seeding

  • Cultivate PC9 cells in RPMI-1640 and HaCaT cells in DMEM, both supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Seed both cell lines into opaque-walled 96-well plates at a density of 3,000 cells/well in 100 µL of media.

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and stabilization.

Step 2: Compound Preparation & Treatment

  • Prepare 10 mM stock solutions of AZD9291-345 and afatinib in 100% DMSO[7].

  • Perform a 3-fold serial dilution to create a 9-point concentration gradient (ranging from 0.1 nM to 10 µM).

  • Transfer compounds to the cell plates, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity. Include vehicle-only (DMSO) and cell-free background controls.

Step 3: Viability Assessment (CellTiter-Glo)

  • Following a 72-hour drug exposure, remove plates from the incubator and equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present (a direct indicator of metabolically active cells).

  • Place plates on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Record luminescence using a multi-mode microplate reader.

Step 4: Data Analysis & Selectivity Index Calculation

  • Subtract the average background luminescence from all sample readings.

  • Normalize the data, defining the vehicle control as 100% viability.

  • Plot the dose-response curves using non-linear regression analysis (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) for both cell lines.

  • Calculate Selectivity Index (SI): SI = IC₅₀ (HaCaT) / IC₅₀ (PC9). Interpretation: A high SI (expected for AZD9291-345) indicates a favorable toxicity profile with WT-sparing properties, whereas a low SI (expected for afatinib) indicates a high risk of epithelial toxicity.

Workflow A 1. Cell Seeding (PC9 & HaCaT) B 2. Drug Treatment (Afatinib vs AZD9291-345) A->B C 3. CellTiter-Glo (72h Viability Assay) B->C D 4. IC50 & SI Calculation C->D

Step-by-step in vitro workflow for determining the Selectivity Index (SI) of EGFR TKIs.

References

  • NIH.gov - AZD9291 in epidermal growth factor receptor inhibitor—resistant non-small-cell lung cancer. URL:[Link]

  • AME Groups - Update on third-generation EGFR tyrosine kinase inhibitors - Gray. URL:[Link]

  • NIH.gov - Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib. URL:[Link]

  • FDA.gov - 208065Orig1s000 - accessdata.fda.gov. URL:[Link]

Sources

Validating AZD9291's Selectivity Over Wild-Type EGFR: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

The advent of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). However, the clinical success of first and second-generation EGFR tyrosine kinase inhibitors (TKIs) has been hampered by the emergence of resistance, most commonly the T790M "gatekeeper" mutation, and dose-limiting toxicities due to inhibition of wild-type (WT) EGFR.[1][2] AZD9291 (Osimertinib), a third-generation EGFR TKI, was rationally designed to overcome these challenges by potently and irreversibly inhibiting both sensitizing and T790M resistance mutations while demonstrating significant selectivity over wild-type EGFR.[3][4][5] This guide provides a comprehensive comparison of AZD9291's selectivity profile and detailed experimental protocols for its validation, aimed at researchers, scientists, and drug development professionals.

The Imperative of Selectivity: A Tale of Two Receptors

In healthy tissues, such as the skin and gastrointestinal tract, EGFR signaling is crucial for normal cell proliferation and maintenance.[6] Non-selective inhibition of WT EGFR by earlier generation TKIs often leads to adverse events like rash and diarrhea, which can impact patient quality of life and necessitate dose reductions.[6][7] Therefore, a key attribute of a successful next-generation EGFR inhibitor is its ability to discriminate between the mutant, cancer-driving forms of the receptor and its wild-type counterpart. This selectivity not only promises a wider therapeutic window but also a more favorable safety profile.[8]

AZD9291 achieves its remarkable selectivity through a unique structural interaction with the EGFR kinase domain. It forms a covalent bond with the Cys797 residue in the ATP-binding pocket of both mutant and wild-type EGFR.[3][9] However, molecular dynamics simulations and crystal structures have revealed that AZD9291's binding pose differs between the T790M mutant and the wild-type receptor.[10][11] The presence of the bulkier methionine at position 790 in the mutant creates a more favorable binding pocket for AZD9291, leading to significantly higher affinity compared to the threonine residue in the wild-type receptor.[10][11]

Quantitative Comparison of Inhibitory Potency

The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against the target mutant kinases versus the wild-type kinase. A higher ratio of WT IC50 to mutant IC50 indicates greater selectivity.

CompoundEGFR MutantAssay TypeIC50 (nM)Wild-Type EGFR IC50 (nM)Selectivity Index (WT/Mutant)Reference
AZD9291 (Osimertinib) Exon 19 deletionCellular (LoVo)12.92493.8~38[10]
L858REnzymatic12184~15[3][11]
L858R/T790MEnzymatic1184~184[3][11][12]
Exon 19 del/T790MCellular (PC-9VanR)40461 (H2073)~11.5[3][12]
AZ5104 (Active Metabolite) L858R/T790MEnzymatic12525[9]
L858REnzymatic625~4.2[9]
Gefitinib (1st Gen) L858RCellular~25~100~4
Erlotinib (1st Gen) L858RCellular~50~1000~20
Afatinib (2nd Gen) L858RCellular~10~101

Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Validation of AZD9291 Selectivity

To empirically validate the selectivity of AZD9291, a series of biochemical and cell-based assays are essential. These assays provide a multi-faceted view of the inhibitor's activity, from direct enzyme inhibition to its effects on cellular signaling and proliferation.

In Vitro Kinase Inhibition Assay

This cell-free assay directly measures the ability of an inhibitor to block the enzymatic activity of purified recombinant EGFR kinase domains (wild-type and various mutants).

Principle: The assay quantifies the phosphorylation of a substrate peptide by the EGFR kinase. The inhibitory effect of AZD9291 is determined by measuring the reduction in substrate phosphorylation across a range of inhibitor concentrations.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[13]

    • Prepare serial dilutions of AZD9291 in the kinase assay buffer. A vehicle control (DMSO) should be included.

    • Prepare a solution containing the recombinant human EGFR kinase domain (WT, L858R, T790M, etc.) and a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[13]

    • Prepare an ATP solution in the kinase assay buffer. The final concentration should be at or near the Km for EGFR.[13]

  • Assay Plate Setup:

    • Add the diluted AZD9291 or vehicle to the wells of a 384-well plate.[14]

    • Add the EGFR kinase and substrate solution to each well.[14]

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP solution to all wells.[14]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]

  • Detection:

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. Commercially available kits like ADP-Glo™ can be used for this purpose.[5][13]

    • The luminescent signal is read using a plate reader.[13]

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the AZD9291 concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

dot

cluster_0 In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, AZD9291) B Dispense AZD9291 dilutions into 384-well plate A->B C Add Kinase and Substrate B->C D Initiate reaction with ATP C->D E Incubate at Room Temperature D->E F Stop reaction and add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Calculate IC50 G->H cluster_1 Cellular Phosphorylation Assay (Western Blot) A Cell Culture and AZD9291 Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting for p-EGFR E->F G Signal Detection F->G H Stripping and Re-probing for Total EGFR G->H I Densitometry and IC50 Calculation H->I

Caption: Workflow for a cellular EGFR phosphorylation assay via Western blot.

Cell Proliferation/Viability Assay

This assay evaluates the downstream functional consequence of EGFR inhibition, which is the suppression of cancer cell growth and survival.

Principle: The metabolic activity or ATP content of viable cells is measured as a proxy for cell number. A reduction in these parameters upon treatment with AZD9291 indicates an anti-proliferative or cytotoxic effect.

Experimental Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding:

    • Seed EGFR-dependent cancer cell lines (e.g., PC-9 for exon 19 deletion, NCI-H1975 for L858R/T790M) and a wild-type EGFR cell line (e.g., Calu-3) in 96-well opaque-walled plates. [1][3]

  • Compound Treatment:

    • After allowing the cells to adhere overnight, treat them with serial dilutions of AZD9291. Include a vehicle control. [1]

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours). [13]

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. [1][15][16] * Measure the luminescence using a luminometer. [1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of AZD9291 relative to the vehicle control.

    • Plot the percent viability against the logarithm of the AZD9291 concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation. [1]

The EGFR Signaling Pathway and AZD9291's Point of Intervention

The following diagram illustrates the canonical EGFR signaling pathway and highlights the point of inhibition by AZD9291.

dot

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding p-EGFR p-EGFR (Active) EGFR->p-EGFR Dimerization & Autophosphorylation Grb2/SOS Grb2/SOS p-EGFR->Grb2/SOS PI3K PI3K p-EGFR->PI3K STAT STAT p-EGFR->STAT Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis STAT->Transcription Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Transcription->Cell Proliferation, Survival, etc. AZD9291 AZD9291 (Osimertinib) AZD9291->p-EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of AZD9291.

Conclusion

The superior selectivity of AZD9291 for mutant EGFR over its wild-type counterpart is a cornerstone of its clinical efficacy and favorable safety profile. This guide has provided a comparative analysis of AZD9291's inhibitory potency and detailed, actionable protocols for researchers to validate this critical attribute. By employing a combination of biochemical and cell-based assays, scientists can rigorously assess the selectivity of novel EGFR inhibitors, a crucial step in the development of more effective and better-tolerated cancer therapeutics. The self-validating nature of these interconnected assays, from enzyme kinetics to cellular outcomes, ensures a high degree of confidence in the generated data.

References

  • Chemsrc. (2025). Osimertinib (AZD9291). [Link]

  • Sundar, N. (2026). Analysis of Reported Adverse Events for First, Second, and Third Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR, TKIs). Scholarly Review Journal. [Link]

  • Abdel-Rahman, O., & El-Sayed, M. E. (2018). Adverse event profiles of epidermal growth factor receptor-tyrosine kinase inhibitors in cancer patients: A systematic review and meta-analysis. Critical Reviews in Oncology/Hematology, 124, 45-63. [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]

  • FineTest. (2025). EGFR Western Blot Protocol. [Link]

  • Lacouture, M. E. (2006). Mechanisms of cutaneous toxicities to EGFR inhibitors.
  • Li, Y., et al. (2025). A comprehensive comparison of third generation epidermal growth factor receptor tyrosine kinase inhibitors in the treatment efficacy and adverse events: A Bayesian meta-analysis. Clinical and Translational Science. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Tanaka, H., et al. (2021). Comparison Between Second- and Third-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors as First-line Treatment in Patients With Non-small-cell Lung Cancer: A Retrospective Analysis. Anticancer Research, 41(10), 5067-5073. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Chen, Y., et al. (2025). Comparative analysis of first-generation epidermal growth factor receptor inhibitors combined with chemotherapy versus third-generation inhibitors in advanced non-small cell lung cancer with EGFR mutations: An indirect meta-analysis. Frontiers in Oncology. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. [Link]

  • Wikimedia Commons. (2025). File:EGFR signaling pathway.png. [Link]

  • Dickinson, P. A., et al. (2016). Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. Molecular Cancer Therapeutics, 15(10), 2378-2387. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... [Link]

  • Frontiers in Pharmacology. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • RCSB PDB. (2025). 9NM0: AZ5104 (metabolite of AZD9291) in complex with WT EGFR. [Link]

  • American Association for Cancer Research. (2016). Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic–Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. Molecular Cancer Therapeutics. [Link]

Sources

Safety Operating Guide

AZD9291-345 Laboratory Safety and Terminal Disposal Guide

Author: BenchChem Technical Support Team. Date: April 2026

AZD9291-345 is a specialized, low-molecular-weight (MW: 345) analog of the third-generation EGFR inhibitor Osimertinib (AZD9291). It demonstrates potent inhibitory activity against EGFR with exon 19 deletions, making it a critical tool in oncology research and drug development (1[1]). However, the very mechanisms that make it effective against non-small cell lung cancer (NSCLC) models—irreversible kinase binding and high cellular penetrance—render it a significant occupational and environmental hazard.

This guide provides drug development professionals with a comprehensive, self-validating framework for the safe handling, decontamination, and terminal disposal of AZD9291-345.

Mechanistic Rationale for Stringent Disposal

Why must AZD9291-345 be treated with the same logistical rigor as clinical-grade antineoplastics?

  • Vehicle-Mediated Toxicity: In laboratory settings, AZD9291-345 is almost exclusively reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a potent solvent that rapidly penetrates the epidermal barrier. If a researcher is exposed to a DMSO-drug solution, the solvent acts as a Trojan horse, facilitating the immediate systemic absorption of the cytotoxic agent.

  • Environmental Persistence: Compounds in this pharmacophore class do not readily biodegrade and are classified as very toxic to aquatic life with long-lasting effects (2[2]). Improper disposal down standard laboratory drains can lead to severe bioaccumulation in aquatic ecosystems.

  • Thermal Stability vs. Chemical Neutralization: The compound is highly stable under standard laboratory conditions. Chemical neutralization (e.g., using sodium hypochlorite/bleach) is unvalidated for this specific analog and risks generating toxic chlorinated byproducts. Therefore, high-temperature incineration is the only scientifically sound method for terminal destruction (3[3]).

Hazard Classification and PPE Specifications

To establish a baseline for risk assessment, we extrapolate the quantitative hazard data from the parent compound, Osimertinib.

Hazard CategoryGHS ClassificationHazard StatementRequired PPE & Engineering Controls
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowedN95/P100 respirator (if handling dry powder outside a biosafety cabinet).
Sensitization Category 1 (Skin)H317: May cause allergic skin reactionDouble-layer nitrile gloves (EN 374 compliant). Change every 30 mins.
Systemic Toxicity Category 1 (STOT)H372: Causes damage to organsWork exclusively within a Class II Type B2 Biological Safety Cabinet (BSC).
Environmental Category 1 (Aquatic)H400/H410: Very toxic to aquatic lifeZero-drain disposal policy. Segregate all liquid waste.

Standard Operating Procedures: Waste Management Workflows

The following protocols are designed as self-validating systems . This means every workflow includes a built-in verification step to ensure the procedure was executed successfully, leaving no room for assumption.

Protocol 1: Solid Waste Segregation (Powders, Plastics, PPE)

Causality: Contaminated consumables (pipette tips, microcentrifuge tubes, gloves) carry microgram quantities of the drug. A double-bagging system ensures that if the primary barrier fails, the secondary barrier prevents environmental release.

  • Primary Containment: Eject all contaminated pipette tips and tubes directly into a puncture-proof, rigid plastic container located inside the BSC.

  • Secondary Containment: Once the rigid container is 75% full, seal it and place it into a 6-mil thick cytotoxic waste bag.

  • Validation Step: Inspect the outer bag for any sharp protrusions. Weigh the sealed bag and log the exact mass on the laboratory's hazardous waste manifest. This creates a self-validating chain of custody: the weight logged at the bench must match the weight received by the disposal contractor, ensuring zero loss of material in transit.

Protocol 2: Liquid Waste Disposal (DMSO/Aqueous Mixtures)

Causality: Mixing antineoplastic agents with general organic solvents (like acetone or methanol) complicates incineration processes and increases the risk of reactive outgassing.

  • Segregation: Dedicate a specific, chemically compatible High-Density Polyethylene (HDPE) carboy exclusively for "Halogen-Free Antineoplastic Liquid Waste."

  • Transfer: Use a closed-system transfer device or a funnel with a particulate filter to pour AZD9291-345 solutions into the carboy.

  • Validation Step: Before sealing the carboy, extract a 1 mL aliquot and test the pH using indicator strips. The pH must remain neutral (pH 6-8). A sudden shift in pH indicates reactive cross-contamination with incompatible lab reagents, which could cause pressure buildup. If neutral, log the volume to validate safe storage limits.

Protocol 3: Accidental Spill Decontamination

Causality: AZD9291-345 is highly lipophilic and poorly soluble in water. Cleaning a spill with water alone will merely spread the compound. We must use a solvent-to-aqueous gradient approach (4[4]).

  • Containment: If a powder spill occurs, gently cover it with a damp paper towel to prevent aerosolization. For liquid spills, surround and absorb with diatomaceous earth or universal binder pads.

  • Solvent Scrub: Scrub the affected surface with 70% Isopropanol or Ethanol. Why? The alcohol solubilizes the hydrophobic AZD9291-345 molecules, lifting them from the surface.

  • Aqueous Detergent Scrub: Follow up with a laboratory-grade detergent (e.g., Alconox) and water to remove any residual solvent and disrupt remaining lipid-soluble films.

  • Validation Step: Perform a final wipe with clean water and observe the surface under ambient light. The surface should show no hydrophobic water beading (which would indicate a residual DMSO/drug film). The absence of beading validates that the lipophilic compound has been completely removed. Dispose of all cleanup materials as solid cytotoxic waste.

Waste Management Workflow Visualization

WasteWorkflow Gen AZD9291-345 Waste Generated Type_Solid Solid Waste (Vials, Tips, PPE) Gen->Type_Solid Type_Liquid Liquid Waste (DMSO/Aqueous Solutions) Gen->Type_Liquid Type_Spill Accidental Spill (Powder or Liquid) Gen->Type_Spill Solid_Prep Place in Puncture-Proof Cytotoxic Container Type_Solid->Solid_Prep Liquid_Prep Collect in Compatible Solvent Waste Carboy Type_Liquid->Liquid_Prep Spill_Prep 1. Absorb with Diatomite 2. Scrub with Isopropanol Type_Spill->Spill_Prep Labeling Label as 'Toxic/Antineoplastic' Attach Waste Manifest Solid_Prep->Labeling Liquid_Prep->Labeling Spill_Prep->Labeling Disposal High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing Labeling->Disposal

Decision tree and workflow for the segregation, containment, and terminal disposal of AZD9291-345.

Regulatory Compliance & Terminal Destruction

Under no circumstances should any quantity of AZD9291-345 be flushed down the sink or disposed of in municipal trash (5[5]). The globally mandated terminal destruction method for this class of compounds is removal to a licensed chemical destruction plant for high-temperature incineration (>1000°C) .

This extreme temperature is required to permanently break the robust carbon-fluorine and carbon-nitrogen bonds present in the pharmacophore. Furthermore, the incineration facility must be equipped with flue gas scrubbing technology to neutralize the resulting nitrogen oxides (NOx) and sulfur oxides (SOx) generated during the combustion process (3[3]).

References

  • Benchchem. "AZD9291-345 Product Information." Benchchem.com. 1

  • Selleck Chemicals. "Safety Data Sheet - AZD9291 (Osimertinib)." Selleckchem.com. 2

  • AstraZeneca Pty Ltd. "SAFETY DATA SHEET: TAGRISSO TABLETS." Astrazeneca.com.au. 3

  • MedChemExpress. "Osimertinib mesylate Safety Data Sheet." Medchemexpress.com.4

  • NCODA. "OSIMERTINIB - ORAL CANCER TREATMENT EDUCATION." Ncoda.org. 5

Sources

Navigating the Handling of AZD9291-345: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted cancer therapies evolves, so too must our approach to laboratory safety. AZD9291 (osimertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and its metabolites, such as AZD9291-345, represent a class of highly potent compounds that demand meticulous handling procedures.[1][2] This guide provides an in-depth, procedural framework for the safe management of AZD9291-345 in a research setting, ensuring the protection of personnel from occupational exposure. Our focus extends beyond mere compliance, aiming to instill a culture of safety and scientific integrity.

Understanding the Hazard: Why Specialized PPE is Non-Negotiable

AZD9291 is classified as a hazardous drug due to its cytotoxic nature.[3][4] Exposure to such potent compounds can occur through inhalation, skin contact, or ingestion, posing potential long-term health risks, including reproductive toxicity.[3][5] The active metabolites of osimertinib, including AZD9291-345, are present in vivo at approximately 10% of the parent compound's concentration and were accounted for in toxicological assessments.[5] Therefore, the stringent precautions established for AZD9291 are applicable and essential when handling its metabolites.

The primary objective of a comprehensive personal protective equipment (PPE) strategy is to create a robust barrier between the researcher and the hazardous compound. This is not merely a checklist of items but a systematic approach to minimizing exposure at every stage of the experimental workflow.

Core Personal Protective Equipment (PPE) for Handling AZD9291-345

The selection and proper use of PPE are critical for mitigating the risks associated with AZD9291-345. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

ActivityMinimum Required PPE
Weighing and Aliquoting (Dry Powder) Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown (Poly-coated, solid front), Eye Protection (Safety Goggles), Face Shield, N95 Respirator (Fit-tested)
Solution Preparation and Dilution Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown (Poly-coated, solid front), Eye Protection (Safety Goggles), Face Shield
Cell Culture and In Vitro Assays Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown (Poly-coated, solid front), Eye Protection (Safety Glasses with side shields)
Animal Dosing and Handling Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown (Poly-coated, solid front), Eye Protection (Safety Goggles), N95 Respirator (Fit-tested)
Waste Disposal Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown (Poly-coated, solid front), Eye Protection (Safety Goggles)

A Deeper Dive into PPE Components:

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is mandatory. The outer glove should be removed immediately after handling the compound and disposed of as cytotoxic waste. The inner glove provides an additional layer of protection.

  • Gowns: Disposable, lint-free, and low-permeability gowns with long sleeves and tight-fitting cuffs are essential.[6] These should be poly-coated to resist chemical permeation.

  • Eye and Face Protection: Safety goggles provide primary eye protection. A full-face shield should be worn over goggles, especially when there is a risk of splashes or aerosol generation.[7]

  • Respiratory Protection: A fit-tested N95 respirator is required when handling the powdered form of the compound or when there is a potential for aerosolization.[7][8] Surgical masks do not offer adequate protection against airborne drug particles.

Procedural Guidance: From Gowning to Disposal

A disciplined, step-by-step approach to PPE usage and waste management is fundamental to a safe laboratory environment.

Donning and Doffing of PPE: A Critical Workflow

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Shoe Covers Don2 2. Inner Gloves Don1->Don2 Don3 3. Gown Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Don5 5. Respiratory Protection Don4->Don5 Don6 6. Eye and Face Protection Don5->Don6 Doff1 1. Shoe Covers Doff2 2. Outer Gloves Doff1->Doff2 Doff3 3. Gown and Inner Gloves (removed together) Doff2->Doff3 Doff4 4. Eye and Face Protection Doff3->Doff4 Doff5 5. Respiratory Protection Doff4->Doff5

Caption: Sequential workflow for donning and doffing of PPE.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and organized response is necessary to contain the contamination and protect personnel. All laboratories handling AZD9291-345 must have a readily accessible cytotoxic spill kit.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area: Post warning signs to prevent entry.

  • Don Appropriate PPE: This includes a respirator, double gloves, a disposable gown, and eye/face protection.[9]

  • Contain the Spill:

    • Liquids: Cover with an absorbent material from the spill kit, working from the outside in.

    • Solids: Gently cover with damp absorbent material to avoid generating dust.[10]

  • Clean the Area:

    • Use a scoop and scraper to collect the absorbed material and any broken glass.

    • Place all contaminated materials into a designated cytotoxic waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water.[11]

  • Doff PPE: Remove and dispose of all PPE as cytotoxic waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

Waste Disposal: A Cradle-to-Grave Responsibility

All materials that come into contact with AZD9291-345 are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal Plan:

  • Sharps: All contaminated needles, syringes, and other sharp objects must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[12]

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag (often purple or yellow with a cytotoxic symbol).[12]

  • Liquid Waste: Unused solutions containing AZD9291-345 should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.

All cytotoxic waste must be handled by a licensed hazardous waste disposal service for high-temperature incineration.[13]

Waste_Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation at Point of Use cluster_disposal Final Disposal Sharps Contaminated Sharps Sharps_Container Cytotoxic Sharps Container Sharps->Sharps_Container Solids Contaminated Solid Waste Solid_Waste_Bag Labeled Cytotoxic Waste Bag Solids->Solid_Waste_Bag Liquids Contaminated Liquid Waste Liquid_Waste_Container Hazardous Liquid Waste Container Liquids->Liquid_Waste_Container Incineration High-Temperature Incineration (Licensed Facility) Sharps_Container->Incineration Solid_Waste_Bag->Incineration Liquid_Waste_Container->Incineration

Caption: Waste disposal workflow for AZD9291-345.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of potent compounds like AZD9291-345 is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety within the research environment. This requires ongoing training, a commitment to best practices, and a thorough understanding of the rationale behind each safety measure. By adhering to the guidelines outlined in this document, researchers can confidently and safely advance their work, contributing to the development of novel therapies while prioritizing their own health and the integrity of their research.

References

  • eviQ. (n.d.). Clinical procedure - hazardous drug spill management. Retrieved from [Link]

  • Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • Janjigian, Y. Y., et al. (2015). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. The New England Journal of Medicine, 372(18), 1689–1699.
  • Polastro, L., et al. (2016). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 23(Suppl 1), S18–S27.
  • UNT Health Science Center. (2025). SOP for use of cytotoxic agents in Research.
  • U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2019). Managing Hazardous Drug Exposures: Information for Healthcare Settings. DHHS (NIOSH)
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • World Health Organization. (2018). Consolidated guidelines on the use of antiretroviral drugs for treating and preventing HIV infection: recommendations for a public health approach (2nd ed.).
  • Canterbury District Health Board. (2019). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs.
  • Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • U.S. Food and Drug Administration. (2015, April 11). Pharmacology/Toxicology NDA Review and Evaluation. Retrieved from [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061.
  • Mok, T. S., et al. (2017). Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. The New England Journal of Medicine, 376(7), 629–640.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. (OSHA 3149-01R 2016).
  • EPA Victoria. (2024, December 17). Clinical and related industrial waste. Retrieved from [Link]

  • Stericycle. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]

  • National Institutes of Health. (2014). Hazardous Waste Compliance In Health Care Settings.
  • Regulations.gov. (2015). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Planchard, D., et al. (2016). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. The New England Journal of Medicine, 375(15), 1493–1495.
  • AstraZeneca. (2014, November 14). A Study to Determine the Effect of Food on the Blood Levels of AZD9291 Following Oral Dosing of a Tablet Formulation in Patients With Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Zhou, W., et al. (2015). Clinical activity of the mutant-selective EGFR inhibitor AZD9291 in patients with EGFR inhibitor—resistant non-small cell lung cancer. Translational Lung Cancer Research, 4(6), 806–810.
  • U.S. Food and Drug Administration. (2015, April 11). Pharmacology/Toxicology NDA Review and Evaluation. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9291-345
Reactant of Route 2
Reactant of Route 2
AZD9291-345

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。